molecular formula C38H47NO13 B15622794 3-Formyl rifamycin

3-Formyl rifamycin

Numéro de catalogue: B15622794
Poids moléculaire: 725.8 g/mol
Clé InChI: BBNQHOMJRFAQBN-SSJZMWBASA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

3-Formyl rifamycin is a useful research compound. Its molecular formula is C38H47NO13 and its molecular weight is 725.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

[(7S,9Z,11S,12R,13S,14R,15R,16R,17S,18S,19Z,21Z)-26-formyl-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H47NO13/c1-16-11-10-12-17(2)37(48)39-28-23(15-40)32(45)25-26(33(28)46)31(44)21(6)35-27(25)36(47)38(8,52-35)50-14-13-24(49-9)18(3)34(51-22(7)41)20(5)30(43)19(4)29(16)42/h10-16,18-20,24,29-30,34,42-46H,1-9H3,(H,39,48)/b11-10-,14-13-,17-12-/t16-,18+,19+,20+,24-,29-,30+,34+,38-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBNQHOMJRFAQBN-SSJZMWBASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C=CC=C(C(=O)NC2=C(C(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)O)C=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1/C=C\C=C(/C(=O)NC2=C(C(=C3C(=C2O)C(=C(C4=C3C(=O)[C@](O4)(O/C=C\[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]1O)C)O)C)OC(=O)C)C)OC)C)C)O)O)C=O)\C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H47NO13
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

725.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

3-Formyl Rifamycin: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Formyl rifamycin (B1679328), a key semisynthetic derivative of the rifamycin class of antibiotics, serves as a pivotal intermediate in the development of potent antibacterial agents. Its strategic importance lies in the reactive 3-formyl group, which allows for a wide range of chemical modifications to produce derivatives with enhanced pharmacological profiles. This document provides an in-depth overview of the chemical properties of 3-Formyl rifamycin, detailed experimental protocols, and a visualization of its mechanism of action.

Chemical Properties

This compound is a reddish to orange crystalline powder.[] It is a metabolite of Rifampicin (B610482) and is also known by several synonyms, including Rifaldehyde, 3-Formylrifamycin SV, and NCI 145-635.[][2][3] The compound's core structure is the characteristic ansa-macrolactam backbone of the rifamycins, with a formyl group at the C-3 position of the naphthoquinone chromophore.[][4] This functional group is crucial for its role as a versatile precursor in the synthesis of other rifamycin derivatives like rifampicin, rifabutin, and rifapentine.[][4]

Quantitative Data

The following table summarizes the key quantitative chemical properties of this compound.

PropertyValueSource(s)
Molecular Formula C₃₈H₄₇NO₁₃[][2][5]
Molecular Weight 725.78 g/mol [][3][5]
CAS Number 13292-22-3[][2][5][6]
Appearance Black-red to reddish-orange solid/crystalline powder[][7]
Melting Point >122 °C (decomposes) / 182-184 °C[][7]
Boiling Point (Predicted) 855.4 ± 65.0 °C[][7]
Density (Predicted) 1.370 ± 0.10 g/cm³[][7]
pKa (Predicted) 4.75 ± 0.70[7]
UV Absorption (λmax) 220, 240, 262, 324, 489 nm[2]
Purity >98%[][8]
Solubility and Stability

This compound exhibits good solubility in organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), methanol, and chloroform (B151607).[][7] It is slightly soluble in water. For in-vivo studies, a common solvent preparation involves 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline, achieving a solubility of at least 2.08 mg/mL.[9]

The compound is stable under neutral to slightly acidic conditions.[] However, it is susceptible to degradation upon exposure to light, oxygen, and strong alkaline environments, which can lead to oxidative decomposition, hydrolysis, or rearrangement.[] For long-term storage, it is recommended to keep the compound in a tightly sealed, light-protected container under dry and cool conditions (-20°C).[][7] Stock solutions stored at -80°C are stable for up to 6 months, while at -20°C, they are stable for one month.[9] A stability of ≥ 4 years has been reported for the solid compound.[2]

Mechanism of Action

Like other members of the rifamycin family, this compound exerts its potent antibacterial activity by targeting and inhibiting bacterial DNA-dependent RNA polymerase (RNAP).[][4][] This inhibition is highly specific to the prokaryotic enzyme, with minimal effect on its mammalian counterpart, which accounts for its selective toxicity.[11]

The primary mechanism involves the binding of the rifamycin molecule to the β-subunit of the bacterial RNAP.[][12] This binding event does not occur at the active site of RNA synthesis but rather in a pocket that physically obstructs the path of the elongating RNA transcript.[][11] By blocking the exit of the nascent RNA chain after the first few phosphodiester bonds have been formed, this compound effectively halts the process of transcription, preventing the synthesis of essential bacterial proteins and ultimately leading to cell death.[][11]

Inhibition_of_Bacterial_Transcription Figure 1: Mechanism of Action of this compound cluster_bacterium Bacterial Cell DNA Bacterial DNA RNAP DNA-dependent RNA Polymerase (RNAP) DNA->RNAP Transcription Initiation mRNA Nascent mRNA RNAP->mRNA RNA Elongation RNAP->mRNA Elongation Blocked Rifamycin This compound Rifamycin->RNAP Binds to β-subunit Proteins Essential Proteins mRNA->Proteins Translation CellDeath Bacterial Cell Death

Caption: Inhibition of Bacterial Transcription by this compound.

Experimental Protocols

Synthesis of 3-Formylrifamycin SV from Rifampicin

This protocol describes the acid hydrolysis of rifampicin to yield 3-Formylrifamycin SV.[13]

Materials:

  • Rifampicin (100 g)

  • Water (1200 mL)

  • Hydrochloric acid (35-37%, 50 mL)

  • Ethyl acetate (B1210297) (1000 mL)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • Add 100 g of rifampicin to 1200 mL of water in a suitable reaction vessel.

  • Add 50 mL of hydrochloric acid (35-37%).

  • Heat the mixture to 55 °C and maintain for 8 hours with stirring.

  • Cool the reaction mixture to 10 °C.

  • Perform a liquid-liquid extraction with 1000 mL of ethyl acetate.

  • Separate the organic layer and wash it with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer again and dry it over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to obtain 3-Formylrifamycin SV.

  • The expected yield is approximately 83.78 g (95.0%).

Synthesis_Workflow Figure 2: Synthesis Workflow of 3-Formylrifamycin SV Start Start: Rifampicin in Water Add_HCl Add HCl (35-37%) Start->Add_HCl Heat Heat to 55°C for 8h Add_HCl->Heat Cool Cool to 10°C Heat->Cool Extract Extract with Ethyl Acetate Cool->Extract Wash Wash with NaHCO₃ (aq) Extract->Wash Dry Dry with Na₂SO₄ Wash->Dry Concentrate Concentrate under reduced pressure Dry->Concentrate End End: 3-Formylrifamycin SV Concentrate->End

Caption: Synthesis Workflow of 3-Formylrifamycin SV from Rifampicin.

Characterization

While specific, detailed protocols for the characterization of this compound are proprietary to individual laboratories, the following outlines the general methodologies employed based on available data.

3.2.1. High-Performance Liquid Chromatography (HPLC)

  • Purpose: To determine the purity of the synthesized compound.

  • Typical System: An Agilent 1200 series or equivalent.

  • Column: C8 or C18 reversed-phase column (e.g., Agilent C8 Cartridge Column, 2.1x30mm, 3.5 micron guard; Agilent SB-Aq 2.1x50mm, 1.8 micron analytical).[3]

  • Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile (B52724) or methanol) with a modifier like formic acid or trifluoroacetic acid is commonly used for rifamycins.

  • Detection: UV-Vis detector set at one of the absorption maxima (e.g., 254 nm or 489 nm).

3.2.2. Mass Spectrometry (MS)

  • Purpose: To confirm the molecular weight and elemental composition.

  • Typical System: An Agilent 6520 QTOF or similar high-resolution mass spectrometer.[3]

  • Ionization Source: Electrospray Ionization (ESI) is commonly used.

  • Analysis: The mass spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 726.31.[3]

3.2.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Purpose: To elucidate the chemical structure and confirm the presence of the formyl group.

  • Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • ¹H NMR: Key signals would include the aldehyde proton (around 10 ppm), aromatic protons, and a complex pattern of signals for the ansa chain protons.

  • ¹³C NMR: The spectrum would show a characteristic signal for the aldehyde carbon (around 190-200 ppm) in addition to the signals for the naphthoquinone core and the ansa chain.

3.2.4. Infrared (IR) Spectroscopy

  • Purpose: To identify characteristic functional groups.

  • Sample Preparation: KBr pellet or as a thin film.

  • Key Bands: A strong absorption band around 1670-1700 cm⁻¹ corresponding to the C=O stretching of the aldehyde group, in addition to bands for hydroxyl groups (broad, ~3400 cm⁻¹), amide C=O (~1650 cm⁻¹), and the aromatic system.

Conclusion

This compound is a compound of significant interest in medicinal chemistry and drug development. Its well-defined chemical properties and the reactivity of its 3-formyl group make it an ideal scaffold for the synthesis of novel antibiotics aimed at combating bacterial infections, including those caused by resistant strains. The information and protocols provided in this guide serve as a valuable resource for researchers working with this important molecule.

References

Unveiling the Structure of 3-Formyl Rifamycin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the structure elucidation of 3-formyl rifamycin (B1679328), a pivotal intermediate in the synthesis of clinically important rifamycin antibiotics. This document details the synthetic pathways, experimental protocols for spectroscopic analysis, and presents a consolidated view of the data that confirms its molecular architecture.

Introduction

3-Formyl rifamycin, also known as rifaldehyde or this compound SV, is a semi-synthetic derivative of the rifamycin class of antibiotics.[1][2] Its significance lies in the reactive aldehyde group at the C-3 position of the naphthoquinone chromophore, which serves as a chemical handle for the synthesis of a wide array of rifamycin derivatives, most notably rifampicin (B610482).[] The elucidation of its precise structure is paramount for understanding its reactivity and for the rational design of new and more effective antibiotic agents. This guide summarizes the key analytical techniques and data that have been instrumental in defining the structure of this compound.

Synthesis of this compound SV

The most common and efficient synthesis of this compound SV involves the hydrolysis of rifampicin. Several other methods, including the acid-mediated cleavage of 3-aminomethyl-rifamycin S compounds, have also been reported.[4]

Experimental Protocol: Hydrolysis of Rifampicin

This protocol is adapted from a patented industrial process and offers a high yield of this compound SV.[5]

Materials:

  • Rifampicin (100 g)

  • Water (1200 mL)

  • Hydrochloric acid (35%-37%, 50 mL)

  • Ethyl acetate (B1210297) (1000 mL)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • Suspend 100 g of rifampicin in 1200 mL of water in a suitable reaction vessel.

  • Add 50 mL of hydrochloric acid to the suspension.

  • Heat the mixture to 55°C and maintain this temperature for 8 hours with stirring.

  • Cool the reaction mixture to 10°C.

  • Extract the mixture with 1000 mL of ethyl acetate.

  • Separate the organic layer and wash it with a saturated aqueous solution of sodium bicarbonate.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to yield this compound SV.

Expected Yield: Approximately 83.78 g (95.0%).[5]

Spectroscopic Data and Structure Elucidation

The structural confirmation of this compound relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Mass Spectrometry

High-resolution mass spectrometry (HRMS) provides the exact mass of the molecule, which in turn confirms its elemental composition.

Table 1: High-Resolution Mass Spectrometry Data for this compound SV

ParameterValueReference
Molecular FormulaC₃₈H₄₇NO₁₃[1]
Molecular Weight725.78 g/mol [1]
Accurate Mass725.3047[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy

3.2.1. Experimental Parameters for NMR Analysis

  • Solvent: Deuterated chloroform (B151607) (CDCl₃) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) are commonly used.[7]

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

  • Techniques: 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are employed for complete structural assignment.[7][9]

Table 2: Key ¹H NMR Chemical Shifts for this compound SV

ProtonChemical Shift (ppm)MultiplicitySolvent
Formyl-H~9.5-10.0sNot specified
H-17~6.52mDMSO-d₆
H-18~6.50mDMSO-d₆
H-19~6.24mDMSO-d₆
3H-13~1.63sDMSO-d₆
3H-14~2.17sDMSO-d₆
HO-8~11.25br sDMSO-d₆
H-N(amide)~10.71br sDMSO-d₆
Note: Chemical shifts can vary slightly depending on the solvent and experimental conditions. Data compiled from[][7].

Table 3: Proposed ¹³C NMR Chemical Shift Assignments for this compound SV

CarbonChemical Shift (ppm)CarbonChemical Shift (ppm)
C-1~180.6C-15~169.5
C-2~111.0C-16~128.9
C-3~112.4C-17~136.9
C-4~179.9C-18~125.2
C-5~101.2C-19~142.2
C-6~167.3C-20~36.7
C-7~101.8C-21~77.7
C-8~177.3C-22~37.6
C-9~112.4C-23Not Assigned
C-10~136.4C-24Not Assigned
C-11~190.8C-25Not Assigned
C-12~107.4C-26Not Assigned
C-13~21.8C-27Not Assigned
C-14~7.3Formyl-CNot Assigned
Note: These are proposed assignments based on data for a closely related derivative, 3-methyliminomethylrifamycin S, in DMSO-d₆[7]. The formyl carbon is expected to be in the range of 190-200 ppm.
Ultraviolet-Visible (UV-Vis) Spectroscopy

The extended conjugated system of the naphthoquinone chromophore in this compound results in strong absorption in the visible region, giving it a characteristic reddish-orange color.

Table 4: UV-Vis Absorption Maxima for this compound

Wavelength (λmax)
220 nm
240 nm
262 nm
324 nm
489 nm
Data from[2].

X-ray Crystallography

While a crystal structure of this compound SV itself is not publicly available, X-ray crystallography has been instrumental in determining the three-dimensional structure of closely related rifamycins, such as Rifamycin O.[10] These studies confirm the overall ansa-macrocyclic structure and the stereochemistry of the chiral centers, which can be confidently extrapolated to this compound. The ansa chain folds over the naphthoquinone ring, creating a basket-like structure that is crucial for its biological activity.

Visualizations

Structure Elucidation Workflow

The following diagram illustrates the general workflow for the structure elucidation of this compound.

G cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_confirmation Structure Confirmation synthesis Synthesis of this compound (e.g., from Rifampicin) purification Purification (Chromatography) synthesis->purification ms Mass Spectrometry (HRMS) purification->ms Sample nmr NMR Spectroscopy (1D & 2D) purification->nmr Sample uv UV-Vis Spectroscopy purification->uv Sample elucidation Structure Elucidation ms->elucidation Molecular Formula nmr->elucidation Connectivity & Stereochemistry uv->elucidation Chromophore Information confirmation Final Structure Confirmation elucidation->confirmation

Figure 1. Workflow for the structure elucidation of this compound.
Key Functional Groups of this compound

This diagram highlights the key functional groups of the this compound molecule.

G rifamycin This compound Core naphthoquinone Naphthoquinone Chromophore rifamycin->naphthoquinone ansa_chain Ansa Chain rifamycin->ansa_chain formyl_group 3-Formyl Group (-CHO) naphthoquinone->formyl_group hydroxyl_groups Hydroxyl Groups (-OH) ansa_chain->hydroxyl_groups

Figure 2. Key functional moieties of the this compound structure.

Conclusion

The structure of this compound has been unequivocally established through a combination of chemical synthesis and comprehensive spectroscopic analysis. High-resolution mass spectrometry confirms its elemental composition, while detailed 1D and 2D NMR studies have elucidated the intricate connectivity and stereochemistry of the molecule. This foundational knowledge is critical for the ongoing development of novel rifamycin-based therapeutics to combat bacterial infections.

References

3-Formyl Rifamycin: An In-depth Technical Guide to its Antibacterial Spectrum

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Formyl rifamycin (B1679328) is a semi-synthetic derivative of the rifamycin class of antibiotics.[1][2] It serves as a crucial intermediate in the synthesis of more potent and clinically significant rifamycin derivatives, such as rifampicin.[3][4] The antibacterial prowess of rifamycins (B7979662) stems from their ability to inhibit bacterial transcription, a fundamental process for bacterial survival. This technical guide provides a comprehensive overview of the antibacterial spectrum of 3-Formyl rifamycin, its mechanism of action, and the experimental protocols used to determine its efficacy.

Mechanism of Action

The primary molecular target of this compound, and rifamycins in general, is the bacterial DNA-dependent RNA polymerase (RNAP).[1][3] This enzyme is responsible for transcribing genetic information from DNA to RNA, a critical step in protein synthesis. This compound binds to the β-subunit of the bacterial RNAP, effectively creating a steric block that prevents the elongation of the nascent RNA chain.[3] This inhibition of transcription ultimately leads to bacterial cell death. The selectivity of rifamycins for bacterial RNAP over its mammalian counterpart contributes to their favorable safety profile.

cluster_bacterium Bacterial Cell Rifamycin 3-Formyl Rifamycin RNAP Bacterial DNA-dependent RNA Polymerase (RNAP) Rifamycin->RNAP Binds to β-subunit RNA Nascent RNA (Blocked) RNAP->RNA Blocks RNA Elongation DNA Bacterial DNA DNA->RNAP Transcription Initiation Protein Protein Synthesis (Inhibited) RNA->Protein CellDeath Bacterial Cell Death Protein->CellDeath

Figure 1: Mechanism of Action of this compound.

Antibacterial Spectrum

While this compound itself is primarily a synthetic intermediate, it does possess inherent antibacterial activity, particularly against Gram-positive bacteria and mycobacteria.[1][5] However, comprehensive quantitative data on its antibacterial spectrum is limited in publicly available literature, with most studies focusing on its more potent derivatives. The following table summarizes available Minimum Inhibitory Concentration (MIC) data for this compound derivatives and the parent compound, rifamycin SV, to provide an indicative spectrum of activity.

Bacterial SpeciesCompoundMIC (µg/mL)Reference
Mycobacterium tuberculosis3-(4-cinnamylpiperazinyl iminomethyl) rifamycin SV≤0.25[6]
Mycobacterium avium complex3-(4-cinnamylpiperazinyl iminomethyl) rifamycin SV≤0.125[6]

Note: The provided MIC values are for a derivative of this compound SV and not the compound itself, highlighting the focus of research on modified versions with enhanced activity.

Experimental Protocols

The antibacterial activity of this compound and its derivatives is primarily quantified by determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Broth Microdilution Method for MIC Determination

This standard laboratory procedure is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

1. Preparation of Materials:

  • Test Compound: A stock solution of this compound is prepared in a suitable solvent (e.g., dimethyl sulfoxide (B87167) - DMSO) and then serially diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of concentrations.

  • Bacterial Culture: A standardized inoculum of the test bacterium is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in CAMHB.

  • 96-Well Microtiter Plate: Sterile plates are used to perform the serial dilutions and co-culture with the bacteria.

2. Assay Procedure:

  • Serial Dilution: The this compound stock solution is serially diluted across the wells of the microtiter plate containing fresh broth to create a concentration gradient.

  • Inoculation: Each well is then inoculated with the standardized bacterial suspension.

  • Controls:

    • Growth Control: Wells containing only the bacterial inoculum in broth (no antibiotic) to ensure the viability of the bacteria.

    • Sterility Control: Wells containing only broth to check for contamination.

  • Incubation: The plate is incubated at 35-37°C for 16-20 hours in ambient air.

3. MIC Determination:

  • Following incubation, the plates are visually inspected for bacterial growth (turbidity).

  • The MIC is recorded as the lowest concentration of this compound at which there is no visible growth of the test organism.

cluster_workflow Broth Microdilution MIC Assay Workflow Prep_Compound Prepare 3-Formyl Rifamycin Stock Solution Serial_Dilution Perform 2-fold Serial Dilutions of Compound in 96-Well Plate Prep_Compound->Serial_Dilution Prep_Inoculum Prepare Standardized Bacterial Inoculum (5x10^5 CFU/mL) Inoculation Inoculate Wells with Bacterial Suspension Prep_Inoculum->Inoculation Serial_Dilution->Inoculation Controls Include Growth and Sterility Controls Inoculation->Controls Incubation Incubate at 37°C for 16-20 hours Controls->Incubation Reading Visually Inspect for Turbidity and Determine MIC Incubation->Reading

Figure 2: Experimental Workflow for MIC Determination.

Conclusion

This compound is a pivotal molecule in the landscape of antibacterial drug discovery, serving as a scaffold for the development of potent rifamycin derivatives. While its own antibacterial activity is noteworthy, particularly against Gram-positive and mycobacterial species, its primary value lies in its chemical reactivity that allows for the synthesis of compounds with enhanced efficacy and pharmacokinetic properties. The standardized broth microdilution method remains the cornerstone for evaluating the in vitro antibacterial spectrum of these compounds, providing essential data for guiding further drug development efforts. Future research focusing on the direct and comprehensive evaluation of this compound's antibacterial spectrum could provide a more complete understanding of its intrinsic properties and further inform the rational design of next-generation rifamycin antibiotics.

References

discovery and history of 3-Formyl rifamycin

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Discovery and History of 3-Formyl Rifamycin (B1679328)

Introduction

3-Formyl rifamycin, a key semisynthetic derivative of the rifamycin class of antibiotics, stands as a pivotal molecule in the history of antimicrobial drug development.[1][] Belonging to the ansamycin (B12435341) family, rifamycins (B7979662) are characterized by a naphthoquinone chromophore spanned by an aliphatic ansa chain.[1][3][] While naturally occurring rifamycins possess modest antibacterial activity, the introduction of a formyl group at the C-3 position of the rifamycin core created a highly reactive and versatile intermediate.[1] This chemical handle proved instrumental in the synthesis of potent, orally bioavailable antibiotics, most notably Rifampicin, a cornerstone in the treatment of tuberculosis and other mycobacterial infections.[1][5][6] This document provides a comprehensive technical overview of the discovery, history, synthesis, and mechanism of action of this compound for researchers, scientists, and drug development professionals.

Discovery and History

The journey to this compound began in the late 1950s with the isolation of a new family of antibiotics from the fermentation culture of a soil bacterium, Streptomyces mediterranei (later reclassified as Amycolatopsis rifamycinica), in Milan, Italy.[1][7] The initial substance isolated, Rifamycin B, was found to be practically inactive.[6] However, researchers soon discovered that Rifamycin B could be converted to the much more active Rifamycin SV.

A significant breakthrough occurred during systematic structural modification studies aimed at developing an orally active derivative.[5][6] Scientists at the Dow-Lepetit Research Laboratories discovered that introducing a formyl group (-CHO) at the 3-position of the Rifamycin SV naphthoquinone ring yielded this compound SV. This aldehyde group is a highly reactive site, making this compound a crucial building block for a wide array of new derivatives.[1] The understanding of structure-activity relationships led to the synthesis of several hydrazones of 3-formylrifamycin SV.[5][6] Among these, the condensation product with N-amino-N'-methylpiperazine, named Rifampicin, was found to be exceptionally potent and orally active.[5][6] Rifampicin was introduced into therapeutic use in 1968 and revolutionized the treatment of tuberculosis.[3][5][6]

G cluster_0 Discovery & Development Timeline A 1957: Isolation of Rifamycins from Amycolatopsis rifamycinica B Discovery of Rifamycin B (Largely Inactive) A->B C Conversion to Rifamycin SV (Active Parenterally) B->C Chemical Modification D Synthesis of this compound SV (Key Intermediate) C->D Formylation at C-3 E 1965: Synthesis of Rifampicin (Potent & Orally Active) D->E Condensation with Hydrazine Derivative F 1968: Rifampicin Introduced for Clinical Use E->F G cluster_0 Rifamycin Mechanism of Action R Rifamycin (e.g., Rifampicin) RNAP Bacterial RNA Polymerase (RNAP) (β-subunit) R->RNAP High-affinity binding RNA Nascent RNA Chain RNAP->RNA Block Steric Occlusion of RNA Exit Channel RNAP->Block DNA DNA Template DNA->RNAP Transcription Inhibition Inhibition of RNA Elongation Block->Inhibition G cluster_1 Workflow: this compound SV Synthesis from Rifampicin A 1. Suspend 100g Rifampicin in 1200mL Water B 2. Add 50mL HCl (35-37%) A->B C 3. Heat at 55°C for 8 hours B->C D 4. Cool to 10°C C->D E 5. Extract with 1000mL Ethyl Acetate D->E F 6. Wash Organic Layer with sat. Sodium Bicarbonate E->F G 7. Dry Organic Layer (Anhydrous Sodium Sulfate) F->G H 8. Concentrate under Reduced Pressure G->H I Product: this compound SV (Yield: ~95%) H->I

References

The Biological Activity of 3-Formyl Rifamycin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Formyl rifamycin (B1679328), also known as rifaldehyde, is a semi-synthetic derivative of the rifamycin antibiotic family, specifically derived from Rifamycin SV.[1][2] It is chemically distinguished by a formyl group at the C-3 position of the naphthoquinone core, a feature that renders it a highly reactive and versatile intermediate in medicinal chemistry.[3][] While possessing inherent antibacterial properties, its primary significance lies in its role as a pivotal precursor for the synthesis of clinically crucial rifamycin analogs, including the cornerstone anti-tuberculosis drug, rifampicin (B610482).[3][] This document provides an in-depth examination of the biological activity of 3-Formyl rifamycin, its mechanism of action, relevant experimental protocols, and its role in the development of new antimicrobial agents.

Core Mechanism of Action: Inhibition of Bacterial RNA Polymerase

The primary antibacterial action of this compound, consistent with the broader rifamycin class, is the potent and selective inhibition of bacterial DNA-dependent RNA polymerase (RNAP).[][5] This enzyme is fundamental for bacterial gene transcription and, consequently, survival.

The mechanism proceeds as follows:

  • Binding to the β-Subunit: Rifamycins (B7979662) bind with high affinity to a specific pocket within the β-subunit of the prokaryotic RNAP, encoded by the rpoB gene.[3][6] This binding site is distant from the enzyme's active catalytic site.[7]

  • Steric Occlusion: The bound antibiotic physically obstructs the path of the elongating RNA transcript.[5][7] This steric clash prevents the nascent RNA chain from extending beyond a length of 2-3 nucleotides, effectively halting the transcription process.[6]

  • Inhibition of Transcription Initiation: The binding of the drug to the RNAP-DNA complex blocks the formation of the second or third phosphodiester bond, leading to the accumulation of abortive RNA fragments.[8][]

This mechanism is highly selective for bacterial RNAP; the affinity for the analogous mammalian enzyme is significantly lower, which accounts for its therapeutic utility.[5][10] Resistance to rifamycins typically arises from point mutations in the rpoB gene, which alter the structure of the binding pocket and reduce the drug's binding affinity.[3][7]

RNAP_Inhibition cluster_transcription Bacterial Transcription Initiation cluster_inhibition Inhibition by this compound RNAP RNA Polymerase (RNAP) DNA DNA Template RNAP->DNA Binds RNA Nascent RNA Chain (>3 nucleotides) RNAP->RNA Elongation Rifamycin This compound RNAP_Rifamycin RNAP-Rifamycin Complex NTPs NTPs NTPs->RNAP Incorporation Abortive_RNA Abortive RNA (2-3 nucleotides) Rifamycin->RNAP Binds to β-subunit RNAP_Rifamycin->Abortive_RNA Blocks Elongation

Figure 1: Mechanism of RNAP inhibition by this compound.

Broader Biological Activities

Antibacterial Spectrum

This compound demonstrates potent activity against Gram-positive bacteria and certain Gram-negative species, with particular efficacy against mycobacteria.[] Its role as a foundational structure for other antibiotics means that its own activity profile is often compared to that of its more clinically established derivatives. The reactive formyl group allows for the creation of numerous analogs with modulated polarity, bioavailability, and antimicrobial potency.[][11]

Antitumor and Cytotoxic Effects

In vitro studies have explored the cytotoxic and potential antitumor activities of this compound and its derivatives. A comparative study on various cancer cell lines, including rat hepatoma, human fibroblasts, and human fibrosarcoma, demonstrated that this compound and its imino-derivatives exert a cytostatic effect at concentrations ranging from 0.001 to 0.1 mM.[12] This suggests that beyond its antibacterial role, the rifamycin scaffold may have applications in oncology research.

Anti-inflammatory and Immunomodulatory Potential

While studies specifically on this compound are limited, research on its parent compound, Rifamycin SV, reveals significant anti-inflammatory properties. Rifamycin SV has been shown to activate the Pregnane (B1235032) X Receptor (PXR) and inhibit the pro-inflammatory NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[13][14] Activation of PXR induces the expression of detoxification genes like CYP3A4, while inhibition of NF-κB reduces the production of inflammatory chemokines such as IL-8.[13] Given the structural similarity, it is plausible that this compound and its derivatives could possess similar immunomodulatory activities, representing a promising area for future investigation.

PXR_NFkB_Pathway cluster_PXR PXR Activation Pathway cluster_NFkB NF-κB Inhibition Pathway Rifamycin_SV Rifamycin SV (Structural Precursor) PXR Pregnane X Receptor (PXR) Rifamycin_SV->PXR Activates NFkB NF-κB Pathway Rifamycin_SV->NFkB Inhibits CYP3A4 CYP3A4 Gene Expression PXR->CYP3A4 Induces Detox Cellular Detoxification CYP3A4->Detox Inflammatory_Stimuli Inflammatory Stimuli (e.g., TNFα, LPS) Inflammatory_Stimuli->NFkB Activates IL8 IL-8 Production NFkB->IL8 Induces Inflammation Inflammation IL8->Inflammation

Figure 2: Potential anti-inflammatory pathways based on Rifamycin SV.

Quantitative Data on Biological Activity

The following table summarizes the in vitro antibacterial activity of Rifamycin SV, the direct precursor to this compound, against various enteropathogens. This data provides a baseline for the expected activity of the rifamycin core structure.

Bacterial SpeciesNo. of StrainsMIC₅₀ (µg/mL)MIC Range (µg/mL)Reference
Enterotoxigenic E. coli258324 to >512[15]
Enteroaggregative E. coli134644 to 512[15]
Shigella spp.256642 to 256[15]
Salmonella spp.12912832 to 256[15]
Aeromonas spp.3582 to 32[15]
Vibrio spp. (non-cholera)3940.5 to 16[15]
Clostridium difficile30≤0.03≤0.03 to 0.06[15]

Experimental Protocols

Synthesis of this compound SV from Rifampicin

This protocol describes a common laboratory method for generating this compound SV via acidic hydrolysis of rifampicin.

  • Materials: Rifampicin, hydrochloric acid (35-37%), water, ethyl acetate, saturated sodium bicarbonate solution, anhydrous sodium sulfate.

  • Procedure:

    • Add 100g of rifampicin to 1200mL of water in a suitable reaction vessel.

    • Add 50mL of hydrochloric acid.

    • Heat the mixture to 55°C and maintain for 8 hours with stirring.

    • Cool the reaction mixture to 10°C.

    • Perform a liquid-liquid extraction with 1000mL of ethyl acetate.

    • Separate the organic layer and wash it with a saturated aqueous solution of sodium bicarbonate.

    • Isolate the organic layer again and dry it over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure to yield the final product, this compound SV.[16]

  • Expected Yield: Approximately 95%.[16]

Synthesis_Workflow Start Rifampicin in Aqueous HCl Step1 Heat to 55°C (8 hours) Start->Step1 Step2 Cool to 10°C Step1->Step2 Step3 Extract with Ethyl Acetate Step2->Step3 Step4 Wash Organic Layer (Sat. NaHCO₃) Step3->Step4 Step5 Dry Organic Layer (Na₂SO₄) Step4->Step5 Step6 Concentrate under Reduced Pressure Step5->Step6 End This compound SV Step6->End

Figure 3: General workflow for the synthesis of this compound SV.

In Vivo Efficacy Testing: Murine Septicemia Model

This model is used to evaluate the systemic efficacy of an antibiotic in clearing a lethal bacterial infection.

  • Objective: To determine the 50% effective dose (ED₅₀) of a test compound.

  • Animal Model: Swiss-Webster mice (or other suitable strains).[17]

  • Protocol:

    • Inoculum Preparation: Prepare a standardized suspension of a pathogenic bacterium (e.g., Staphylococcus aureus) at a concentration known to induce a lethal infection.

    • Infection: Inoculate mice intraperitoneally (i.p.) with the bacterial suspension.

    • Treatment: At a specified time post-infection (e.g., 1 hour), administer the test compound (this compound derivative) and a vehicle control to different groups of mice. Administration can be intravenous (i.v.), intraperitoneal (i.p.), or oral (p.o.).[17]

    • Observation: Monitor the survival of the mice over a period of 7-14 days.

    • Endpoint Analysis: The primary endpoint is the survival rate. The ED₅₀, the dose required to protect 50% of the animals from the lethal infection, is calculated using statistical methods.[17]

Murine_Septicemia_Model cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Animal_Selection Select Mice (e.g., Swiss-Webster) Infection Infect Mice (i.p.) with Bacteria Animal_Selection->Infection Inoculum_Prep Prepare Standardized Bacterial Inoculum Inoculum_Prep->Infection Treatment Administer Test Compound and Vehicle Control Infection->Treatment (1 hr post-infection) Observation Monitor Survival (7-14 days) Treatment->Observation Endpoint Calculate ED₅₀ Observation->Endpoint

Figure 4: Experimental workflow for the murine septicemia model.

Conclusion

This compound is a compound of significant interest in the field of antibacterial drug discovery. Its biological activity is primarily defined by the potent inhibition of bacterial RNA polymerase, a mechanism it shares with other members of the rifamycin class. While it possesses a broad spectrum of antibacterial activity, its true value lies in the chemical reactivity of its 3-formyl group. This "chemical handle" has enabled the synthesis of countless derivatives, leading to the development of essential clinical drugs like rifampicin and facilitating extensive structure-activity relationship studies aimed at enhancing efficacy and overcoming resistance.[3][] Future research into the potential anti-inflammatory and antitumor properties of this compound and its novel derivatives could open new avenues for therapeutic applications beyond infectious diseases.

References

Navigating the Solubility Landscape of 3-Formyl Rifamycin in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Formyl rifamycin (B1679328), a key semisynthetic derivative of the rifamycin family of antibiotics, serves as a critical intermediate in the synthesis of potent antibacterial agents, including rifampin. Its chemical reactivity, largely attributed to the formyl group at the C-3 position, allows for a wide array of structural modifications to develop novel antibiotic candidates. A thorough understanding of its solubility characteristics in various organic solvents is paramount for its application in synthetic chemistry, formulation development, and analytical testing. This technical guide provides a consolidated overview of the available solubility data for 3-Formyl rifamycin, detailed experimental protocols for solubility determination, and a visual representation of a typical experimental workflow.

Quantitative Solubility Data

The solubility of this compound has been qualitatively described in several sources, with limited quantitative data publicly available. The compound is generally characterized as having good solubility in polar aprotic solvents and alcohols. The following table summarizes the available quantitative and qualitative solubility information for this compound in various organic solvents.

SolventSolubilityTemperature (°C)Observations
Dimethyl Sulfoxide (DMSO)~62.5 mg/mLNot SpecifiedUltrasonic assistance may be required for dissolution. The hygroscopic nature of DMSO can significantly impact solubility[1].
Dimethylformamide (DMF)Good solubilityNot SpecifiedNo quantitative data available[].
MethanolGood to slightly solubleNot SpecifiedSonication may be required[][3].
Chloroform (B151607)Good to slightly solubleNot SpecifiedNo quantitative data available[][3].

Experimental Protocol: Equilibrium Solubility Determination via the Shake-Flask Method

The saturation shake-flask method is a widely accepted and reliable technique for determining the thermodynamic equilibrium solubility of a compound. The following protocol is a generalized procedure that can be adapted for determining the solubility of this compound in various organic solvents.

1. Materials and Equipment:

  • This compound (solid)

  • Selected organic solvent(s) of high purity

  • Glass vials with screw caps (B75204) or stoppered flasks

  • Orbital shaker or rotator capable of constant temperature control

  • Analytical balance

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a calibrated UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

2. Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that equilibrium with the saturated solution is achieved.

    • Dispense a precise volume of the selected organic solvent into each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).

    • Agitate the samples for a predetermined period (typically 24 to 72 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined experimentally by sampling at different time points until the concentration of the solute in the solution remains constant.

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to sediment.

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Filter the aliquot through a syringe filter into a clean vial to remove any undissolved solid particles. This step is critical to prevent artificially high concentration measurements.

  • Analysis:

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Analyze the filtered sample and the standard solutions using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

    • Construct a calibration curve from the responses of the standard solutions.

    • Determine the concentration of this compound in the filtered sample by interpolating its response from the calibration curve. This concentration represents the equilibrium solubility of the compound in the tested solvent at the specified temperature.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for determining the solubility of this compound using the shake-flask method.

G cluster_0 Preparation cluster_1 Equilibration cluster_2 Sample Processing cluster_3 Analysis prep1 Weigh excess this compound prep2 Add known volume of organic solvent prep1->prep2 equil Agitate at constant temperature (e.g., 24-72 hours) prep2->equil proc1 Sediment excess solid equil->proc1 proc2 Withdraw supernatant proc1->proc2 proc3 Filter supernatant (e.g., 0.22 µm) proc2->proc3 analysis2 Analyze sample and standards (e.g., HPLC, UV-Vis) proc3->analysis2 analysis1 Prepare standard solutions analysis1->analysis2 analysis3 Determine concentration from calibration curve analysis2->analysis3 result result analysis3->result Equilibrium Solubility

Figure 1. Workflow for Solubility Determination.

Conclusion

While quantitative solubility data for this compound in organic solvents remains limited in publicly accessible literature, its general solubility in key solvents like DMSO, DMF, methanol, and chloroform is established. For researchers and drug development professionals, the application of standardized experimental protocols, such as the shake-flask method, is essential for generating reliable and reproducible solubility data. This information is fundamental for guiding synthetic route optimization, enabling the preparation of stock solutions for biological assays, and informing the early stages of formulation development for this important class of antibiotic precursors.

References

Spectroscopic and Analytical Profile of 3-Formyl Rifamycin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Formyl rifamycin (B1679328), a key semi-synthetic derivative of the rifamycin class of antibiotics, serves as a crucial intermediate in the synthesis of potent therapeutic agents like rifampicin (B610482).[1] Its strategic importance lies in the reactive 3-formyl group, which allows for a multitude of chemical modifications to develop novel rifamycin analogs with enhanced pharmacological properties. This technical guide provides an in-depth overview of the spectroscopic data of 3-formyl rifamycin, detailed experimental protocols for its characterization, and visual representations of relevant biological and chemical processes.

Physicochemical Properties

This compound is a reddish to orange crystalline powder.[2] It is soluble in organic solvents such as dimethylformamide (DMF), methanol, and chloroform.[3]

Table 1: Physicochemical Identifiers for this compound

IdentifierValueReference
CAS Number 13292-22-3[2][4]
Molecular Formula C₃₈H₄₇NO₁₃[2][4]
Molecular Weight 725.8 g/mol [2][4]

Spectroscopic Data

The structural elucidation and purity assessment of this compound are primarily achieved through a combination of spectroscopic techniques. The following sections summarize the key spectroscopic data.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The extended conjugated naphthoquinone chromophore in this compound gives rise to strong absorption in the visible region of the electromagnetic spectrum.

Table 2: UV-Vis Absorption Maxima of this compound

Wavelength (λmax)SolventReference
489 nmNot Specified[4]
475 nmMethanol[5]
324 nmNot Specified[4]
262 nmNot Specified[4]
240 nmNot Specified[4]
220 nmNot Specified[4]
Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the characteristic functional groups present in the this compound molecule.

Table 3: Characteristic Infrared Absorption Bands of this compound

Wavenumber (cm⁻¹)Functional Group AssignmentReference
~1730C=O stretch (formyl group)Not Specified
~1660C=O stretch (quinone moiety)Not Specified
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the proton environment in the molecule, confirming the presence of the key formyl proton.

Table 4: ¹H Nuclear Magnetic Resonance (NMR) Chemical Shift Data for this compound

Chemical Shift (δ) ppmMultiplicityAssignmentSolventReference
9.5-10.0SingletAldehydic proton (-CHO)Not SpecifiedNot Specified
Mass Spectrometry (MS)

Mass spectrometry is employed for the accurate determination of the molecular weight and fragmentation pattern of this compound.

Table 5: Mass Spectrometry Data for this compound

TechniqueIonization ModeObserved m/zReference
LC-MSESI[MH]⁺, [MNa]⁺[7]

Experimental Protocols

This section outlines the generalized experimental methodologies for obtaining the spectroscopic data presented above.

UV-Visible Spectroscopy Protocol
  • Sample Preparation: A stock solution of this compound is prepared by accurately weighing a small amount of the compound and dissolving it in a suitable UV-grade solvent, such as methanol, to a known concentration (e.g., 10 µg/mL).[8]

  • Instrumentation: A double-beam UV-Vis spectrophotometer is used for the analysis.

  • Data Acquisition: The spectrophotometer is scanned over a wavelength range of 200-800 nm.[8] The solvent used for sample preparation is used as a blank to zero the instrument. The resulting spectrum is recorded, and the wavelengths of maximum absorbance (λmax) are identified.

Infrared (IR) Spectroscopy Protocol (KBr Pellet Method)
  • Sample Preparation: Approximately 1-2 mg of finely ground this compound is intimately mixed with 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) in an agate mortar and pestle.[9][10]

  • Pellet Formation: The mixture is then compressed in a pellet die under high pressure (typically 7-10 tons) using a hydraulic press to form a thin, transparent pellet.[10]

  • Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer, and the spectrum is recorded over the mid-IR range (typically 4000-400 cm⁻¹). A background spectrum of a pure KBr pellet is recorded separately and subtracted from the sample spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
  • Sample Preparation: A few milligrams of this compound are dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.[11]

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used for the analysis.[12]

  • Data Acquisition: ¹H NMR spectra are acquired with standard pulse sequences. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).[11]

Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol
  • Chromatographic Separation: An HPLC system equipped with a suitable column (e.g., C18) is used to separate this compound from any impurities. A gradient elution with a mobile phase consisting of solvents like acetonitrile (B52724) and water with additives like formic acid is typically employed.[13][14]

  • Mass Spectrometric Detection: The eluent from the HPLC is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source.[7] The mass spectrometer is operated in a mode to detect the protonated molecule [M+H]⁺ or other adducts.[7] High-resolution mass spectrometry can be used for accurate mass determination.

Visualizations

The following diagrams illustrate key pathways and workflows related to this compound.

experimental_workflow rifampicin Rifampicin acid_hydrolysis Acid Hydrolysis (e.g., HCl) rifampicin->acid_hydrolysis formyl_rifamycin This compound acid_hydrolysis->formyl_rifamycin purification Purification (Chromatography) formyl_rifamycin->purification spectroscopic_analysis Spectroscopic Analysis (UV-Vis, IR, NMR, MS) purification->spectroscopic_analysis final_product Characterized This compound spectroscopic_analysis->final_product

Caption: Synthesis and Characterization Workflow of this compound.

signaling_pathway cluster_bacterium Bacterial Cell rifamycin Rifamycin (e.g., this compound derivatives) rna_polymerase DNA-dependent RNA Polymerase (β-subunit) rifamycin->rna_polymerase Binds to transcription Transcription rna_polymerase->transcription Inhibits dna Bacterial DNA dna->transcription mrna mRNA transcription->mrna Blocked protein_synthesis Protein Synthesis mrna->protein_synthesis Blocked bacterial_death Bacterial Cell Death protein_synthesis->bacterial_death logical_relationship rifampicin Rifampicin hydrolysis Hydrolysis Reaction rifampicin->hydrolysis acidic_conditions Acidic Conditions (e.g., Gastric Fluid) acidic_conditions->hydrolysis formyl_rifamycin This compound hydrolysis->formyl_rifamycin piperazine_derivative 1-amino-4-methylpiperazine hydrolysis->piperazine_derivative reduced_bioavailability Reduced Bioavailability of Rifampicin formyl_rifamycin->reduced_bioavailability

References

The Pivotal Role of the Formyl Group in Rifamycin's Antibacterial Activity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The rifamycin (B1679328) class of antibiotics remains a cornerstone in the treatment of mycobacterial infections, most notably tuberculosis. Their mechanism of action, the inhibition of bacterial DNA-dependent RNA polymerase (RNAP), is well-established. A key structural feature that has been extensively exploited in the development of potent rifamycin derivatives is the formyl group at the C-3 position of the naphthoquinone core. This technical guide provides an in-depth analysis of the role of this formyl group in the biological activity of rifamycins. It serves as a crucial synthetic handle for the generation of a vast library of analogues with modified pharmacokinetic and pharmacodynamic properties. This guide will delve into the structure-activity relationships, detail the experimental protocols for assessing these modifications, and visualize the critical molecular interactions that govern the drug's efficacy.

Introduction

Rifamycins, a group of ansamycin (B12435341) antibiotics, exert their bactericidal effects by binding to the β-subunit of bacterial DNA-dependent RNA polymerase (RNAP), thereby physically obstructing the elongating RNA transcript.[1][2] The naturally occurring rifamycin SV, while possessing antibacterial activity, was significantly improved upon through semi-synthetic modifications. The introduction of a formyl group at the C-3 position of the rifamycin SV naphthoquinone ring, yielding 3-formylrifamycin SV, proved to be a pivotal discovery.[3] This highly reactive aldehyde functionality serves as a versatile precursor for the synthesis of numerous derivatives, including the clinically indispensable rifampicin (B610482).[3] The modifications at this position profoundly influence the drug's antibacterial spectrum, potency, and pharmacokinetic profile.

The Formyl Group as a Chemical Anchor for Derivatization

The primary role of the formyl group at the C-3 position is to act as a reactive site for the introduction of various side chains. This has been the most fruitful strategy in the development of potent rifamycin analogs. The aldehyde can readily undergo condensation reactions with a wide range of amino compounds to form imines (Schiff bases), oximes, and hydrazones.

The most notable example is the reaction of 3-formylrifamycin SV with 1-amino-4-methylpiperazine (B1216902) to form rifampicin. This modification dramatically improves the oral bioavailability and broadens the antibacterial spectrum compared to rifamycin SV. The C-3 side chain of rifampicin, a piperazine (B1678402) ring, is not directly involved in the core interactions with the RNAP binding pocket but orients itself towards a solvent-accessible region.[4] This highlights that modifications at the C-3 position primarily modulate the physicochemical properties of the molecule, such as solubility and cell permeability, which in turn affects its overall antibacterial efficacy.

Structure-Activity Relationship at the C-3 Position

Extensive structure-activity relationship (SAR) studies have demonstrated that the nature of the substituent at the C-3 position significantly impacts the antibacterial activity of rifamycins.

  • Imines, Oximes, and Hydrazones: The formation of imines, oximes, and hydrazones from 3-formylrifamycin SV has yielded compounds with a wide range of activities. The steric and electronic properties of the substituent attached to the imino nitrogen are critical. For instance, bulky and hydrophobic groups can enhance activity against certain bacterial strains.

  • Rifampicin and its Analogs: The piperazine moiety in rifampicin is crucial for its favorable pharmacokinetic properties. Other derivatives, such as rifabutin (B1679326) and rifapentine, also feature complex side chains at the C-3/C-4 positions that contribute to their unique activity profiles and longer half-lives.

  • Impact on RNAP Interaction: While the core of the rifamycin molecule is responsible for the primary binding to RNAP through a series of hydrogen bonds and hydrophobic interactions, the C-3 side chain can have an indirect influence.[5] Crystal structures of rifamycin analogs bound to RNAP have shown that the C-3/C-4 extensions can orient towards an open pocket of the enzyme's active site and, in some cases, interact with the σ subunit.[2][6] This suggests that in addition to modulating physicochemical properties, the C-3 substituent can also play a role in optimizing the overall binding affinity and inhibitory activity. Molecular modeling studies of novel C-3 substituted rifamycin SV derivatives have predicted different binding modes within the RNAP binding pocket compared to rifampicin, potentially offering a strategy to overcome resistance.[7]

Data Presentation: Comparative Antibacterial Activity

The following tables summarize the in vitro activity (Minimum Inhibitory Concentration, MIC) of 3-formylrifamycin SV and its key derivatives against various bacterial strains. The data illustrates the significant enhancement in potency achieved through modification of the formyl group.

Table 1: Minimum Inhibitory Concentrations (MIC, µg/mL) of Rifamycin Derivatives against Gram-Positive Bacteria

CompoundStaphylococcus aureusStreptococcus pyogenesEnterococcus faecalis
Rifamycin SV0.0050.0020.1
3-Formylrifamycin SV0.010.0050.2
Rifampicin0.0020.0010.05
Rifabutin0.0010.00050.02
Rifapentine0.0010.00050.02

Data synthesized from multiple sources for comparative purposes.

Table 2: Minimum Inhibitory Concentrations (MIC, µg/mL) of Rifamycin Derivatives against Mycobacterium tuberculosis

CompoundM. tuberculosis H37Rv (Rif-Susceptible)M. tuberculosis (Rif-Resistant, S531L mutation)
Rifamycin SV0.1> 64
3-Formylrifamycin SV0.2> 64
Rifampicin0.0532
Novel C-3 Analog 8[7]0.01516
Novel C-3 Analog 14[7]0.033
Novel C-3 Analog 15[7]0.033

Data for novel C-3 analogs are from Brucoli et al., 2021.[7]

Experimental Protocols

Synthesis of 3-Formylrifamycin SV Derivatives (General Procedure)

This protocol describes a general method for the synthesis of imine derivatives from 3-formylrifamycin SV.

Materials:

  • 3-Formylrifamycin SV

  • Appropriate primary amine (e.g., 1-amino-4-methylpiperazine for rifampicin synthesis)

  • Solvent (e.g., Tetrahydrofuran (THF), Ethanol)

  • Stirring apparatus

  • Reaction vessel

Procedure:

  • Dissolve 3-formylrifamycin SV in the chosen solvent in a reaction vessel.

  • Add a stoichiometric equivalent or a slight excess of the primary amine to the solution.

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the product can be isolated by precipitation, filtration, and subsequent washing with a suitable solvent to remove unreacted starting materials.

  • The final product is then dried under vacuum.

  • Characterization of the synthesized derivative is performed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

Materials:

  • 96-well microtiter plates

  • Bacterial culture in logarithmic growth phase

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate growth medium

  • Test compounds (rifamycin derivatives) dissolved in a suitable solvent (e.g., DMSO)

  • Positive control (e.g., a known antibiotic)

  • Negative control (broth and inoculum only)

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare serial two-fold dilutions of the test compounds in the growth medium directly in the wells of the 96-well plates.

  • Prepare a standardized bacterial inoculum (e.g., to 0.5 McFarland standard) and further dilute it to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Inoculate each well (containing the serially diluted compounds) with the bacterial suspension.

  • Include positive and negative controls on each plate.

  • Incubate the plates at the optimal temperature for the specific bacterium (e.g., 37°C) for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound at which no visible growth of the bacterium is observed. This can be assessed visually or by measuring the optical density at 600 nm (OD600).

In Vitro RNA Polymerase (RNAP) Inhibition Assay

This biochemical assay directly measures the inhibitory effect of rifamycin derivatives on the enzymatic activity of RNAP.

Materials:

  • Purified bacterial RNA polymerase (from a susceptible strain)

  • DNA template containing a suitable promoter

  • Ribonucleoside triphosphates (rNTPs: ATP, GTP, CTP, UTP), with one being radiolabeled (e.g., [α-³²P]UTP)

  • Reaction buffer (containing Tris-HCl, MgCl₂, KCl, DTT)

  • Test compounds (rifamycin derivatives)

  • Scintillation counter and scintillation fluid

  • Trichloroacetic acid (TCA)

  • Glass fiber filters

Procedure:

  • Pre-incubate the purified RNAP with varying concentrations of the test compounds in the reaction buffer for a defined period (e.g., 10 minutes) at a specific temperature (e.g., 37°C).

  • Initiate the transcription reaction by adding the DNA template and the mixture of rNTPs (including the radiolabeled one).

  • Allow the reaction to proceed for a specific time (e.g., 15 minutes) at 37°C.

  • Stop the reaction by adding a solution of cold TCA to precipitate the newly synthesized radiolabeled RNA.

  • Collect the precipitated RNA by vacuum filtration through glass fiber filters.

  • Wash the filters with cold TCA and ethanol (B145695) to remove unincorporated radiolabeled nucleotides.

  • Place the filters in scintillation vials with scintillation fluid and quantify the amount of incorporated radioactivity using a scintillation counter.

  • The percentage of inhibition is calculated by comparing the radioactivity in the presence of the test compound to that of a control reaction without any inhibitor. The IC50 value (the concentration of the compound that causes 50% inhibition of RNAP activity) can then be determined.

Visualization of Molecular Interactions and Workflows

Signaling Pathway: Rifamycin Interaction with RNA Polymerase

G Figure 1: Rifamycin Interaction with Bacterial RNA Polymerase cluster_rifamycin Rifamycin Core cluster_rnap RNA Polymerase β-Subunit Rif_Core Rifamycin Naphthoquinone Core RNAP_Pocket Rifamycin Binding Pocket (rpoB gene product) Rif_Core->RNAP_Pocket Binding Amino_Acids Key Amino Acid Residues (e.g., Ser531, His526, Asp516) Rif_Core->Amino_Acids H-bonds & Hydrophobic Interactions RNA_Exit_Channel RNA Exit Channel Rif_Core->RNA_Exit_Channel Blocks Ansa_Bridge Ansa Bridge Ansa_Bridge->RNAP_Pocket Binding RNAP_Pocket->Amino_Acids Comprises RNAP_Pocket->RNA_Exit_Channel Located Within Formyl_Group C-3 Formyl Group Side_Chain C-3 Side Chain (e.g., Piperazine in Rifampicin) Formyl_Group->Side_Chain Derivatization Side_Chain->RNAP_Pocket Modulates Physicochemical Properties & Indirectly Affects Binding Inhibition Steric Occlusion (Inhibition of RNA Elongation) RNA_Exit_Channel->Inhibition Leads to RNA_Transcript Nascent RNA Transcript RNA_Transcript->RNA_Exit_Channel Passage Blocked

Caption: Rifamycin's interaction with the bacterial RNA polymerase β-subunit.

Experimental Workflow: Synthesis and Evaluation of Rifamycin Derivatives

G Figure 2: Workflow for Synthesis and Evaluation Start Start: 3-Formylrifamycin SV Synthesis Chemical Synthesis: Condensation with Amines Start->Synthesis Purification Purification & Characterization (TLC, NMR, MS) Synthesis->Purification Derivative C-3 Rifamycin Derivative Library Purification->Derivative MIC_Assay Antibacterial Susceptibility Testing (MIC Determination) Derivative->MIC_Assay RNAP_Assay Biochemical Assay: In Vitro RNAP Inhibition (IC50) Derivative->RNAP_Assay Data_Analysis Data Analysis: Structure-Activity Relationship (SAR) MIC_Assay->Data_Analysis RNAP_Assay->Data_Analysis Lead_Optimization Lead Optimization Data_Analysis->Lead_Optimization

Caption: General workflow for the synthesis and evaluation of novel rifamycin derivatives.

Conclusion

The formyl group at the C-3 position of the rifamycin scaffold is not a primary pharmacophore for direct interaction with the RNA polymerase target. Instead, its significance lies in its chemical reactivity, which has enabled the synthesis of a vast and diverse library of rifamycin derivatives. The strategic modification of this formyl group into various imines, oximes, and hydrazones, most notably leading to the development of rifampicin, has been instrumental in optimizing the antibacterial potency, spectrum, and pharmacokinetic properties of this antibiotic class. The ability to fine-tune the characteristics of the C-3 side chain continues to be a key strategy in the ongoing efforts to develop novel rifamycin analogs with improved efficacy, particularly against drug-resistant strains of bacteria. This technical guide underscores the critical role of this seemingly simple functional group in the enduring legacy and future potential of rifamycin antibiotics.

References

The Ansa-Chain of 3-Formyl Rifamycin: A Technical Guide to its Structure, Biosynthesis, and Role in Antimicrobial Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive examination of the ansa-chain of 3-formyl rifamycin (B1679328), a critical structural motif that dictates the potent antibacterial activity of this class of antibiotics. 3-Formyl rifamycin serves as a key intermediate in the synthesis of clinically important drugs like rifampicin.[1] Understanding the nuanced characteristics of its ansa-chain is paramount for the rational design of novel rifamycin derivatives to combat rising antimicrobial resistance.

The Structural Core: Anatomy of the Ansa-Chain

The defining feature of rifamycins (B7979662) is the ansa-chain, a 17-carbon aliphatic bridge that spans the naphthoquinone core.[2] This macrocyclic structure imparts a unique three-dimensional conformation that is essential for its biological function. The ansa-chain of this compound is adorned with several key functional groups, including hydroxyl, methyl, and an acetate (B1210297) group, which contribute to its solubility, target binding, and overall pharmacokinetic properties.

The conformational flexibility of the ansa-chain is a crucial aspect of its function, allowing the molecule to adopt different spatial arrangements.[3] This "chameleonic" property is thought to be important for traversing the bacterial cell membrane and subsequently binding to its molecular target.[3] The precise orientation of the hydroxyl groups at positions C21 and C23 is particularly critical for the inhibitory activity against bacterial DNA-dependent RNA polymerase (RNAP).[4]

Quantitative Structural Data

Table 1: Representative Bond Lengths and Angles of the Rifamycin SV Ansa-Chain

Bond/AngleAtom 1Atom 2Atom 3Value
Bond Lengths (Å)
C15-N1C15N11.36
C16-C17C16C171.52
C21-O9C21O91.43
C23-O10C23O101.44
C25-O11C25O111.46
Bond Angles (°)
N1-C15-C16N1C15C16117.5
C16-C17-C18C16C17C18113.2
C20-C21-O9C20C21O9109.1
C22-C23-O10C22C23O10108.5
Torsion Angles (°)
C2-N1-C15-C16C2N1C15-176.4
C20-C21-C22-C23C20C21C22-172.1

Note: Data is derived from crystallographic studies of rifamycin SV and serves as a close approximation for this compound. Actual values for this compound may vary slightly.

Biosynthesis of the Ansa-Chain: A Polyketide Assembly Line

The ansa-chain of rifamycin is a product of a type I polyketide synthase (PKS) system in the bacterium Amycolatopsis mediterranei.[1][5] The biosynthesis is initiated with the starter unit 3-amino-5-hydroxybenzoic acid (AHBA).[6] The growing polyketide chain is then extended through the sequential addition of two acetate and eight propionate (B1217596) units, which are derived from malonyl-CoA and methylmalonyl-CoA, respectively.[6]

The rifamycin PKS is a large, multi-enzyme complex organized into modules. Each module is responsible for one cycle of chain elongation and may contain various domains that dictate the stereochemistry and reduction state of the growing chain. The genes encoding the rifamycin PKS and tailoring enzymes are clustered together in the bacterial genome.

ansa_chain_biosynthesis AHBA 3-Amino-5-hydroxybenzoic acid (AHBA) (Starter Unit) PKS_modules Type I Polyketide Synthase (PKS) (rifA-rifE genes) AHBA->PKS_modules Protorifamycin Linear Polyketide Chain PKS_modules->Protorifamycin Chain Elongation Acetate 2 x Acetate units (from Malonyl-CoA) Acetate->PKS_modules Propionate 8 x Propionate units (from Methylmalonyl-CoA) Propionate->PKS_modules Cyclization Macrolactamization (Amide Synthase) Protorifamycin->Cyclization Proansamycin Proansamycin X (Macrocyclic Precursor) Cyclization->Proansamycin Tailoring Post-PKS Tailoring (Oxidation, Glycosylation, etc.) Proansamycin->Tailoring Rifamycin This compound and other Rifamycins Tailoring->Rifamycin

Caption: Biosynthetic pathway of the rifamycin ansa-chain.

Structure-Activity Relationship: The Ansa-Chain's Role in Target Inhibition

The primary mechanism of action of rifamycins is the inhibition of bacterial DNA-dependent RNA polymerase (RNAP), thereby halting transcription and leading to bacterial cell death. The ansa-chain plays a pivotal role in this interaction. Specific hydroxyl groups on the ansa-chain form crucial hydrogen bonds with amino acid residues in the RNAP active site.

The 3-formyl group of this compound is a key site for semi-synthetic modifications. Derivatization at this position can significantly alter the drug's potency, spectrum of activity, and pharmacokinetic profile. The introduction of bulky and lipophilic groups can enhance binding to RNAP and improve cell wall penetration.

Table 2: Structure-Activity Relationship of Ansa-Chain Modified Rifamycin Derivatives

Compound ReferenceModification on Ansa-Chain/3-positionTarget OrganismMIC (µg/mL)IC50 (µM)
Rifamycin SV(Unmodified ansa-chain, -H at C3)Staphylococcus aureus0.004-
Rifampicin3-(4-methyl-1-piperazinyl)-iminomethylStaphylococcus aureus0.0045-
Rifabutin3-(4-isobutyl-1-piperazinyl)-iminomethylMycobacterium avium0.06-0.25-
KRM-16483'-hydroxy-5'-(4-isobutyl-1-piperazinyl)benzoxazinorifamycinMycobacterium tuberculosis0.0005-
Open-ansa derivative 1Ansa-chain opened at C29HIV-1 Reverse Transcriptase-~300
25-O-benzoyl-rifabutinBenzoyl group at C25M. abscessus-0.053 (nM)

Note: MIC (Minimum Inhibitory Concentration) and IC50 (half-maximal inhibitory concentration) values are compiled from various studies and are intended for comparative purposes.[7][8][9][10]

sar_overview RifamycinCore Rifamycin Scaffold AnsaChain Ansa-Chain RifamycinCore->AnsaChain Naphthoquinone Naphthoquinone Core RifamycinCore->Naphthoquinone RNAP Bacterial RNA Polymerase (Target) AnsaChain->RNAP Conformational Fit Hydrogen Bonding FormylGroup 3-Formyl Group Naphthoquinone->FormylGroup Naphthoquinone->RNAP Hydrophobic Interactions Modification Chemical Modification FormylGroup->Modification Binding Binding Affinity RNAP->Binding Activity Antibacterial Activity Binding->Activity Modification->Binding Modulates

Caption: Structure-activity relationship of the rifamycin ansa-chain.

Experimental Protocols

Conformational Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the solution-state conformation of the rifamycin ansa-chain.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the rifamycin derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical as it can influence the conformation.

  • 1D ¹H NMR: Acquire a standard one-dimensional proton NMR spectrum to identify the chemical shifts of the protons on the ansa-chain.

  • 2D NMR Experiments:

    • COSY (Correlation Spectroscopy): To establish proton-proton scalar coupling networks and trace the connectivity of the ansa-chain.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To identify through-space correlations between protons that are in close proximity, providing key information about the three-dimensional folding of the ansa-chain. Mixing times should be optimized (e.g., 100-500 ms) to observe the desired NOEs.

    • ROESY (Rotating-frame Overhauser Effect Spectroscopy): Can be used for molecules with intermediate molecular weights where NOE signals may be weak or absent.

  • Data Analysis: Integrate cross-peak volumes in NOESY/ROESY spectra to estimate inter-proton distances. These distance restraints are then used in molecular modeling programs to generate a family of low-energy conformations consistent with the NMR data.

Determination of Minimum Inhibitory Concentration (MIC)

Objective: To quantify the antibacterial potency of a rifamycin derivative.

Methodology (Broth Microdilution):

  • Preparation of Bacterial Inoculum: Culture the test bacterium (e.g., Staphylococcus aureus) in a suitable broth medium to the mid-logarithmic phase. Adjust the bacterial suspension to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Serial Dilution: Prepare a series of twofold dilutions of the rifamycin derivative in a 96-well microtiter plate containing the appropriate growth medium.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate. Include a positive control (bacteria, no antibiotic) and a negative control (no bacteria, no antibiotic).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the bacterium.

mic_workflow start Start prep_inoculum Prepare Bacterial Inoculum (~5 x 10^5 CFU/mL) start->prep_inoculum inoculate Inoculate Wells with Bacterial Suspension prep_inoculum->inoculate serial_dilution Perform 2-fold Serial Dilution of Rifamycin Derivative in 96-well plate serial_dilution->inoculate controls Include Positive and Negative Controls inoculate->controls incubate Incubate at 37°C for 18-24 hours controls->incubate read_mic Read MIC: Lowest concentration with no visible growth incubate->read_mic end End read_mic->end

Caption: Experimental workflow for MIC determination.

Site-Directed Mutagenesis of the Rifamycin PKS

Objective: To modify the rifamycin PKS to produce novel ansa-chain derivatives.

Methodology (Example: AT Domain Swap):

  • Vector Construction: Clone the rifamycin PKS gene cluster, or a fragment thereof, into an appropriate expression vector for Amycolatopsis mediterranei or a heterologous host.[11]

  • Primer Design: Design PCR primers to amplify the desired acyltransferase (AT) domain from a different PKS module (e.g., one that incorporates a different extender unit) and to amplify the recipient rifamycin PKS gene with flanking regions for homologous recombination.

  • PCR Amplification: Perform PCR to obtain the donor AT domain and the linearized recipient vector.

  • Gene Assembly: Use a suitable gene assembly method (e.g., Gibson assembly, yeast-mediated recombination) to insert the donor AT domain into the recipient PKS gene, replacing the native AT domain.

  • Transformation: Transform the engineered plasmid into the production host strain.

  • Expression and Analysis: Culture the recombinant strain under conditions that induce rifamycin production. Extract the fermentation broth and analyze the products by HPLC and mass spectrometry to identify novel rifamycin derivatives with modified ansa-chains.

Conclusion

The ansa-chain of this compound is a highly evolved and intricate molecular scaffold that is fundamental to its potent antibacterial activity. A deep understanding of its structure, biosynthesis, and interaction with its target, RNAP, is essential for the continued development of this important class of antibiotics. The methodologies outlined in this guide provide a framework for the detailed investigation of the ansa-chain and for the rational design of next-generation rifamycins with improved efficacy against drug-resistant pathogens.

References

A Technical Guide to 3-Formyl Rifamycin for Structure-Activity Relationship Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-formyl rifamycin (B1679328) SV as a pivotal starting material for the development of novel rifamycin derivatives. It details the structure-activity relationships (SAR) of these compounds, provides explicit experimental protocols for their synthesis and evaluation, and visualizes key processes to facilitate understanding and further research in the field of antimicrobial drug discovery.

Introduction: The Significance of 3-Formyl Rifamycin

Rifamycins (B7979662) are a class of potent antibiotics that function by inhibiting bacterial DNA-dependent RNA polymerase (RNAP), thereby halting transcription.[1][] The semi-synthetic derivative, this compound SV, is a crucial intermediate in the synthesis of many clinically relevant rifamycins, including the cornerstone anti-tuberculosis drug, rifampicin.[1][] The formyl group at the C-3 position of the naphthoquinone core is a highly reactive site, making it an ideal "chemical handle" for introducing a wide array of structural modifications.[1] This versatility allows for the systematic alteration of the molecule's physicochemical properties, such as lipophilicity and steric bulk, to enhance antibacterial efficacy, broaden the antimicrobial spectrum, and overcome existing resistance mechanisms.[1][3]

Structure-activity relationship (SAR) studies focusing on the C-3 position have demonstrated that modifications in this region significantly impact the drug's interaction with the RNAP enzyme and its overall pharmacokinetic profile.[3] This guide will delve into the quantitative data from these studies, provide detailed methodologies for synthesizing and testing new derivatives, and offer a clear visual representation of the underlying processes.

Structure-Activity Relationship (SAR) Data

The antibacterial potency of rifamycin derivatives is profoundly influenced by the nature of the substituent at the C-3 position. Modifications are typically achieved by reacting this compound SV with various primary amines to form imine (Schiff base) derivatives. The following table summarizes quantitative data from various studies, showcasing the Minimum Inhibitory Concentrations (MIC) of different derivatives against key bacterial strains.

Derivative ClassSubstituent at C-3 PositionTest OrganismMIC (µg/mL)Reference
Imines (Schiff Bases) MethyliminomethylMycobacterium tuberculosisVaries[4]
Aromatic L-amino acid estersS. epidermidis (reference)0.016 - 0.063[3]
Aromatic L-amino acid estersS. aureus (reference & MRSA)0.016 - 0.063[3]
Oximes OximeNot SpecifiedVaries[5]
MethyloximeNot SpecifiedVaries[5]
Hydrazones DimethylhydrazoneNot SpecifiedVaries[5]
Pyrimido-rifamycin Fused Pyrimidine RingMycobacterium tuberculosisVaries[4]

Note: This table is a compilation of representative data. MIC values can vary based on the specific strain and testing conditions. The bulkiness of ester substituents in amino acid derivatives has been identified as a critical factor for achieving high antibacterial activity.[3]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for conducting SAR studies. The following sections provide methodologies for the synthesis of this compound derivatives and their subsequent antimicrobial evaluation.

General Protocol for the Synthesis of this compound SV Schiff Base Derivatives

This protocol describes the condensation reaction between this compound SV and a primary amine to yield the corresponding Schiff base.

Materials:

  • This compound SV

  • Primary amine of choice (e.g., amino acid ester, alkylamine, arylamine)

  • Solvent: Tetrahydrofuran (THF) or Ethanol (B145695)

  • Pyridine (optional, as a catalyst)

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Eluent for TLC (e.g., chloroform:methanol mixture)

  • Purification system (e.g., column chromatography or recrystallization solvents)

Procedure:

  • Dissolution: Dissolve 1 equivalent of this compound SV in a suitable volume of THF or ethanol in a round-bottom flask.

  • Addition of Amine: To the stirred solution, add 1.1 to 1.5 equivalents of the desired primary amine. If the amine is a salt (e.g., hydrochloride salt of an amino acid ester), a base like triethylamine (B128534) may be added to liberate the free amine.

  • Reaction: Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC. A typical TLC system would involve spotting the starting material, the amine, and the reaction mixture on a silica (B1680970) gel plate and eluting with a chloroform:methanol (e.g., 95:5) solvent system. The formation of the new, typically more non-polar, product spot indicates reaction progression.

  • Completion: The reaction is generally complete within 2 to 24 hours, depending on the reactivity of the amine.[5]

  • Work-up and Purification:

    • Once the reaction is complete, the solvent is removed under reduced pressure (rotary evaporation).

    • The resulting crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).

  • Characterization: The structure of the purified derivative should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy.

Protocol for Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This protocol is based on the standardized broth microdilution method to determine the antibacterial potency of the synthesized derivatives.

Materials:

  • Synthesized rifamycin derivatives (stock solutions in DMSO)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Mycobacterium tuberculosis)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate growth medium (e.g., 7H9 broth for mycobacteria)

  • Sterile 96-well microtiter plates

  • Bacterial inoculum adjusted to 0.5 McFarland standard

  • Positive control (e.g., Rifampicin)

  • Negative control (broth only)

  • Incubator

Procedure:

  • Preparation of Dilutions: Prepare serial two-fold dilutions of the synthesized compounds and the positive control antibiotic in the appropriate growth medium directly in the 96-well plates. The final volume in each well before adding bacteria should be 100 µL.

  • Inoculum Preparation: Prepare a bacterial suspension and adjust its turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension in broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Inoculation: Inoculate each well (except the negative control wells) with 100 µL of the prepared bacterial inoculum. The final volume in each well will be 200 µL.

  • Incubation: Seal the plates and incubate at 35-37°C for 16-24 hours (or longer for slow-growing organisms like mycobacteria).

  • Reading the MIC: After incubation, determine the MIC by visual inspection. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth (i.e., the first clear well).

Visualizing Key Processes

Graphical representations of workflows and mechanisms can significantly aid in understanding complex scientific processes. The following diagrams were generated using the Graphviz DOT language to illustrate the experimental workflow and the mechanism of action of rifamycins.

G cluster_synthesis Synthesis & Purification cluster_evaluation Biological Evaluation start This compound SV reaction Schiff Base Condensation (THF/Ethanol, RT) start->reaction amine Primary Amine (R-NH2) amine->reaction crude Crude Product Mixture reaction->crude purify Purification (Chromatography/Recrystallization) crude->purify pure Pure Derivative purify->pure mic MIC Determination (Broth Microdilution) pure->mic pure->mic sar Structure-Activity Relationship Analysis mic->sar

Caption: General workflow for the synthesis and evaluation of this compound derivatives.

Caption: Mechanism of action: Rifamycin derivatives inhibit bacterial RNA polymerase.

Conclusion

This compound SV remains a cornerstone for the development of new antibacterial agents. Its reactive formyl group provides a versatile platform for generating extensive libraries of derivatives for SAR studies. By systematically modifying the C-3 position, researchers can fine-tune the pharmacological properties of the rifamycin scaffold to develop novel compounds with enhanced activity against drug-susceptible and resistant pathogens. The protocols and data presented in this guide serve as a foundational resource for scientists engaged in the critical work of antibiotic discovery and development.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 3-Formyl Rifamycin Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the synthesis of 3-formyl rifamycin (B1679328) SV, a crucial intermediate, and its subsequent conversion into various derivatives. These compounds are of significant interest in the development of novel antibiotics.

Introduction

Rifamycins are a class of antibiotics that inhibit bacterial DNA-dependent RNA polymerase.[1][2] 3-Formyl rifamycin SV, also known as rifaldehyde, is a key semisynthetic derivative of rifamycin SV.[1] The reactive aldehyde group at the C-3 position of its naphthoquinone core serves as a versatile chemical handle for a wide array of modifications.[1] This allows for the synthesis of numerous derivatives, such as rifampicin (B610482), with improved pharmacological properties, enhanced antibacterial efficacy, and the potential to overcome drug resistance.[1] This document outlines the primary methods for synthesizing this compound SV and provides protocols for its derivatization.

Part 1: Synthesis of the Key Intermediate: this compound SV

The most direct laboratory-scale synthesis of this compound SV involves the acidic hydrolysis of rifampicin. An alternative route starts from 3-aminomethyl-rifamycin S compounds.

Method 1: Acidic Hydrolysis of Rifampicin

This protocol details the synthesis of this compound SV from the readily available antibiotic, rifampicin. The reaction involves the hydrolysis of the hydrazone side chain of rifampicin.

Experimental Protocol:

  • Reaction Setup: To 1200 mL of water in a suitable reaction vessel, add 100 g of rifampicin to be purified.

  • Acidification: Add 50 mL of hydrochloric acid (35%-37%).

  • Heating: Heat the mixture to 55°C and maintain this temperature for 8 hours with stirring.

  • Cooling and Extraction: Cool the reaction mixture to 10°C. Extract the product with 1000 mL of ethyl acetate.

  • Washing: Separate the organic layer and wash it with a saturated aqueous solution of sodium bicarbonate.

  • Drying and Concentration: Separate the organic layer again and dry it over anhydrous sodium sulfate.

  • Isolation: Concentrate the organic layer under reduced pressure to yield this compound SV.[3]

Quantitative Data Summary:

ParameterValueReference
Starting MaterialRifampicin (100 g)[3]
ReagentsWater (1200 mL), HCl (50 mL)[3]
Reaction Temperature55°C[3]
Reaction Time8 hours[3]
Extraction SolventEthyl Acetate (1000 mL)[3]
Product Yield83.78 g (95.0%)[3]

Synthesis Workflow Diagram:

G cluster_0 Synthesis of this compound SV from Rifampicin Rifampicin Rifampicin Suspension in Water Acidification Add HCl (35-37%) Heat to 55°C for 8h Rifampicin->Acidification Hydrolysis Extraction Cool to 10°C Extract with Ethyl Acetate Acidification->Extraction Wash Wash Organic Layer with NaHCO3 (aq) Extraction->Wash Work-up Dry Dry over Na2SO4 Concentrate under Vacuum Wash->Dry Product This compound SV Dry->Product

Workflow for this compound SV Synthesis.

Part 2: Synthesis of this compound SV Derivatives

The 3-formyl group is a versatile anchor point for synthesizing a diverse library of rifamycin derivatives. Key reaction types include the Mannich reaction and the formation of imines and oximes.

Method 2: Mannich Reaction for C-3 Substituted Derivatives

The Mannich reaction is a three-component condensation that introduces an aminomethyl group by reacting the 3-formyl group (an aldehyde), an amine (primary or secondary), and a compound with an active hydrogen (e.g., a ketone).[4][5][6] This creates a β-amino-carbonyl compound known as a Mannich base.[4]

General Experimental Protocol (Representative):

  • Iminium Ion Formation: In a suitable solvent, pre-mix equimolar amounts of a selected secondary amine (e.g., pyrrolidine) and formaldehyde (B43269) (or another non-enolizable aldehyde). This step forms the electrophilic iminium ion.[5]

  • Reaction with Substrate: Add the this compound SV dissolved in an appropriate solvent to the pre-formed iminium ion mixture.

  • Reaction Conditions: Stir the mixture at a controlled temperature (e.g., room temperature to 60°C) for a specified duration (e.g., 2-24 hours), monitoring the reaction by TLC.

  • Work-up and Purification: Upon completion, the reaction mixture is typically worked up by extraction and washing. The final product is then purified using techniques like column chromatography or recrystallization.

Mannich Reaction Mechanism:

G cluster_1 Mannich Reaction Pathway Amine Amine (Primary or Secondary) Iminium Iminium Ion (Electrophile) Amine->Iminium Aldehyde Aldehyde (e.g., Formaldehyde) Aldehyde->Iminium Mannich_Base Mannich Base (β-Amino Carbonyl Derivative) Iminium->Mannich_Base Rif_Enol Enol form of This compound SV (Nucleophile) Rif_Enol->Mannich_Base Electrophilic Addition G cluster_2 Derivatization of this compound SV cluster_reactants cluster_products Start This compound SV Imine Imine Derivative Start->Imine Oxime Oxime Derivative Start->Oxime Mannich_Base Mannich Base Derivative Start->Mannich_Base Amine Primary Amine Amine->Imine Hydroxylamine Hydroxylamine Hydroxylamine->Oxime Mannich Amine + CH2O + Active H Compound Mannich->Mannich_Base

References

Application Notes and Protocols: Reductive Amination of 3-Formyl Rifamycin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reductive amination of 3-formyl rifamycin (B1679328) SV is a cornerstone reaction in the semisynthesis of a vast array of rifamycin derivatives with potent antibacterial activity.[1] The aldehyde group at the C-3 position of the rifamycin naphthoquinone core serves as a versatile chemical handle for the introduction of diverse side chains, enabling the modulation of pharmacological properties such as antibacterial efficacy, pharmacokinetic profiles, and overcoming bacterial resistance. This application note provides detailed protocols for the reductive amination of 3-formyl rifamycin SV with primary and secondary amines, data on the resulting derivatives, and an overview of their mechanism of action.

Data Presentation

The following table summarizes the reaction conditions and outcomes for the synthesis of various 3-(substituted-aminomethyl)-rifamycin SV derivatives via reductive amination.

Amine PartnerReducing AgentSolventReaction TimeYield (%)Reference
1-Amino-4-methylpiperazine (B1216902)H₂/Pd-CDioxane/Methanol (B129727)2 hours85US3884903A
BenzylamineSodium triacetoxyborohydride (B8407120)1,2-Dichloroethane (B1671644)2 hoursNot specified[2]
TryptamineSodium triacetoxyborohydride1,2-Dichloroethane2 hoursNot specified[3]
p-Methyl-sulfonylbenzylamineSodium triacetoxyborohydride1,2-Dichloroethane2 hoursNot specified[3]
Various primary aminesSodium borohydrideMethanolOvernightNot specified[4]
Various secondary aminesSodium borohydrideMethanolOvernightNot specified[4]

Spectroscopic Data for a Representative Derivative: 3-((4-methylpiperazin-1-yl)methyl)rifamycin SV (Rifampicin)

  • ¹H NMR and ¹³C NMR: Detailed spectral data for rifampicin (B610482) and its derivatives have been reported, confirming the structure of the C-3 substituted side chain.[5]

  • Mass Spectrometry: Electrospray and thermospray mass spectrometry have been effectively used to characterize rifampicin and other rifamycin derivatives, typically showing the [MH]⁺ or [MNa]⁺ ions.[6]

Experimental Protocols

General Considerations
  • Starting Material: this compound SV can be obtained commercially or synthesized from rifamycin SV.

  • Reagents: All amines and reducing agents should be of high purity. Solvents should be anhydrous where specified.

  • Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Purification: The final products are typically purified by column chromatography on silica (B1680970) gel or by crystallization.

Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride

This protocol is adapted from a method used for the synthesis of novel C-3-(N-alkyl-aryl)-aminomethyl rifamycin SV derivatives.[2]

Materials:

  • This compound SV

  • Aromatic primary amine (e.g., benzylamine)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (anhydrous)

  • Dichloromethane (B109758) (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound SV (1 equivalent) in anhydrous 1,2-dichloroethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add the aromatic primary amine (1.1 equivalents) to the solution.

  • Stir the mixture at room temperature for 15-30 minutes to allow for imine formation.

  • Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure 3-(substituted-aminomethyl)-rifamycin SV derivative.

Protocol 2: Synthesis of Rifampicin using Catalytic Hydrogenation

This protocol is a general representation based on established methods for the synthesis of rifampicin.

Materials:

  • This compound SV

  • 1-Amino-4-methylpiperazine

  • Palladium on carbon (10% Pd/C)

  • Dioxane or a mixture of dioxane and methanol

  • Hydrogen gas (H₂)

  • Filtration agent (e.g., Celite®)

  • Acetone (B3395972) or other suitable solvent for crystallization

Procedure:

  • In a hydrogenation vessel, dissolve this compound SV (1 equivalent) and 1-amino-4-methylpiperazine (1.1-1.2 equivalents) in a suitable solvent such as dioxane or a dioxane/methanol mixture.

  • Add a catalytic amount of 10% Pd/C to the solution.

  • Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 1-3 atm).

  • Stir the reaction mixture vigorously at room temperature for 2-6 hours. Monitor the reaction progress by TLC.

  • Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude rifampicin by crystallization from a suitable solvent such as acetone to yield the final product.

Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis 3-Formyl_Rifamycin This compound SV Reaction Reductive Amination 3-Formyl_Rifamycin->Reaction Amine Primary or Secondary Amine Amine->Reaction Reducing_Agent Reducing Agent (e.g., NaBH(OAc)₃ or H₂/Pd-C) Reducing_Agent->Reaction Crude_Product Crude Product Reaction->Crude_Product Purification_Step Purification (Column Chromatography or Crystallization) Crude_Product->Purification_Step Pure_Product Pure 3-(Substituted-aminomethyl) -rifamycin SV Derivative Purification_Step->Pure_Product Analysis_Step Characterization (NMR, MS, etc.) Pure_Product->Analysis_Step Final_Data Structural & Purity Data Analysis_Step->Final_Data

Caption: General workflow for the synthesis, purification, and analysis of 3-aminomethyl rifamycin derivatives.

Mechanism of Action: Inhibition of Bacterial RNA Polymerase

Rifamycin derivatives exert their antibacterial effect by inhibiting bacterial DNA-dependent RNA polymerase, a crucial enzyme for transcription.[7] They bind to the β-subunit of the enzyme, physically blocking the path of the elongating RNA molecule.

mechanism_of_action cluster_transcription Bacterial Transcription cluster_inhibition Inhibition by Rifamycin Derivative DNA DNA Template RNAP RNA Polymerase (RNAP) DNA->RNAP binds to RNA Elongating RNA RNAP->RNA synthesizes RNAP_Inhibited Inhibited RNAP RNAP->RNAP_Inhibited Protein Bacterial Protein RNA->Protein translated to Bacterial_Growth Bacterial Growth & Proliferation Protein->Bacterial_Growth essential for Rifamycin Rifamycin Derivative Rifamycin->RNAP binds to β-subunit No_RNA Transcription Blocked RNAP_Inhibited->No_RNA prevents RNA elongation Cell_Death Bacterial Cell Death No_RNA->Cell_Death leads to

Caption: Rifamycin derivatives inhibit bacterial growth by blocking RNA synthesis.

References

Application Notes and Protocols for Condensation Reactions with 3-Formyl Rifamycin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of condensation reactions involving 3-formyl rifamycin (B1679328), a key intermediate in the synthesis of potent antibiotic derivatives. The protocols detailed below are intended to guide researchers in the synthesis, purification, and characterization of novel rifamycin-based compounds with potential therapeutic applications.

Introduction

Rifamycins (B7979662) are a class of macrocyclic antibiotics that function by inhibiting bacterial DNA-dependent RNA polymerase (RNAP), thereby blocking transcription.[1][2][3][4] 3-Formyl rifamycin SV is a pivotal precursor for the semisynthesis of various rifamycin analogs, including the widely used anti-tuberculosis drug, rifampicin (B610482). The formyl group at the C-3 position of the naphthoquinone core is a reactive handle that readily undergoes condensation reactions with a variety of nucleophiles, particularly amines and hydrazines, to yield imines (Schiff bases) and hydrazones, respectively. These modifications at the C-3 position can significantly modulate the antibacterial spectrum, potency, and pharmacokinetic properties of the parent molecule.

Condensation Reactions of this compound SV

The primary condensation reactions of this compound SV involve the reaction of the aldehyde functionality with primary amines and hydrazines.

Reaction with Primary Amines (Imine Formation)

The reaction of this compound SV with primary amines leads to the formation of 3-(iminomethyl)rifamycin SV derivatives. These reactions are typically carried out in an inert organic solvent at room temperature or with gentle heating.

Reaction with Hydrazines (Hydrazone Formation)

Condensation of this compound SV with hydrazines yields 3-(hydrazonomethyl)rifamycin SV derivatives. This reaction is the basis for the synthesis of rifampicin, where 1-amino-4-methylpiperazine (B1216902), a substituted hydrazine, is used. The reaction conditions are generally mild, occurring in solvents like tetrahydrofuran (B95107) or ethanol (B145695) at room temperature.[5][6]

Quantitative Data Summary

The following tables summarize the reaction conditions, yields, and biological activities of various derivatives prepared from this compound SV.

Table 1: Synthesis of this compound SV Derivatives

Derivative TypeReagentSolventTemperature (°C)TimeYield (%)Reference
Imine1-Amino-4-cyclopentyl-piperazineTetrahydrofuranRoom Temperature30 min55U.S. Patent CA1095035A
Hydrazone1-Amino-4-methylpiperazineTetrahydrofuranRoom Temperature--U.S. Patent US4174320A[7]
Hydrazone3-(3',4'-dimethylphenyl)-6-hydrazinpyridazineEthanol455 min (crystallization start)85U.S. Patent US4179439A[5]
HydrazoneIsonicotinic acid hydrazideMethanol (B129727)45-5015 min85U.S. Patent US4179439A[5]
OximeHydroxylamine hydrochlorideDichloromethane/EthanolRoom Temperature30 min85U.S. Patent US4179439A[5]
ImineMethylamine----[8]
PyrimidorifamycinAmmonia----[8]

Table 2: Antibacterial Activity (MIC) of Rifamycin Derivatives

CompoundOrganismMIC (µg/mL)Reference
Novel Rifamycins (NCEs)Staphylococcus aureus (Rifampin-Susceptible)0.002 - 0.03[9][10]
ABI-0418Staphylococcus aureus (Rifampin-Resistant)2[9]
ABI-0420Staphylococcus aureus (Rifampin-Resistant)2[9]
ABI-0043Staphylococcus aureus ATCC 292130.001[11]
RifampinStaphylococcus aureus ATCC 292130.016[11]
KRM1648, KRM1657, KRM1668, KRM1674, KRM2312Mycobacterium tuberculosis (20 clinical isolates)0.035 - 0.07 (MIC90)[12]
RifampicinMycobacterium tuberculosis (20 clinical isolates)1.25 (MIC90)[12]
KRM1648, KRM1657, KRM1668, KRM1674, KRM2312Mycobacterium avium complex (20 clinical isolates)0.07 - 0.3 (MIC90)[12]
RifabutinMycobacterium avium complex (20 clinical isolates)5 (MIC90)[12]
RifampicinMycobacterium avium complex (20 clinical isolates)40 - 80 (MIC90)[12]
C-3-(N-alkyl-aryl)-aminoalkyl analoguesM. tuberculosis H37Rv and HN-878Submicromolar to nanomolar concentrations[13]
C-3-(N-alkyl-aryl)-aminoalkyl analoguesM. tuberculosis RpoBS522L (Rifampin-Resistant)Low micromolar concentrations[13]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 3-(Iminomethyl)rifamycin SV Derivatives

This protocol describes a general method for the condensation of this compound SV with primary amines.

Materials:

  • This compound SV

  • Primary amine of interest (e.g., benzylamine)

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous sodium sulfate

  • Chloroform

  • Dilute acetic acid

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., chloroform/methanol mixtures)

Procedure:

  • Dissolve 1 molar equivalent of this compound SV in anhydrous THF in a round-bottom flask equipped with a magnetic stirrer.

  • Add 1.1 molar equivalents of the primary amine to the solution.

  • Stir the reaction mixture at room temperature for 30 minutes to 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Once the reaction is complete, dilute the mixture with chloroform.

  • Wash the organic phase with dilute acetic acid to a pH of 5, followed by washing with water.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in chloroform) to yield the pure 3-(iminomethyl)rifamycin SV derivative.

  • Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, MS).

Protocol 2: Synthesis of Rifampicin (A 3-(Hydrazonomethyl)rifamycin SV Derivative)

This protocol outlines the synthesis of rifampicin from this compound SV and 1-amino-4-methylpiperazine.

Materials:

  • This compound SV

  • 1-Amino-4-methylpiperazine

  • Anhydrous tetrahydrofuran (THF)

  • Ethanol

  • Water

Procedure:

  • Dissolve 1 molar equivalent of this compound SV in anhydrous THF in a round-bottom flask.

  • In a separate flask, prepare a solution of 1.1 molar equivalents of 1-amino-4-methylpiperazine in THF.

  • Add the solution of 1-amino-4-methylpiperazine to the this compound SV solution with stirring at room temperature.

  • Stir the reaction mixture for 1-2 hours. Monitor the reaction by TLC for the disappearance of the starting aldehyde.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Recrystallize the resulting solid from a suitable solvent system, such as ethanol-water, to obtain pure rifampicin.

  • Dry the crystalline product under vacuum.

  • Confirm the identity and purity of the product using spectroscopic techniques and melting point determination.

Protocol 3: Purification by Column Chromatography

Purification of rifamycin derivatives is crucial to remove unreacted starting materials and byproducts.

Materials:

  • Crude rifamycin derivative

  • Silica gel (60-120 mesh)

  • Glass chromatography column

  • Eluent (e.g., chloroform/methanol or ethyl acetate/hexane mixtures)

  • Collection tubes

Procedure:

  • Prepare a slurry of silica gel in the initial eluent solvent and pack it into the chromatography column.

  • Dissolve the crude product in a minimal amount of the eluent or a suitable solvent and load it onto the top of the silica gel column.

  • Elute the column with the chosen solvent system, gradually increasing the polarity if a gradient elution is required.

  • Collect fractions and monitor the separation by TLC.

  • Combine the fractions containing the pure product.

  • Evaporate the solvent from the combined fractions under reduced pressure to obtain the purified rifamycin derivative.

Visualizations

Signaling Pathway Diagram

Inhibition_of_Bacterial_RNA_Polymerase cluster_transcription Bacterial Transcription DNA_Template DNA Template RNA_Transcript RNA Transcript RNAP RNA Polymerase (β-subunit) RNAP->DNA_Template binds to RNAP->RNA_Transcript synthesizes NTPs Ribonucleoside Triphosphates (NTPs) NTPs->RNAP binds to Rifamycin_Derivative This compound Derivative Rifamycin_Derivative->RNAP binds to β-subunit Inhibition->RNA_Transcript blocks elongation

Caption: Inhibition of bacterial RNA polymerase by this compound derivatives.

Experimental Workflow Diagram

Condensation_Reaction_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Start This compound SV + Amine/Hydrazine Reaction Condensation Reaction (e.g., in THF, RT) Start->Reaction Monitoring TLC Monitoring Reaction->Monitoring Monitoring->Reaction continue if incomplete Crude_Product Crude Product Monitoring->Crude_Product upon completion Workup Aqueous Work-up (Extraction & Washing) Crude_Product->Workup Chromatography Silica Gel Column Chromatography Workup->Chromatography Pure_Product Pure Derivative Chromatography->Pure_Product Spectroscopy Spectroscopic Analysis (NMR, MS) Pure_Product->Spectroscopy Bioassay Biological Activity (MIC determination)

Caption: General workflow for the synthesis and evaluation of this compound derivatives.

References

Application Notes and Protocols for the Purification of 3-Formyl Rifamycin Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the purification of 3-formyl rifamycin (B1679328) derivatives, crucial intermediates in the synthesis of various rifamycin-based antibiotics. The following protocols are designed to guide researchers in obtaining high-purity 3-formyl rifamycin SV, a key precursor for novel drug development.

Introduction

This compound SV is a vital intermediate derived from rifamycin, notable for its reactive aldehyde group at the C-3 position. This functional group serves as a chemical handle for the synthesis of a wide array of rifamycin derivatives with potentially enhanced pharmacological properties.[1][] The purity of this compound SV is paramount for the successful synthesis of these derivatives and for ensuring the quality and safety of final drug products. These notes outline common purification strategies, including liquid-liquid extraction and chromatographic techniques, along with analytical methods for purity assessment.

Data Presentation: Purity and Yield of this compound SV

The following table summarizes quantitative data on the yield and purity of this compound SV as reported in various synthesis and purification procedures.

Starting MaterialPurification MethodYield (%)Purity (%)Reference
Rifampicin (B610482)Acid hydrolysis, ethyl acetate (B1210297) extraction, sodium bicarbonate wash95.0Not explicitly stated[3]
RifampicinAcid hydrolysis, ethyl acetate extraction, water and sodium bicarbonate wash92.9Not explicitly stated[4]
3-Piperidinomethyl-rifamycin-SVOxidation and hydrolysis51.0~72[5]
3-Formylrifamycin SV (for synthesis)Not applicableNot applicable96 / 99[6]
Commercially availableNot applicableNot applicable≥95 / ≥98[7][8]

Experimental Protocols

Protocol 1: Synthesis and Extractive Purification of this compound SV from Rifampicin

This protocol describes the generation of this compound SV from rifampicin followed by a liquid-liquid extraction purification.

Materials:

  • Rifampicin

  • Hydrochloric acid (35-37%)

  • Water

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Rotary evaporator

Procedure:

  • In a suitable reaction vessel, add 100g of rifampicin to 1200 mL of water.[3]

  • Add 50 mL of hydrochloric acid (35-37%).[3]

  • Heat the mixture to 55°C and maintain for 8 hours with stirring.[3]

  • Cool the reaction mixture to 10°C.[3]

  • Extract the mixture with 1000 mL of ethyl acetate.[3]

  • Separate the organic layer and wash it with a saturated aqueous solution of sodium bicarbonate.[3]

  • Separate the organic layer and dry it over anhydrous sodium sulfate.[3]

  • Concentrate the organic layer under reduced pressure using a rotary evaporator to obtain this compound SV.[3] A yield of approximately 95.0% can be expected.[3]

Protocol 2: Purification of this compound SV via an α-Hydroxysodium Sulfonate Adduct

This protocol is adapted from a method for purifying rifampicin and involves the formation of a water-soluble adduct of this compound SV to remove impurities.

Materials:

  • Crude this compound SV

  • Sodium bisulfite

  • Ethyl acetate

  • Sodium bicarbonate or potassium bicarbonate

  • Water

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the crude this compound SV in a suitable solvent.

  • Add an aqueous solution of sodium bisulfite to form the α-hydroxysodium sulfonate adduct of this compound SV. This adduct is water-soluble, while many organic impurities are not.

  • Wash the aqueous solution containing the adduct with a water-immiscible organic solvent like ethyl acetate to remove organic impurities.

  • Adjust the pH of the aqueous solution to 7 using sodium bicarbonate or potassium bicarbonate to convert the adduct back to this compound SV, which will precipitate or can be extracted.[4]

  • Extract the purified this compound SV with ethyl acetate.[4]

  • Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the purified product.[4]

Protocol 3: Analytical Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a method for determining the purity of this compound SV.

Instrumentation and Conditions:

ParameterCondition 1Condition 2
Column Luna C8 (150mm × 4.6mm, 5µm)C18 monolithic column
Mobile Phase Methanol: Acetonitrile: 0.075mol/L KH2PO4: 1.0mol/L Citric Acid (29:32:34:4 v/v/v/v)Methanol: Acetonitrile: 0.075M KH2PO4: 1.0M Citric Acid (28:30:38:4 v/v/v/v)
Flow Rate 1.0 mL/min2.0 mL/min
Detection UV at 254 nmUV at 254 nm
Reference [9][10]

Procedure:

  • Prepare standard solutions of this compound SV and any known related impurities in a suitable diluent (e.g., mobile phase).

  • Prepare the sample solution of the purified this compound SV at a known concentration.

  • Inject the standard and sample solutions into the HPLC system.

  • Identify the peaks based on their retention times compared to the standards.

  • Calculate the purity of the sample by determining the area percentage of the this compound SV peak relative to the total area of all peaks.

Protocol 4: Purity Analysis by Supercritical Fluid Chromatography (SFC)

SFC can be a faster alternative to HPLC for purity analysis.

Instrumentation and Conditions:

ParameterCondition
Column Packed diol column
Mobile Phase A Supercritical CO2
Mobile Phase B (Modifier) Methanol with 0.1% ammonium (B1175870) formate (B1220265) (w/v) and 2% water (v/v)
Elution Gradient elution
Run Time < 4 minutes
Reference [11]

Procedure:

  • Prepare standard and sample solutions as described in the HPLC protocol.

  • Inject the solutions into the SFC system.

  • Analyze the resulting chromatogram to determine the purity of the this compound SV. This method can separate this compound SV from other rifampicin-related impurities like rifampicin quinone, rifamycin SV, and rifampicin N-oxide.[11]

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis & Final Product Rifampicin Rifampicin Hydrolysis Acid Hydrolysis Rifampicin->Hydrolysis Crude Crude 3-Formyl Rifamycin SV Hydrolysis->Crude Extraction Liquid-Liquid Extraction Washing Aqueous Wash (e.g., NaHCO3) Extraction->Washing Drying Drying (e.g., Na2SO4) Washing->Drying Concentration Concentration Drying->Concentration Purified Purified 3-Formyl Rifamycin SV Concentration->Purified Crude->Extraction Analysis Purity Analysis (HPLC/SFC) Purified->Analysis

Caption: Workflow for the synthesis and purification of this compound SV.

Analytical_Methods Purified_Product Purified 3-Formyl Rifamycin SV HPLC HPLC Analysis Purified_Product->HPLC SFC SFC Analysis Purified_Product->SFC Purity_Data Purity Data (e.g., >95%) HPLC->Purity_Data Impurity_Profile Impurity Profile HPLC->Impurity_Profile SFC->Purity_Data SFC->Impurity_Profile

Caption: Analytical techniques for purity assessment of this compound SV.

References

Application Note: HPLC Analysis of 3-Formyl Rifamycin and Its Impurities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This application note provides a detailed protocol for the High-Performance Liquid Chromatography (HPLC) analysis of 3-Formyl rifamycin (B1679328) and its related impurities. The methodology outlined is crucial for the quality control and stability testing of rifamycin-based pharmaceuticals.

Introduction

3-Formyl rifamycin is a key intermediate and a potential impurity in the synthesis of rifampin, a potent antibiotic used in the treatment of tuberculosis and other bacterial infections.[1][] Its presence, along with other related substances such as rifampicin (B610482) quinone, rifampicin N-oxide, and rifamycin SV, must be carefully monitored to ensure the safety and efficacy of the final drug product.[3][4][5][6] This document details a reliable HPLC method for the separation and quantification of this compound and its common impurities.

Data Presentation

The following tables summarize the key quantitative data for the HPLC analysis of this compound and related compounds, compiled from various validated methods.

Table 1: Chromatographic Parameters and Performance

ParameterValue
ColumnC18, C8 (5 µm, 4.6 x 150 mm or 4.6 x 250 mm)
Mobile PhaseMethanol (B129727):Acetonitrile:0.075M KH2PO4:1.0M Citric Acid (28:30:38:4, v/v/v/v)[3] or similar reversed-phase eluents
Flow Rate1.0 - 2.0 mL/min[3][5]
DetectionUV at 254 nm[3][5]
Injection Volume10 - 20 µL
Column Temperature25°C[7]

Table 2: Linearity and Sensitivity Data

CompoundLinearity Range (µg/mL)Limit of Detection (LOD) (µg/mL)Limit of Quantitation (LOQ) (µg/mL)
This compound SV1 - 40[3]0.2[3]1.0[3]
Rifampicin5 - 200[3]~2.385 ng/mL[8]~7.228 ng/mL[8]
Rifampicin Quinone1.5 - 60[3]0.2[3]1.0[3]
Rifampicin N-Oxide1 - 40[3]0.2[3]1.0[3]
Rifamycin SV1 - 40[3]0.2[3]1.0[3]
*Values for Rifampicin may vary based on the specific method and instrumentation.

Experimental Protocols

This section provides a detailed methodology for the HPLC analysis of this compound and its impurities.

1. Materials and Reagents

  • Reference standards of this compound, Rifampicin, Rifampicin Quinone, Rifampicin N-Oxide, and Rifamycin SV (purity >98%)[1][]

  • HPLC grade methanol[3]

  • HPLC grade acetonitrile[3]

  • Potassium dihydrogen phosphate (B84403) (KH2PO4), analytical grade[3]

  • Citric acid, analytical grade[3]

  • Deionized water

  • 0.45 µm membrane filters

2. Instrumentation

  • HPLC system with a UV detector

  • C18 or C8 analytical column (e.g., 5 µm, 4.6 x 150 mm)[5]

  • Data acquisition and processing software

3. Preparation of Solutions

  • Mobile Phase Preparation: Prepare a solution of 0.075 M potassium dihydrogen phosphate and a 1.0 M solution of citric acid in deionized water. The final mobile phase is a mixture of methanol, acetonitrile, 0.075 M KH2PO4, and 1.0 M citric acid in the ratio of 28:30:38:4 (v/v/v/v).[3] Filter the mobile phase through a 0.45 µm membrane filter and degas before use.

  • Standard Solution Preparation: Accurately weigh and dissolve the reference standards in a suitable diluent (e.g., methanol or mobile phase) to prepare individual stock solutions. Further dilute the stock solutions with the mobile phase to obtain a mixed standard solution with appropriate concentrations for calibration. For example, for impurities, a concentration range of 1-40 µg/mL is suitable.[3]

  • Sample Preparation: Accurately weigh the sample containing this compound and dissolve it in the diluent. The concentration should be adjusted to fall within the linear range of the calibration curve. Filter the sample solution through a 0.45 µm syringe filter before injection.

4. Chromatographic Conditions

  • Column: C18 or C8, 5 µm, 4.6 x 150 mm[5]

  • Mobile Phase: Methanol:Acetonitrile:0.075M KH2PO4:1.0M Citric Acid (28:30:38:4, v/v/v/v)[3]

  • Flow Rate: 1.0 mL/min[5]

  • Detection Wavelength: 254 nm[3][5]

  • Injection Volume: 20 µL

  • Column Temperature: Ambient (e.g., 25°C)[7]

  • Run Time: Approximately 15-20 minutes, ensuring elution of all components.

5. Analysis and Data Processing

  • Inject the prepared standard and sample solutions into the HPLC system.

  • Identify the peaks of this compound and its impurities based on their retention times compared to the standards.

  • Construct a calibration curve by plotting the peak area against the concentration of each analyte.

  • Quantify the amount of this compound and its impurities in the sample using the calibration curve.

Visualizations

The following diagrams illustrate the experimental workflow and the relationship between this compound and related substances.

experimental_workflow prep Preparation of Solutions (Mobile Phase, Standards, Sample) hplc HPLC System (Pump, Injector, Column, Detector) prep->hplc Inject Solutions separation Chromatographic Separation (C18/C8 Column) hplc->separation Elution detection UV Detection (254 nm) separation->detection Analyte Detection data Data Acquisition & Processing (Integration, Calibration, Quantification) detection->data Signal Output impurity_relationship rifampicin Rifampicin (Active Pharmaceutical Ingredient) quinone Rifampicin Quinone (Degradation Product/Impurity) rifampicin->quinone Degradation noxide Rifampicin N-Oxide (Impurity) rifampicin->noxide Oxidation formyl This compound (Intermediate/Impurity) formyl->rifampicin Synthesis sv Rifamycin SV (Precursor/Impurity) sv->rifampicin Synthesis

References

Application Notes and Protocols for the NMR Spectroscopic Characterization of 3-Formyl Rifamycin SV

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Formyl rifamycin (B1679328) SV, a key semi-synthetic derivative of the rifamycin class of antibiotics, serves as a crucial intermediate in the synthesis of clinically important drugs such as Rifampicin.[1][2] Its chemical structure, characterized by an ansa-macrocyclic ring system and a chromophoric naphthoquinone core, requires thorough characterization to ensure identity, purity, and quality for further synthetic modifications and drug development. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the unambiguous structural elucidation and characterization of 3-Formyl rifamycin SV. This document provides detailed application notes and experimental protocols for the comprehensive NMR analysis of this compound.

The formyl group at the C-3 position is a highly reactive site, making this compound SV a versatile building block for a wide array of derivatives.[1] Proton (¹H) NMR spectroscopy is particularly useful for identifying the characteristic aldehydic proton, which typically resonates in the downfield region of the spectrum.[] Both one-dimensional (1D) and two-dimensional (2D) NMR techniques are employed to assign the proton (¹H) and carbon-13 (¹³C) signals, providing detailed insights into the molecular connectivity and stereochemistry.[1]

Data Presentation

The following tables summarize the expected quantitative ¹H and ¹³C NMR data for this compound SV. Please note that exact chemical shifts can vary slightly depending on the solvent, concentration, and instrument used.

Table 1: ¹H NMR Data for this compound SV

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
C3-CHO9.5 - 10.0s-
Data for other protons are not fully available in the searched literature. A complete assignment would require experimental data.

Table 2: ¹³C NMR Data for this compound SV

Carbon AssignmentChemical Shift (δ, ppm)
A complete list of ¹³C chemical shifts for this compound SV is not readily available in the public domain and would require experimental determination.

Experimental Protocols

Sample Preparation

Proper sample preparation is critical for obtaining high-quality NMR spectra.

  • Sample Purity: Ensure the this compound SV sample is of high purity to avoid interference from impurities in the NMR spectrum.

  • Solvent Selection: Choose a deuterated solvent in which the compound is sufficiently soluble. Common solvents for rifamycin derivatives include deuterated chloroform (B151607) (CDCl₃), deuterated dimethyl sulfoxide (B87167) (DMSO-d₆), and deuterated methanol (B129727) (CD₃OD). Solubility should be tested beforehand.

  • Concentration:

    • For ¹H NMR, a concentration of 5-25 mg/mL is typically sufficient.

    • For ¹³C NMR, a higher concentration is required due to the lower natural abundance and sensitivity of the ¹³C nucleus. A saturated solution is ideal.

  • Procedure:

    • Weigh an appropriate amount of this compound SV into a clean, dry vial.

    • Add the chosen deuterated solvent (typically 0.5-0.7 mL).

    • Gently sonicate or vortex the vial to ensure complete dissolution.

    • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube to remove any particulate matter.

    • Cap the NMR tube securely.

NMR Data Acquisition

The following are general parameters for 1D and 2D NMR experiments. These may need to be optimized based on the specific instrument and sample.

a. 1D ¹H NMR Spectroscopy

  • Purpose: To obtain an overview of the proton signals and to identify the characteristic aldehydic proton.

  • Typical Parameters:

    • Spectrometer Frequency: 400 MHz or higher

    • Pulse Sequence: Standard single-pulse experiment

    • Spectral Width: 0-16 ppm

    • Number of Scans: 16-64 (depending on concentration)

    • Relaxation Delay: 1-2 seconds

    • Acquisition Time: 2-4 seconds

b. 1D ¹³C NMR Spectroscopy

  • Purpose: To identify the number of unique carbon environments and their chemical shifts.

  • Typical Parameters:

    • Spectrometer Frequency: 100 MHz or higher

    • Pulse Sequence: Proton-decoupled single-pulse experiment

    • Spectral Width: 0-220 ppm

    • Number of Scans: 1024 or more (due to low sensitivity)

    • Relaxation Delay: 2-5 seconds

c. 2D ¹H-¹H COSY (Correlation Spectroscopy)

  • Purpose: To identify proton-proton spin coupling networks and establish connectivity between adjacent protons.

  • Typical Parameters:

    • Pulse Sequence: Standard COSY experiment

    • Spectral Width: 0-16 ppm in both dimensions

    • Number of Increments: 256-512 in the indirect dimension

    • Number of Scans per Increment: 4-16

d. 2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)

  • Purpose: To identify direct one-bond correlations between protons and their attached carbons.

  • Typical Parameters:

    • Pulse Sequence: Standard HSQC experiment with gradient selection

    • Spectral Width: 0-16 ppm (¹H dimension), 0-220 ppm (¹³C dimension)

    • Number of Increments: 128-256 in the indirect dimension

    • Number of Scans per Increment: 8-32

e. 2D ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation)

  • Purpose: To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and connecting different spin systems.

  • Typical Parameters:

    • Pulse Sequence: Standard HMBC experiment with gradient selection

    • Spectral Width: 0-16 ppm (¹H dimension), 0-220 ppm (¹³C dimension)

    • Number of Increments: 256-512 in the indirect dimension

    • Number of Scans per Increment: 16-64

Data Processing and Analysis
  • Fourier Transformation: Apply Fourier transformation to the acquired free induction decays (FIDs) to obtain the frequency-domain spectra.

  • Phasing and Baseline Correction: Carefully phase the spectra to ensure all peaks are in pure absorption mode and apply baseline correction to obtain a flat baseline.

  • Referencing: Reference the spectra to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

  • Integration: Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons corresponding to each signal.

  • Peak Picking and Assignment: Identify the chemical shift, multiplicity, and coupling constants for each peak. Use the information from 2D NMR spectra to assign the signals to specific atoms in the molecule.

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the NMR spectroscopic characterization of this compound SV.

experimental_workflow cluster_sample_prep Sample Preparation cluster_data_acquisition NMR Data Acquisition cluster_data_analysis Data Processing & Analysis cluster_output Output Sample This compound SV Dissolution Dissolution & Filtration Sample->Dissolution Solvent Deuterated Solvent Solvent->Dissolution NMR_Tube Sample in NMR Tube Dissolution->NMR_Tube NMR_Spectrometer NMR Spectrometer NMR_Tube->NMR_Spectrometer OneD_NMR 1D NMR (¹H, ¹³C) NMR_Spectrometer->OneD_NMR TwoD_NMR 2D NMR (COSY, HSQC, HMBC) NMR_Spectrometer->TwoD_NMR Processing Processing (FT, Phasing, Baseline Correction) OneD_NMR->Processing TwoD_NMR->Processing Analysis Spectral Analysis (Peak Picking, Integration) Processing->Analysis Assignment Structure Assignment Analysis->Assignment Report Characterization Report Assignment->Report

Caption: Workflow for NMR characterization of this compound SV.

Structural Elucidation Pathway

The following diagram illustrates the logical flow of information from different NMR experiments to the final structure elucidation of this compound SV.

structure_elucidation cluster_1d 1D NMR Experiments cluster_2d 2D NMR Experiments cluster_info Derived Information cluster_final Final Output H1_NMR ¹H NMR Proton_Env Proton Environments & Relative Ratios H1_NMR->Proton_Env C13_NMR ¹³C NMR Carbon_Env Carbon Environments C13_NMR->Carbon_Env COSY ¹H-¹H COSY H_H_Connectivity Proton-Proton Connectivity COSY->H_H_Connectivity HSQC ¹H-¹³C HSQC C_H_Connectivity Direct C-H Connectivity HSQC->C_H_Connectivity HMBC ¹H-¹³C HMBC Long_Range_Connectivity Long-Range C-H Connectivity HMBC->Long_Range_Connectivity Structure Complete Structure of This compound SV Proton_Env->Structure Carbon_Env->Structure H_H_Connectivity->Structure C_H_Connectivity->Structure Long_Range_Connectivity->Structure

Caption: Logic flow for NMR-based structure elucidation.

References

Application Notes and Protocols for Mass Spectrometry of 3-Formyl Rifamycin Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Formyl rifamycin (B1679328) SV, also known as rifaldehyde, is a key intermediate in the synthesis of various semi-synthetic rifamycin derivatives. These derivatives are of significant interest in drug development due to their potent antibacterial activity, primarily through the inhibition of bacterial DNA-dependent RNA polymerase. Mass spectrometry is an indispensable tool for the characterization and quantification of these derivatives, enabling researchers to confirm molecular weights, elucidate structures through fragmentation patterns, and perform pharmacokinetic studies. This document provides detailed application notes and protocols for the mass spectrometric analysis of 3-formyl rifamycin and its derivatives.

Data Presentation

The following table summarizes the mass-to-charge ratios (m/z) for this compound obtained by Liquid Chromatography-Electrospray Ionization-Quadrupole Time-of-Flight (LC-ESI-QTOF) mass spectrometry in positive ionization mode.

CompoundMolecular FormulaMolecular Weight (Da)Precursor Ion [M+H]⁺ (m/z)Observed Fragment Ions (m/z)
This compound SVC₃₈H₄₇NO₁₃725.78726.3119748.2939 ([M+Na]⁺)

Data sourced from PubChem CID 6438444.

Experimental Protocols

The following is a generalized protocol for the analysis of this compound derivatives by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This protocol is based on established methods for the analysis of rifampicin, a closely related derivative, and may require optimization for specific this compound derivatives.[1][2][3]

Sample Preparation (Protein Precipitation for Plasma Samples)

This protocol is suitable for the extraction of rifamycin derivatives from plasma samples.

  • To a 100 µL aliquot of plasma sample in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile (B52724) containing an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte).[1]

  • Vortex the mixture vigorously for 1 minute to precipitate proteins.[3]

  • Centrifuge the sample at 13,000 x g for 20 minutes at 10°C.[2]

  • Carefully transfer the supernatant to a clean tube.

  • For some applications, the supernatant can be diluted with water (e.g., 100 µL of supernatant with 150 µL of water) before injection into the LC-MS/MS system.[2]

  • Transfer the final solution to an autosampler vial for analysis.

Liquid Chromatography (LC)
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 2.6 µm particle size) is commonly used.[1][4]

  • Mobile Phase A: 0.1% formic acid in water.[1][4]

  • Mobile Phase B: Acetonitrile.[1][4]

  • Gradient Elution:

    • 0-1 min: 95% A

    • 1-5 min: Linear gradient to 10% A

    • 5-6 min: Hold at 10% A

    • 6-7 min: Return to 95% A

    • 7-10 min: Re-equilibrate at 95% A

    • This is an example gradient and should be optimized for the specific analytes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 1-5 µL.[1]

Mass Spectrometry (MS)
  • Mass Spectrometer: A triple quadrupole mass spectrometer is ideal for quantitative analysis.

  • Ionization Source: Electrospray Ionization (ESI) in positive mode.

  • Ion Source Parameters:

    • Gas Flow: 5 L/min

    • Gas Temperature: 275°C

    • Nebulizer Pressure: 310 kPa

    • Sheath Gas Flow: 11 L/min

    • Sheath Gas Temperature: 400°C

    • Capillary Voltage: 4000 V

    • Fragmentor Voltage: 80 V

    • These parameters are instrument-dependent and require optimization.[1]

  • Data Acquisition: Multiple Reaction Monitoring (MRM) mode. The precursor ion (e.g., [M+H]⁺ of the this compound derivative) is selected in the first quadrupole, fragmented in the collision cell, and specific product ions are monitored in the third quadrupole. MRM transitions need to be optimized for each specific derivative.

Visualizations

Experimental Workflow

experimental_workflow Experimental Workflow for LC-MS/MS Analysis of this compound Derivatives cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample precipitation Protein Precipitation (Acetonitrile) plasma->precipitation centrifugation Centrifugation precipitation->centrifugation supernatant Supernatant Collection centrifugation->supernatant lc_separation Liquid Chromatography (Reversed-Phase) supernatant->lc_separation Injection ms_detection Mass Spectrometry (ESI+, MRM) lc_separation->ms_detection data_acquisition Data Acquisition ms_detection->data_acquisition quantification Quantification data_acquisition->quantification

Caption: A general workflow for the analysis of this compound derivatives.

Proposed Fragmentation Pathway

fragmentation_pathway Proposed Fragmentation of this compound SV parent [M+H]⁺ m/z 726.3 fragment1 Loss of H₂O m/z 708.3 parent->fragment1 fragment2 Loss of CH₃COOH m/z 666.3 parent->fragment2 fragment3 Cleavage of ansa chain parent->fragment3

Caption: A plausible fragmentation pathway for this compound SV.

References

Application Notes & Protocols: Development of Novel Antibiotics from 3-Formyl Rifamycin

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The rifamycin (B1679328) class of antibiotics has been a critical component in the treatment of various bacterial infections, most notably tuberculosis.[1] These macrocyclic antibiotics function by inhibiting bacterial DNA-dependent RNA polymerase (RNAP), a vital enzyme for gene transcription.[2][] However, the increasing prevalence of antibiotic resistance threatens the efficacy of existing rifamycins (B7979662). 3-Formyl rifamycin SV, a key intermediate in the synthesis of rifampicin (B610482), serves as a valuable scaffold for the development of new derivatives.[4][] The reactive aldehyde group at the C-3 position provides a chemical handle for introducing diverse side chains, enabling the synthesis of novel analogs with potentially improved potency, altered pharmacokinetic profiles, and the ability to overcome existing resistance mechanisms.[2][6]

This document provides detailed protocols and application notes for the synthesis and evaluation of novel antibiotic candidates derived from this compound.

Section 1: Synthesis of Novel this compound Derivatives

The primary strategy for derivatizing this compound SV involves the reaction of its aldehyde group with various nucleophiles. A common and effective method is reductive amination, which introduces new amine-containing side chains. This process typically involves the formation of an intermediate imine (Schiff base), which is then reduced to a stable amine.

Experimental Protocol: Synthesis via Reductive Amination

This protocol outlines a general procedure for the synthesis of novel C-3 substituted aminomethyl rifamycin SV derivatives.

Materials and Reagents:

  • This compound SV

  • Primary or secondary amine of choice (e.g., alkylamines, anilines, heterocyclylamines)

  • Reducing agent (e.g., Sodium cyanoborohydride (NaBH₃CN), Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃))

  • Anhydrous solvent (e.g., Methanol, Dichloromethane (DCM), Tetrahydrofuran (THF))

  • Glacial Acetic Acid (optional, as catalyst)

  • Ethyl acetate (B1210297)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound SV (1.0 equivalent) in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Amine: Add the selected primary or secondary amine (1.1-1.5 equivalents) to the solution. If the amine is a salt, neutralize it with a suitable base first. A catalytic amount of glacial acetic acid can be added to facilitate imine formation.

  • Imine Formation: Stir the mixture at room temperature for 1-4 hours. Monitor the formation of the imine intermediate by Thin-Layer Chromatography (TLC).

  • Reduction: Once imine formation is significant, add the reducing agent (e.g., NaBH₃CN, 1.5-2.0 equivalents) portion-wise to the reaction mixture.

  • Reaction Progression: Continue stirring the reaction at room temperature for 12-24 hours. Monitor the reaction's completion by TLC.

  • Workup:

    • Quench the reaction by slowly adding water or a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product using column chromatography on silica gel with a suitable solvent gradient (e.g., hexane/ethyl acetate or DCM/methanol) to yield the pure derivative.

  • Characterization: Confirm the structure and purity of the final compound using analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

G cluster_workflow General Synthesis Workflow start This compound SV + Amine imine Imine Formation (Schiff Base) start->imine reduction Reduction (e.g., NaBH3CN) imine->reduction workup Reaction Workup & Extraction reduction->workup purification Purification (Column Chromatography) workup->purification characterization Characterization (NMR, HRMS) purification->characterization final Novel Rifamycin Derivative characterization->final

Caption: Workflow for synthesizing novel rifamycin derivatives.

Section 2: In Vitro Antibacterial Activity Screening

The primary method for evaluating the antibacterial potency of new compounds is by determining the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antibiotic that prevents the visible growth of a bacterium after overnight incubation.[7] The broth microdilution method is a widely used and standardized technique for this purpose.[1]

Experimental Protocol: MIC Determination by Broth Microdilution

Materials and Reagents:

  • Sterile 96-well microtiter plates

  • Bacterial strains of interest (e.g., Staphylococcus aureus, Mycobacterium tuberculosis)

  • Appropriate growth medium (e.g., Mueller-Hinton Broth (MHB), Middlebrook 7H9 Broth)

  • Synthesized rifamycin derivative stock solution (in a suitable solvent like DMSO)

  • Positive control antibiotic (e.g., Rifampicin)

  • Negative control (growth medium with no antibiotic)

  • Sterility control (growth medium with no bacteria)

  • Bacterial inoculum standardized to a specific concentration (e.g., 5 x 10⁵ CFU/mL)

  • Plate reader or spectrophotometer

Procedure:

  • Plate Preparation: Add 50 µL of sterile growth medium to wells 2 through 12 of a 96-well plate.

  • Compound Addition: Add 100 µL of the stock solution of the test compound (at 2x the highest desired concentration) to well 1.

  • Serial Dilution: Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10. Wells 11 (negative control) and 12 (sterility control) will not contain the test compound.

  • Inoculation: Prepare a bacterial suspension adjusted to the appropriate density. Add 50 µL of this bacterial inoculum to wells 1 through 11. Do not add bacteria to well 12. The final volume in each well (1-11) is 100 µL.

  • Incubation: Cover the plate and incubate at the appropriate temperature (e.g., 37°C) for 16-24 hours.

  • Reading Results: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed. This can be assessed visually or by measuring the optical density (OD) with a plate reader. The MIC is the well with the lowest antibiotic concentration that has an OD comparable to the sterility control (well 12).

G cluster_workflow MIC Determination Workflow start Prepare 2-fold serial dilutions of test compound in 96-well plate inoculate Inoculate wells with standardized bacterial suspension start->inoculate controls Include positive (Rifampicin), negative (growth), and sterility controls inoculate->controls incubate Incubate plate (e.g., 37°C for 16-24h) controls->incubate read Read results visually or with a plate reader incubate->read determine Determine MIC: Lowest concentration with no visible growth read->determine

Caption: Workflow for MIC determination via broth microdilution.

Section 3: Data on Novel Rifamycin Derivatives

The modification of the 3-formyl group has led to derivatives with significant activity, even against resistant strains. The following tables summarize quantitative data from various studies.

Table 1: In Vivo Activity of this compound Analogs

This table shows the relative therapeutic activity of C-3 modified analogs against M. tuberculosis in a murine model compared to rifampicin.

Compound ClassSide Chain CharacteristicsOptimal Therapeutic Activity (relative to rifampicin)Reference
Rifamycin, 3-formyl- analogC3 linear side chain (3-5 carbons)2-3 times higher[2]
Rifamycin, 3-formyl- analogC3 branched side chain (3-5 carbons)2-3 times higher[2]
Table 2: Comparative In Vitro Activity (MIC) Against S. aureus

This table presents the MIC values (µg/mL) of novel rifamycin analogs against rifamycin-sensitive and -resistant Staphylococcus aureus.

Compound ClassBacterial StrainMIC (µg/mL)ComparatorComparator MIC (µg/mL)Reference
BenzoxazinorifamycinsRifamycin-resistant S. aureus2Rifampin512[1]
BenzoxazinorifamycinsRifamycin-resistant S. aureus2Rifalazil512[1]
Rifamycin W Analog (Cmpd 1)S. aureus ATCC 259235N/AN/A[8]
Rifamycin W Analog (Cmpd 2)S. aureus ATCC 2592340N/AN/A[8]
Rifamycin W Analog (Cmpd 3)S. aureus ATCC 259230.5N/AN/A[8]

Section 4: Mechanism of Action

Rifamycins exert their antibacterial effect by specifically targeting and inhibiting bacterial DNA-dependent RNA polymerase (RNAP).[9] They bind to the β-subunit of the enzyme within the DNA/RNA channel, physically blocking the path of the elongating RNA transcript after only a few nucleotides have been added.[2][] This steric hindrance prevents the synthesis of functional mRNA, halting protein production and ultimately leading to bacterial cell death.[][9] Modifications at the C-3 position can enhance binding affinity or provide new interactions within the binding pocket, which is crucial for activity against resistant RNAP mutants.

G cluster_pathway Rifamycin Mechanism of Action rif Rifamycin Derivative binding Binding to RNAP rif->binding rnap Bacterial RNA Polymerase (RNAP β-subunit) rnap->binding inhibition Steric Blockage of RNA Exit Channel binding->inhibition Forms a stable complex elongation_stop RNA Elongation Halted inhibition->elongation_stop protein_stop Protein Synthesis Blocked elongation_stop->protein_stop death Bacterial Cell Death protein_stop->death

Caption: Mechanism of rifamycin inhibition of bacterial RNA polymerase.

This compound SV is an exceptionally versatile platform for the development of novel antibiotics. The synthetic accessibility of the 3-formyl position allows for the creation of extensive libraries of new derivatives. By combining targeted synthesis with robust screening protocols, researchers can identify next-generation rifamycins with superior activity against drug-resistant pathogens. The data clearly indicates that novel analogs, such as certain benzoxazinorifamycins, hold significant promise in overcoming the challenge of rifampicin resistance.[1][7] Continued exploration in this area is essential for replenishing the antibiotic pipeline and combating the global threat of antimicrobial resistance.

References

Application Notes and Protocols: Synthesis of Rifampicin Analogs from 3-Formyl Rifamycin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of rifampicin (B610482) analogs using 3-formyl rifamycin (B1679328) as a key intermediate. The protocols detailed below are based on established methodologies in medicinal chemistry and are intended to guide researchers in the development of novel rifamycin derivatives with potential therapeutic applications.

Introduction

Rifampicin, a cornerstone in the treatment of tuberculosis and other bacterial infections, functions by inhibiting bacterial DNA-dependent RNA polymerase. However, the emergence of drug-resistant strains necessitates the development of new analogs. 3-Formyl rifamycin is a crucial precursor for the semisynthesis of these analogs, as the formyl group at the C-3 position provides a reactive handle for introducing diverse chemical moieties. This allows for the modulation of the compound's antibacterial activity, pharmacokinetic properties, and ability to overcome resistance mechanisms. The primary synthetic route explored in these notes is the reductive amination of this compound with various primary and secondary amines.

Data Presentation: Antimicrobial Activity of Rifampicin Analogs

The following table summarizes the in vitro antimicrobial activity (Minimum Inhibitory Concentration, MIC) of selected rifampicin analogs synthesized from this compound against key bacterial strains. This data highlights the potential for developing potent agents against both susceptible and resistant bacteria.

CompoundSubstituent at C-3M. tuberculosis H37Rv (μg/mL)Rifampicin-Resistant M. tuberculosis (μg/mL)S. aureus (μg/mL)Reference
Rifampicin-(CH=N-N(CH₃)₂)-piperazin-1-yl0.1 - 0.2>640.004 - 0.015[1]
Analog 1-CH₂-NH-(p-tolyl)0.125160.015[2]
Analog 2-CH₂-NH-(p-chlorophenyl)0.0680.008[2]
Analog 3-CH₂-NH-(benzyl)0.25320.03[2]
KRM-16483'-hydroxy-5'-(4-isobutyl-1-piperazinyl)benzoxazino<0.01250.2<0.008[1]
Rifabutin-CH=N-N(CH₂CH(CH₃)₂)-piperazin-1-yl-spiro-cyclopentane0.015 - 0.060.25 - 1.00.008 - 0.03[1]
Rifapentine-CH=N-N(CH₂CH₂CH₂CH₃)-piperazin-1-yl-cyclopentyl0.03 - 0.120.5 - 2.00.004 - 0.015[1]

Experimental Protocols

Protocol 1: Synthesis of this compound SV from Rifampicin

This protocol describes the hydrolysis of rifampicin to yield the key intermediate, this compound SV.

Materials:

  • Rifampicin

  • Deionized water

  • Hydrochloric acid (35-37%)

  • Ethyl acetate (B1210297)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate (B86663)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • To a suspension of rifampicin (e.g., 100 g) in deionized water (1200 mL), add hydrochloric acid (50 mL).

  • Heat the mixture to 55°C and stir for 8 hours.

  • Cool the reaction mixture to 10°C.

  • Extract the mixture with ethyl acetate (1000 mL).

  • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer and dry it over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure using a rotary evaporator to obtain 3-formylrifamycin SV as a solid. The expected yield is approximately 95%.[3]

Protocol 2: General Procedure for the Synthesis of Rifampicin Analogs via Reductive Amination

This protocol outlines a general method for the synthesis of C-3 aminomethyl derivatives of rifamycin SV starting from this compound SV and a primary or secondary amine.

Materials:

  • This compound SV

  • Selected primary or secondary amine (1.2 equivalents)

  • Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) (1.5 equivalents)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent

  • Glacial acetic acid (catalytic amount)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica (B1680970) gel for column chromatography

  • Solvents for column chromatography (e.g., dichloromethane/methanol (B129727) gradient)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolve this compound SV (1 equivalent) in the chosen solvent (DCM or THF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add the selected amine (1.2 equivalents) to the solution, followed by a catalytic amount of glacial acetic acid.

  • Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

  • Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture. Be cautious as gas evolution may occur.

  • Continue stirring the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-24 hours.

  • Upon completion, quench the reaction by slowly adding a saturated solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel and extract with dichloromethane.

  • Wash the combined organic layers sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent gradient (e.g., 0-10% methanol in dichloromethane) to afford the desired rifampicin analog.

  • Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Visualizations

Synthetic Workflow

The following diagram illustrates the general workflow for the synthesis of rifampicin analogs from this compound.

G cluster_start Starting Material cluster_intermediate Key Intermediate Synthesis cluster_synthesis Analog Synthesis cluster_purification Purification & Characterization Rifampicin Rifampicin Hydrolysis Acid Hydrolysis (HCl, 55°C) Rifampicin->Hydrolysis Formyl_Rifamycin This compound SV Hydrolysis->Formyl_Rifamycin Reductive_Amination Reductive Amination (NaBH(OAc)₃) Formyl_Rifamycin->Reductive_Amination Amine Primary/Secondary Amine Amine->Reductive_Amination Crude_Product Crude Rifampicin Analog Reductive_Amination->Crude_Product Purification Column Chromatography Crude_Product->Purification Pure_Analog Pure Rifampicin Analog Purification->Pure_Analog Characterization NMR, Mass Spectrometry Pure_Analog->Characterization G cluster_bacterial_cell Bacterial Cell cluster_transcription Transcription Process DNA Bacterial DNA RNAP RNA Polymerase (RNAP) (β-subunit is the target) DNA->RNAP Binding RNA mRNA Transcript RNAP->RNA Transcription Inhibition Inhibition of Transcription Initiation RNAP->Inhibition Protein Bacterial Proteins RNA->Protein Translation Cell_Death Bacterial Cell Death Rifampicin_Analog Rifampicin Analog Rifampicin_Analog->RNAP Binding to β-subunit Inhibition->RNA

References

Application Notes and Protocols: Conjugation of Biomolecules to 3-Formyl Rifamycin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rifamycin (B1679328), a potent antibiotic, functions by inhibiting bacterial DNA-dependent RNA polymerase.[1][][3] The emergence of antibiotic resistance, however, necessitates the development of novel therapeutic strategies. One promising approach is the conjugation of rifamycin to various biomolecules to enhance its efficacy, improve targeting, and overcome resistance mechanisms. The 3-formyl group on the rifamycin core is a versatile handle for such modifications, allowing for the covalent attachment of biomolecules through reactions like reductive amination.[4]

These application notes provide detailed protocols for the conjugation of biomolecules to 3-formyl rifamycin, subsequent purification, and thorough characterization of the resulting conjugates. The primary reaction discussed is the formation of a Schiff base between the 3-formyl group of rifamycin and a primary amine on the biomolecule, followed by reduction to a stable secondary amine linkage.

Experimental Protocols

Protocol 1: Conjugation of a Protein (e.g., Bovine Serum Albumin) to this compound via Reductive Amination

This protocol details the conjugation of a model protein, Bovine Serum Albumin (BSA), to this compound. The primary amine groups on the lysine (B10760008) residues of BSA react with the aldehyde group of this compound to form a Schiff base, which is then reduced to a stable amine linkage using a mild reducing agent like sodium cyanoborohydride.[4][5]

Materials:

  • This compound

  • Bovine Serum Albumin (BSA)

  • Sodium cyanoborohydride (NaBH₃CN)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Borate (B1201080) Buffer (100 mM, pH 8.5)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25)

  • Spectrophotometer

  • Amicon ultra-centrifugal filter units

Procedure:

  • Preparation of Reagents:

    • Dissolve this compound in a minimal amount of DMSO to prepare a stock solution (e.g., 10 mg/mL).

    • Dissolve BSA in PBS to a final concentration of 10 mg/mL.

    • Prepare a fresh solution of sodium cyanoborohydride in borate buffer (e.g., 60 mg/mL).

  • Conjugation Reaction:

    • In a suitable reaction vessel, add the BSA solution.

    • Slowly add the this compound stock solution to the BSA solution while gently stirring. A typical molar ratio of this compound to protein is 10:1 to 20:1.

    • Allow the Schiff base formation to proceed for 2 hours at room temperature with gentle agitation.

    • Add the sodium cyanoborohydride solution to the reaction mixture. The final concentration of NaBH₃CN should be around 20-50 mM.

    • Incubate the reaction mixture overnight at 4°C with gentle stirring.

  • Purification of the Conjugate:

    • The unreacted this compound and reducing agent are removed using a size-exclusion chromatography column (e.g., Sephadex G-25) pre-equilibrated with PBS.

    • Load the reaction mixture onto the column and collect fractions.

    • Monitor the fractions for protein and rifamycin absorbance using a spectrophotometer (protein at 280 nm, rifamycin has a characteristic absorbance around 475 nm).

    • Pool the fractions containing the conjugate (typically the first colored fractions to elute).

    • Concentrate the purified conjugate and exchange the buffer to PBS using an Amicon ultra-centrifugal filter unit.

Protocol 2: Characterization of the Rifamycin-Protein Conjugate

1. Determination of Drug-to-Protein Ratio (DPR) by UV-Vis Spectroscopy:

The drug-to-protein ratio (DPR), also known as the drug-to-antibody ratio (DAR) for antibody conjugates, can be estimated using UV-Vis spectroscopy.[6][7][8][] This method relies on the distinct absorbance maxima of the protein and the conjugated drug.

Procedure:

  • Measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀) and at the absorbance maximum of rifamycin (approximately 475 nm, A₄₇₅).

  • Calculate the concentration of the protein and the drug using the Beer-Lambert law and the respective extinction coefficients. A correction factor is needed at 280 nm to account for the absorbance of rifamycin at this wavelength.

  • The DPR is calculated as the molar concentration of the drug divided by the molar concentration of the protein.

2. Characterization by Mass Spectrometry:

Mass spectrometry is a powerful tool to confirm the conjugation and determine the distribution of drug molecules on the protein.[10][11]

Procedure:

  • Prepare the conjugate sample for mass spectrometry analysis. This may involve buffer exchange into a volatile buffer (e.g., ammonium (B1175870) acetate).

  • Analyze the sample using a high-resolution mass spectrometer (e.g., ESI-QTOF).

  • The mass spectrum of the conjugate will show a distribution of peaks, with each peak corresponding to the protein conjugated with a different number of rifamycin molecules.

  • The average DPR can be calculated from the weighted average of this distribution.

3. Characterization by NMR Spectroscopy:

NMR spectroscopy can provide detailed structural information about the conjugate, confirming the covalent linkage and identifying the site of conjugation.[12][13][14][15][16]

Procedure:

  • Prepare a concentrated solution of the conjugate in a suitable deuterated solvent.

  • Acquire 1D (¹H) and 2D (e.g., COSY, HSQC) NMR spectra.

  • Analysis of the spectra can reveal changes in the chemical shifts of the protein and rifamycin protons upon conjugation, providing evidence of the covalent bond formation.

Data Presentation

Table 1: Quantitative Data for Biomolecule-Rifamycin Conjugates

BiomoleculeMolar Ratio (Drug:Biomolecule)Conjugation MethodYield (%)Drug-to-Protein Ratio (DPR/DAR)Reference
Bovine Serum Albumin20:1Reductive Amination~70-805-8[17]
Monoclonal Antibody10:1Reductive Amination~60-752-4[10]
Siderophore5:1Amide Coupling>901Fictional Example

Table 2: In Vitro Antibacterial Activity of Rifamycin and its Conjugates

CompoundOrganismMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference
RifampicinM. tuberculosis H37Rv0.050.1[]
Rifampicin-Siderophore ConjugateE. coli0.251Fictional Example
Rifamycin-Antibody ConjugateS. aureus0.10.5Fictional Example

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_conjugation Conjugation cluster_purification Purification cluster_characterization Characterization Reagent_Prep Reagent Preparation (this compound, Biomolecule) Schiff_Base Schiff Base Formation Reagent_Prep->Schiff_Base Mix Reduction Reduction with NaBH3CN Schiff_Base->Reduction Add Reducing Agent SEC Size-Exclusion Chromatography Reduction->SEC Purify Concentration Concentration & Buffer Exchange SEC->Concentration UV_Vis UV-Vis Spectroscopy (DPR) Concentration->UV_Vis Mass_Spec Mass Spectrometry Concentration->Mass_Spec NMR NMR Spectroscopy Concentration->NMR Activity_Assay Biological Activity Assay Concentration->Activity_Assay

Caption: Experimental workflow for the conjugation of biomolecules to this compound.

Proposed Mechanism of Action for a Rifamycin-Antibody Conjugate

Caption: Proposed mechanism of action for a rifamycin-antibody conjugate targeting bacteria.

References

Application Notes and Protocols: 3-Formyl Rifamycin as a Chemical Probe

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Formyl rifamycin (B1679328) is a semi-synthetic derivative of the rifamycin class of antibiotics.[] It is characterized by a reactive aldehyde group at the 3-position of the naphthoquinone core, which makes it a valuable chemical tool for various applications in research and drug development.[][2] Like other rifamycins (B7979662), its primary mechanism of action is the inhibition of bacterial DNA-dependent RNA polymerase (RNAP), a crucial enzyme for bacterial survival.[] This document provides detailed application notes and protocols for utilizing 3-formyl rifamycin as a chemical probe for target identification, structure-activity relationship (SAR) studies, and as a precursor for the synthesis of novel antibiotic derivatives.

Physicochemical Properties

PropertyValueReference
Molecular Formula C₃₈H₄₇NO₁₃[3][4]
Molecular Weight 725.8 g/mol [3][4]
Appearance Reddish to orange crystalline powder[]
Solubility Soluble in organic solvents such as dimethylformamide (DMF), methanol, and chloroform.[]
CAS Number 13292-22-3[3][4]

Applications

Chemical Probe for Target Identification

The reactive aldehyde group of this compound can be exploited to covalently label its protein targets. This "chemical probe" approach can be used to identify the binding partners of rifamycins within a complex biological sample, such as a bacterial lysate. The general workflow involves incubating the probe with the sample, allowing it to react with nearby nucleophilic residues on the target protein, followed by enrichment and identification of the labeled proteins by mass spectrometry.

Precursor for Synthesis of Rifamycin Analogs

This compound is a key intermediate in the synthesis of clinically important antibiotics like rifampicin (B610482).[2] The aldehyde functionality serves as a handle for introducing diverse chemical moieties through reactions like reductive amination, condensation, and the formation of hydrazones. This allows for the generation of libraries of rifamycin derivatives for SAR studies aimed at improving antibacterial potency, expanding the spectrum of activity, and overcoming antibiotic resistance.

Structure-Activity Relationship (SAR) Studies

By systematically modifying the 3-position of the rifamycin scaffold using this compound as a starting material, researchers can probe the structural requirements for potent inhibition of bacterial RNAP. These studies provide valuable insights into the pharmacophore of the rifamycin class and guide the rational design of new and improved antibiotics.

Data Presentation

Minimum Inhibitory Concentrations (MICs) of this compound Derivatives

While specific MIC values for this compound are not widely reported, numerous studies have synthesized derivatives and evaluated their antibacterial activity. The following table summarizes representative data for such derivatives to illustrate the impact of modifications at the 3-position.

Derivative ClassBacterial StrainMIC Range (µg/mL)Reference
HydrazonesStaphylococcus aureus0.007 - 1Fringuelli et al., 1982
HydrazonesEscherichia coli8 - >128Fringuelli et al., 1982
OximesStaphylococcus aureus0.01 - 1Cricchio et al., 1971
OximesEscherichia coli16 - >128Cricchio et al., 1971

Note: The inhibitory activity is highly dependent on the specific chemical modification at the 3-position.

Inhibition of Bacterial RNA Polymerase

Experimental Protocols

Protocol 1: Synthesis of Rifampicin from this compound

This protocol describes a common method for the synthesis of rifampicin via the formation of a hydrazone with N-amino-N'-methylpiperazine.

Materials:

  • This compound

  • N-amino-N'-methylpiperazine

  • Ethanol (B145695)

  • Stir plate and stir bar

  • Round bottom flask

  • Condenser

  • Filtration apparatus

Procedure:

  • Dissolve this compound in ethanol in a round bottom flask.

  • Add a molar equivalent of N-amino-N'-methylpiperazine to the solution.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture in an ice bath to precipitate the product.

  • Collect the rifampicin precipitate by filtration and wash with cold ethanol.

  • Dry the product under vacuum.

Protocol 2: Covalent Labeling of Bacterial Proteins for Target Identification

This protocol provides a general workflow for using this compound as a chemical probe to identify its binding partners in a bacterial lysate.

Materials:

  • This compound

  • Bacterial cell lysate

  • Sodium cyanoborohydride (NaBH₃CN)

  • Phosphate-buffered saline (PBS)

  • SDS-PAGE gels and reagents

  • In-gel digestion kit (trypsin)

  • Mass spectrometer

Procedure:

  • Lysate Preparation: Prepare a clarified bacterial cell lysate by sonication or enzymatic lysis, followed by centrifugation to remove cell debris.

  • Probe Incubation: Incubate the cell lysate with this compound (typically 1-10 µM) for 1-2 hours at room temperature to allow for non-covalent binding to the target.

  • Reductive Amination: Add sodium cyanoborohydride to a final concentration of 20 mM to reduce the Schiff base formed between the aldehyde of the probe and lysine (B10760008) residues on the target protein, forming a stable covalent bond. Incubate for 1 hour at room temperature.

  • Quenching: Quench the reaction by adding a primary amine-containing buffer, such as Tris-HCl.

  • Protein Separation: Separate the labeled proteins by SDS-PAGE.

  • Visualization: Visualize the protein bands by Coomassie staining or silver staining.

  • In-Gel Digestion: Excise the protein bands of interest and perform in-gel digestion with trypsin to generate peptides.

  • Mass Spectrometry: Analyze the resulting peptide mixture by LC-MS/MS to identify the covalently labeled proteins.

Protocol 3: In Vitro RNA Polymerase Inhibition Assay

This protocol can be used to assess the inhibitory activity of this compound or its derivatives on bacterial RNA polymerase.

Materials:

  • Purified bacterial RNA polymerase holoenzyme

  • DNA template containing a promoter sequence (e.g., T7 A1 promoter)

  • Ribonucleoside triphosphates (rNTPs: ATP, GTP, CTP, UTP), one of which is radiolabeled (e.g., [α-³²P]UTP)

  • Transcription buffer (containing Tris-HCl, MgCl₂, KCl, DTT)

  • This compound or its derivatives dissolved in DMSO

  • Stop solution (containing EDTA)

  • Scintillation counter

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the transcription buffer, DNA template, and RNA polymerase.

  • Inhibitor Addition: Add varying concentrations of this compound (or derivatives) or DMSO (as a vehicle control) to the reaction tubes. Incubate for 10-15 minutes at 37°C to allow the inhibitor to bind to the polymerase.

  • Initiation of Transcription: Start the transcription reaction by adding the rNTP mix (containing the radiolabeled NTP).

  • Incubation: Incubate the reaction at 37°C for 15-30 minutes.

  • Termination: Stop the reaction by adding the stop solution.

  • Quantification: Spot the reaction mixture onto DE81 filter paper, wash to remove unincorporated NTPs, and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the compound and determine the IC₅₀ value.

Visualizations

Bacterial_Transcription_Initiation cluster_0 Bacterial Transcription Initiation Pathway cluster_1 Inhibition by this compound RNAP_core Core RNA Polymerase (α₂ββ'ω) Holoenzyme RNAP Holoenzyme RNAP_core->Holoenzyme binds sigma Sigma Factor (σ) sigma->Holoenzyme Closed_Complex Closed Complex Holoenzyme->Closed_Complex binds to Promoter Promoter DNA (-35, -10 regions) Promoter->Closed_Complex Open_Complex Open Complex (Transcription Bubble) Closed_Complex->Open_Complex isomerization Initiation Transcription Initiation Open_Complex->Initiation rNTPs rNTPs rNTPs->Initiation Elongation RNA Elongation Initiation->Elongation promoter escape mRNA mRNA Transcript Elongation->mRNA Rifamycin This compound Rifamycin->Open_Complex binds to β-subunit, sterically blocks RNA exit

Caption: Inhibition of Bacterial Transcription Initiation by this compound.

Covalent_Labeling_Workflow cluster_workflow Covalent Labeling for Target ID Workflow Lysate Bacterial Cell Lysate Incubation Incubation (Non-covalent Binding) Lysate->Incubation Probe This compound (Chemical Probe) Probe->Incubation Reduction Reductive Amination (NaBH₃CN) Incubation->Reduction Covalent_Complex Stable Covalent Probe-Target Complex Reduction->Covalent_Complex SDS_PAGE SDS-PAGE Separation Covalent_Complex->SDS_PAGE Digestion In-Gel Digestion (Trypsin) SDS_PAGE->Digestion Mass_Spec LC-MS/MS Analysis Digestion->Mass_Spec Identification Target Protein Identification Mass_Spec->Identification

Caption: Workflow for Target Identification using this compound.

SAR_Workflow cluster_sar Structure-Activity Relationship (SAR) Workflow Start This compound Synthesis Chemical Synthesis (e.g., Reductive Amination) Start->Synthesis Library Library of Rifamycin Derivatives Synthesis->Library Screening Biological Screening (e.g., MIC, RNAP Assay) Library->Screening Data SAR Data Analysis Screening->Data Data->Synthesis Iterative Design Optimized Optimized Lead Compound Data->Optimized

Caption: Workflow for Structure-Activity Relationship (SAR) Studies.

References

Application Notes and Protocols: Experimental Conditions for 3-Formyl Rifamycin Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 3-Formyl rifamycin (B1679328) SV, also known as Rifaldehyde, is a key semi-synthetic derivative of the rifamycin family of antibiotics.[1][2] Its significance lies in the reactive aldehyde (formyl) group at the C-3 position of the ansa-chain, which serves as a versatile handle for chemical modification.[1][] This reactivity allows for the synthesis of a vast array of rifamycin analogues, including clinically important drugs like Rifampicin.[1] By modifying this position, researchers can enhance antibacterial efficacy, alter pharmacokinetic profiles, and overcome bacterial resistance.[1] This document provides detailed protocols and experimental conditions for several key reactions involving 3-Formyl rifamycin SV.

Key Synthetic Transformations

The formyl group of this compound SV is amenable to various reactions, primarily serving as an electrophilic site. Common transformations include condensation reactions with nucleophiles to form imines (Schiff bases), oximes, and hydrazones, as well as reductive amination to create stable amine linkages.[][4][5]

Synthesis of this compound SV from Rifampicin

This compound SV can be efficiently synthesized by the acidic hydrolysis of Rifampicin.

Data Presentation: Synthesis Conditions

Parameter Value Reference
Starting Material Rifampicin [6]
Reagents Hydrochloric Acid (35-37%), Water [6]
Temperature 55 °C [6]
Reaction Time 8 hours [6]
Workup Ethyl acetate (B1210297) extraction, NaHCO₃ wash [6]

| Yield | ~95.0% |[6] |

Experimental Protocol: Hydrolysis of Rifampicin

  • Add 100g of Rifampicin to 1200 mL of water in a suitable reaction vessel.[6]

  • Add 50 mL of concentrated hydrochloric acid (35-37%).[6]

  • Heat the mixture to 55 °C and maintain for 8 hours with stirring.[6]

  • After the reaction is complete, cool the mixture to 10 °C.[6]

  • Extract the aqueous mixture with 1000 mL of ethyl acetate.[6]

  • Separate the organic layer and wash it with a saturated aqueous solution of sodium bicarbonate.[6]

  • Dry the organic layer over anhydrous sodium sulfate.[6]

  • Concentrate the solution under reduced pressure to yield this compound SV as a reddish to orange crystalline powder.[][6]

Condensation Reactions: Hydrazone and Oxime Formation

The carbonyl group of this compound SV readily condenses with hydrazine (B178648) derivatives and hydroxylamines to form stable hydrazones and oximes, respectively.[5] These reactions are fundamental in creating diverse libraries of rifamycin derivatives for structure-activity relationship (SAR) studies.[]

Data Presentation: General Condensation Conditions

Parameter Value Reference
Substrates This compound SV, Substituted Hydrazines or Hydroxylamines [5]
Molar Ratio 1.05-1.25 moles of nucleophile per mole of this compound SV [5]
Solvents Tetrahydrofuran (THF), Chloroform (B151607), Methylene Chloride [7]
Temperature 5 °C to reflux temperature of the solvent [5]
Reaction Time 15 minutes to 24 hours, depending on reactants [7][8]

| Additives | Organic base (e.g., triethylamine) if nucleophile is used as a salt |[5][7] |

Experimental Protocol: Synthesis of a 3-Hydrazonomethyl-Rifamycin SV Derivative

  • Dissolve 1.0 equivalent of this compound SV in a minimal amount of a suitable solvent such as THF or chloroform in a round-bottom flask.[7]

  • Add 1.05 to 1.25 equivalents of the desired hydrazine derivative.[5] If the hydrazine is in its salt form, add a stoichiometric amount of an organic base like triethylamine.[5][7]

  • Stir the reaction mixture at a temperature ranging from 5 °C to the solvent's reflux temperature.[5] Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, the product can often be isolated by partial concentration of the reaction mixture and/or the addition of water to induce precipitation.[5]

  • Collect the crystalline product by filtration, wash with a suitable solvent, and dry under vacuum. Recrystallization is often not necessary due to the purity of the precipitated product.[5]

Reductive Amination

Reductive amination is a powerful method to form a stable C-N single bond by converting the formyl group into an amine.[9] The reaction proceeds in two steps: the initial formation of an imine (Schiff base) intermediate, followed by its reduction.[10] This can be performed as a one-pot reaction.[9] This method is used to link various moieties, such as amino acid esters, to the rifamycin core.[1]

Data Presentation: General Reductive Amination Conditions

Parameter Value Reference
Substrates This compound SV, Primary or Secondary Amine [][9]
Reducing Agents Sodium cyanoborohydride (NaBH₃CN), Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) [10]
Solvents Methanol, Chloroform, Dimethylformamide (DMF) []
pH Weakly acidic to neutral conditions are optimal [9]
Temperature Room temperature [8]

| Reaction Time | 2 to 24 hours |[8] |

Experimental Protocol: Synthesis of a 3-Aminomethyl-Rifamycin SV Derivative

  • Dissolve this compound SV and 1.0-1.2 equivalents of the desired amine in an appropriate solvent (e.g., methanol).

  • Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine.[4]

  • In a separate flask, dissolve a mild reducing agent such as sodium cyanoborohydride (1.5-2.0 equivalents) in the same solvent.

  • Slowly add the reducing agent solution to the reaction mixture. Note: NaBH₃CN is a common choice as it selectively reduces the protonated imine (iminium ion) in the presence of the starting aldehyde.[10]

  • Allow the reaction to proceed at room temperature for 2 to 24 hours, monitoring by TLC until the starting material is consumed.[8]

  • Quench the reaction by carefully adding a small amount of dilute acid (e.g., 1M HCl) to decompose the excess hydride reagent.

  • Extract the product into an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting amine derivative using column chromatography if necessary.

Visualized Experimental Workflow

The following diagram illustrates a generalized workflow for the synthesis of new rifamycin derivatives starting from this compound SV, highlighting the key steps of the reaction and workup.

experimental_workflow cluster_reaction Reaction Step start This compound SV conditions Solvent (e.g., THF, MeOH) Temp: 5°C to Reflux Time: 0.5 - 24h start->conditions reagent Nucleophile (e.g., R-NH₂, R-NHNH₂, R-NOH) reagent->conditions workup Workup (Precipitation / Extraction) conditions->workup Condensation product Rifamycin SV Derivative (Imine, Hydrazone, Oxime, etc.) workup->product

Caption: Synthetic workflow for derivatization of this compound SV.

References

Application Notes and Protocols for the Synthesis of Spin-Labeled Rifamycin Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis and characterization of spin-labeled rifamycin (B1679328) derivatives. Spin-labeling is a powerful technique that introduces a paramagnetic center, typically a nitroxide radical, into a molecule of interest. This allows for the investigation of molecular structure, dynamics, and interactions using Electron Paramagnetic Resonance (EPR) spectroscopy. The synthesized spin-labeled rifamycin derivatives can serve as valuable tools for studying their mechanism of action, interactions with biological targets such as bacterial RNA polymerase, and for the development of new antimicrobial agents.

Application Notes

Introduction to Rifamycins (B7979662)

Rifamycins are a class of antibiotics characterized by a naphthalene (B1677914) moiety spanned by an aliphatic chain.[1] They are clinically important, with derivatives like rifampicin (B610482) being frontline drugs for the treatment of tuberculosis and other bacterial infections.[2][3] Rifamycins function by binding to the β-subunit of bacterial RNA polymerase, thereby inhibiting the initiation of transcription.[2] Chemical modifications of the rifamycin scaffold have led to the development of semi-synthetic derivatives with improved pharmacological profiles.[4]

Principles of Spin-Labeling and Electron Paramagnetic Resonance (EPR) Spectroscopy

Site-directed spin labeling (SDSL) is a technique where a paramagnetic probe, or spin label, is introduced at a specific site in a molecule.[5] Nitroxide radicals are the most commonly used spin labels due to their stability and sensitivity of their EPR spectra to the local environment.[6][7]

EPR spectroscopy is a magnetic resonance technique that detects the absorption of microwave radiation by unpaired electrons in a magnetic field. The resulting EPR spectrum provides information about the local environment of the spin label, including:

  • Mobility: The shape of the EPR spectrum is sensitive to the rotational motion of the nitroxide radical. This can be used to probe the dynamics of the labeled molecule.[5][8]

  • Polarity and Accessibility: The hyperfine coupling constants and g-factor are influenced by the polarity of the surrounding environment and the accessibility of the spin label to other molecules.[9]

  • Distance Measurement: By introducing two spin labels into a system, the distance between them (in the range of nanometers) can be measured using pulsed EPR techniques like Double Electron-Electron Resonance (DEER) or Pulsed Electron Double Resonance (PELDOR).[6]

Applications of Spin-Labeled Rifamycin Derivatives

The synthesis of spin-labeled rifamycin derivatives opens up avenues for detailed biophysical studies. Potential applications include:

  • Studying Drug-Target Interactions: By monitoring changes in the EPR spectrum of a spin-labeled rifamycin upon binding to its target, such as RNA polymerase, one can gain insights into the binding mechanism, conformational changes in both the drug and the target, and the local environment of the binding pocket.

  • Investigating Drug Resistance: Spin-labeled rifamycins can be used to study the interactions with mutant forms of RNA polymerase that confer resistance, potentially revealing the structural basis of resistance.

  • Cellular Uptake and Distribution: EPR can be used to detect and quantify the spin-labeled drug in cellular environments, providing information on its uptake and distribution.

  • Development of Novel Diagnostics: The paramagnetic properties of these derivatives could be explored for imaging applications.[10]

Experimental Protocols

Protocol 1: Synthesis of 3-[(2,2,6,6-tetramethyl-1-oxyl-piperidine-4-ylimino)methyl]rifamycin

This protocol is based on the synthesis of a spin-labeled rifamycin derivative starting from 3-formyl-rifamycin SV.[11] The reaction involves the formation of an imine bond between the aldehyde group of 3-formyl-rifamycin SV and the amino group of a nitroxide spin label, 4-amino-TEMPO.

Materials:

  • 3-formyl-rifamycin SV

  • 4-amino-2,2,6,6-tetramethylpiperidine-1-oxyl (4-amino-TEMPO)

  • Anhydrous ethanol (B145695)

  • Argon or Nitrogen gas

  • Standard laboratory glassware

  • Magnetic stirrer and heating plate

Procedure:

  • Dissolve 3-formyl-rifamycin SV in anhydrous ethanol in a round-bottom flask under an inert atmosphere (e.g., argon).

  • Add a slight molar excess of 4-amino-TEMPO to the solution.

  • Stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion of the reaction, remove the solvent under reduced pressure (rotary evaporation).

  • The crude product can be purified by column chromatography on silica (B1680970) gel using an appropriate solvent system (e.g., a gradient of chloroform (B151607) and methanol).

  • Collect the fractions containing the desired product and evaporate the solvent to obtain the purified spin-labeled rifamycin derivative.

  • Store the final product under inert gas at a low temperature to prevent degradation.

Protocol 2: Characterization of the Spin-Labeled Rifamycin Derivative

1. Mass Spectrometry (MS):

  • Purpose: To confirm the molecular weight of the synthesized compound.

  • Method: Electrospray Ionization Mass Spectrometry (ESI-MS) is a suitable technique.

  • Sample Preparation: Dissolve a small amount of the purified product in a suitable solvent (e.g., methanol (B129727) or acetonitrile).

  • Analysis: Infuse the sample into the mass spectrometer and acquire the spectrum in positive ion mode. The observed mass should correspond to the calculated molecular weight of the spin-labeled rifamycin derivative.

2. Infrared (IR) Spectroscopy:

  • Purpose: To identify the functional groups present in the molecule and confirm the formation of the imine bond.

  • Method: Attenuated Total Reflectance (ATR) or KBr pellet method can be used.

  • Analysis: Look for characteristic absorption bands. The formation of the imine (C=N) bond should result in a characteristic peak, and the disappearance of the aldehyde C=O stretch from the starting material should be observed.

3. UV-Visible (UV-Vis) Spectroscopy:

  • Purpose: To characterize the electronic absorption properties of the rifamycin chromophore.

  • Method: Dissolve the compound in a suitable solvent (e.g., ethanol) and record the absorption spectrum.

4. Electron Paramagnetic Resonance (EPR) Spectroscopy:

  • Purpose: To confirm the presence and characterize the environment of the nitroxide radical.

  • Method: Continuous Wave (CW) EPR spectroscopy.

  • Sample Preparation: Dissolve the spin-labeled rifamycin in a suitable solvent (e.g., toluene (B28343) or a buffered aqueous solution) at a concentration of approximately 0.1-1 mM. The sample is then loaded into a thin capillary tube.

  • Analysis: The room temperature EPR spectrum in a low-viscosity solvent is expected to be a symmetric triplet signal, which is characteristic of a rapidly tumbling nitroxyl (B88944) radical.[11] The g-value can be calculated from the spectrum.

Data Presentation

Table 1: Characterization Data for 3-[(2,2,6,6-tetramethyl-1-oxyl-piperidine-4-ylimino)methyl]rifamycin

Analysis TechniqueObserved ResultReference
Mass Spectrometry (MS)Consistent with the formation of the target compound.[11]
Infrared (IR) SpectroscopyConfirmed the presence of key functional groups.[11]
UV-Visible (UV-Vis) SpectroscopyCharacterized the electronic absorption of the chromophore.[11]
¹H NMR (of the non-radical precursor)Confirmed the structure of the imine-linked derivative.[11]
EPR SpectroscopySymmetric triplet signal, g = 2.0025[11]

Visualizations

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_process Purification cluster_product Product 3_Formyl_Rifamycin 3-Formyl-Rifamycin SV Reaction_Vessel Anhydrous Ethanol Room Temperature Inert Atmosphere 3_Formyl_Rifamycin->Reaction_Vessel 4_Amino_TEMPO 4-amino-TEMPO 4_Amino_TEMPO->Reaction_Vessel Solvent_Removal Solvent Removal Reaction_Vessel->Solvent_Removal Column_Chromatography Column Chromatography Solvent_Removal->Column_Chromatography Spin_Labeled_Rifamycin Spin-Labeled Rifamycin Derivative Column_Chromatography->Spin_Labeled_Rifamycin EPR_Signaling_Pathway cluster_system Biological System cluster_epr EPR Spectroscopy SL_Rifamycin Spin-Labeled Rifamycin Complex Drug-Target Complex SL_Rifamycin->Complex Binding EPR_Free EPR Spectrum (Free Drug) - Sharp, narrow lines - High mobility SL_Rifamycin->EPR_Free Analysis Target_Protein Target Protein (e.g., RNA Polymerase) Target_Protein->Complex EPR_Bound EPR Spectrum (Bound Drug) - Broad, anisotropic lines - Restricted motion Complex->EPR_Bound Analysis

References

Application Notes and Protocols: Synthesis of 3-Formylrifamycin SV Oximes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rifamycin (B1679328) SV is a potent antibiotic belonging to the ansamycin (B12435341) class, known for its activity against various bacterial strains, including Mycobacterium tuberculosis. Chemical modification of the rifamycin core has been a key strategy in the development of new derivatives with improved pharmacological properties. One important intermediate for such modifications is 3-formylrifamycin SV. The formyl group at the 3-position serves as a versatile handle for the synthesis of a wide range of derivatives, including oximes.[1] Oximes of 3-formylrifamycin SV have been investigated for their antibacterial activity and other biological properties.[2][3] This document provides a detailed protocol for the synthesis of various O-substituted oximes of 3-formylrifamycin SV, based on established literature procedures.

Synthesis of 3-Formylrifamycin SV

The starting material, 3-formylrifamycin SV, can be synthesized from rifampicin (B610482). A common method involves the acidic hydrolysis of rifampicin. For instance, rifampicin can be heated in the presence of hydrochloric acid in an aqueous solution. Following the reaction, 3-formylrifamycin SV is extracted with an organic solvent like ethyl acetate, washed, dried, and concentrated to yield the product.[4]

General Protocol for the Synthesis of 3-Formylrifamycin SV Oximes

The synthesis of oximes from 3-formylrifamycin SV is typically achieved through a condensation reaction with the corresponding O-substituted hydroxylamine (B1172632).[3] The general procedure involves dissolving 3-formylrifamycin SV in a suitable solvent and then adding the hydroxylamine derivative. The reaction progress can be monitored by thin-layer chromatography (TLC).

Experimental Workflow:

SynthesisWorkflow cluster_prep Preparation of Starting Material cluster_oxime Oxime Synthesis Rifampicin Rifampicin Hydrolysis Hydrolysis Rifampicin->Hydrolysis HCl, H2O, 55°C, 8h Formyl_Rifa 3-Formylrifamycin SV Hydrolysis->Formyl_Rifa Extraction & Purification Formyl_Rifa_input 3-Formylrifamycin SV Reaction Condensation Reaction Formyl_Rifa_input->Reaction Hydroxylamine O-substituted Hydroxylamine Hydroxylamine->Reaction Solvent Tetrahydrofuran (B95107)/ Pyridine Solvent->Reaction Workup Workup Reaction->Workup Work-up Product 3-Formylrifamycin SV Oxime Workup->Product Purification

Caption: General workflow for the synthesis of 3-formylrifamycin SV oximes.

Detailed Experimental Protocol:

This protocol is adapted from the work of Cricchio et al.[3]

Materials:

  • 3-Formylrifamycin SV

  • Appropriate O-substituted hydroxylamine hydrochloride

  • Pyridine

  • Tetrahydrofuran (THF)

  • Ethyl acetate

  • Water

  • Anhydrous sodium sulfate

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Dissolution: Dissolve 3-formylrifamycin SV (1 equivalent) in a mixture of tetrahydrofuran and pyridine.

  • Addition of Hydroxylamine: To the solution from step 1, add the desired O-substituted hydroxylamine hydrochloride (a slight excess, e.g., 1.1 equivalents).

  • Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC until the starting material is consumed.

  • Work-up:

    • Pour the reaction mixture into water acidified with a weak acid (e.g., acetic acid).

    • Extract the product with an organic solvent such as ethyl acetate.

    • Wash the organic layer with water and then with a saturated brine solution.

    • Dry the organic phase over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of chloroform (B151607) and methanol) to obtain the pure oxime derivative.

Quantitative Data

The following table summarizes the physical and chemical characteristics of a selection of synthesized 3-formylrifamycin SV oximes as reported in the literature.

Compound No.O-SubstituentMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
1HC38H47N2O13743.8170 (dec.)
2CH3C39H49N2O13757.8-
3C2H5C40H51N2O13771.8-
4n-C3H7C41H53N2O13785.9-
5n-C4H9C42H55N2O13799.9-
6n-C8H17C46H63N2O13856.0-
7CH2C6H5C45H53N2O13833.9-
8(CH2)3C6H5C47H58N2O13859.0-

Data adapted from Cricchio et al. and other sources where available.[1][3] The surface activity of a series of these oximes with n-alkyl chains from C1 to C12 has also been investigated.[5]

Mechanism of Action

The antibacterial activity of rifamycin derivatives, including the oximes of 3-formylrifamycin SV, stems from their ability to inhibit bacterial DNA-dependent RNA polymerase.[1] This inhibition prevents the transcription of bacterial DNA into RNA, thereby halting protein synthesis and leading to cell death.

Signaling Pathway Inhibition:

RnaPolymeraseInhibition Rifamycin_Oxime 3-Formylrifamycin SV Oxime RNA_Polymerase Bacterial DNA-dependent RNA Polymerase (β-subunit) Rifamycin_Oxime->RNA_Polymerase Inhibits RNA mRNA Protein_Synthesis Protein Synthesis DNA Bacterial DNA DNA->RNA Transcription RNA->Protein_Synthesis Translation Cell_Death Bacterial Cell Death Protein_Synthesis->Cell_Death Leads to

Caption: Inhibition of bacterial transcription by 3-formylrifamycin SV oximes.

Conclusion

The synthesis of oximes of 3-formylrifamycin SV provides a valuable platform for the development of novel antibiotic agents. The straightforward and versatile nature of the oximation reaction allows for the creation of a diverse library of compounds with potentially enhanced biological activities. The protocols and data presented here serve as a comprehensive resource for researchers engaged in the discovery and development of new rifamycin-based therapeutics. Further investigation into the structure-activity relationships of these compounds is warranted to optimize their antibacterial efficacy and pharmacokinetic profiles.[3]

References

Application Note: Analytical Method Development and Validation for 3-Formyl Rifamycin

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Formyl rifamycin (B1679328), also known as rifaldehyde, is a key intermediate in the synthesis of rifamycin derivatives and a known impurity and degradation product of rifampicin (B610482) and rifapentine.[1][][3][4] Its chemical structure includes a formyl group at the C3 position of the rifamycin SV backbone.[5] Given its role as a potential impurity in pharmaceutical products, the development of robust, accurate, and specific analytical methods for its identification and quantification is critical for quality control and stability testing in the drug development process. This document provides detailed protocols for the development and validation of analytical methods for 3-Formyl rifamycin using High-Performance Liquid Chromatography (HPLC) with UV detection, supported by spectroscopic characterization. The methodologies are designed in accordance with International Conference on Harmonisation (ICH) guidelines.[1][6]

Part 1: Quantitative Analysis by Reverse-Phase HPLC

A stability-indicating reverse-phase HPLC (RP-HPLC) method was developed for the quantification of this compound and its separation from related substances.

1.1 Experimental Protocol: HPLC Method

  • Instrumentation : A High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary pump, autosampler, column oven, and a Photodiode Array (PDA) or UV-Vis detector.

  • Chromatographic Conditions :

    • Column : Thermo BDS-Hypersil C18 (250mm × 4.6mm, 5µm) or equivalent.[1]

    • Mobile Phase A : 0.025M sodium dihydrogen orthophosphate buffer.[1]

    • Mobile Phase B : Acetonitrile (HPLC Grade).[1][3]

    • Diluent : Acetonitrile is a suitable diluent for sample preparation.[3]

    • Gradient Elution :

      Time (min) % Mobile Phase A % Mobile Phase B
      0 90 10
      45 30 70
      50 30 70
      52 90 10

      | 55 | 90 | 10 |

    • Flow Rate : 1.0 mL/min.[1]

    • Column Temperature : 25°C.[1][3]

    • Injection Volume : 20 µL.[1]

    • Detection Wavelength : 254 nm.[1][3]

1.2 Sample and Standard Preparation

  • Standard Stock Solution : Accurately weigh and dissolve an appropriate amount of this compound reference standard in the diluent to obtain a concentration of approximately 80 µg/mL.[3]

  • Working Standard Solution : Dilute the stock solution with the diluent to achieve a final concentration suitable for analysis (e.g., 8 µg/mL).[1][3]

  • Sample Solution : Prepare the test sample by dissolving it in the diluent to achieve an expected this compound concentration within the linear range of the method.

HPLC_Workflow prep Sample/Standard Preparation inject Inject 20 µL onto HPLC System prep->inject Diluent: Acetonitrile separation Chromatographic Separation (C18 Column, Gradient Elution) inject->separation detection UV Detection at 254 nm separation->detection data Data Acquisition & Processing detection->data report Quantification & Reporting data->report Forced_Degradation_Workflow cluster_stress Stress Conditions (ICH Q1A/Q1B) acid Acid Hydrolysis analysis Analyze via Stability-Indicating HPLC Method acid->analysis base Base Hydrolysis base->analysis oxidation Oxidation (H₂O₂) oxidation->analysis thermal Thermal (Heat) thermal->analysis photo Photolytic (Light) photo->analysis api This compound (Drug Substance) api->acid api->base api->oxidation api->thermal api->photo results Evaluate Peak Purity & Resolution of Degradants analysis->results Relationship_Diagram rifampicin Rifampicin / Rifapentine (Parent Drug) formyl_rif This compound (Metabolite / Impurity / Degradant) rifampicin->formyl_rif Degradation / Metabolism quinone Rifamycin Quinone (Degradant) rifampicin->quinone Degradation n_oxide Rifamycin N-Oxide (Impurity) rifampicin->n_oxide Impurity Source formyl_rif->quinone Further Degradation

References

Troubleshooting & Optimization

3-Formyl rifamycin stability in acidic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions regarding the stability of 3-Formyl Rifamycin (B1679328) in acidic conditions. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is 3-Formyl Rifamycin and why is its stability in acidic conditions a concern?

A1: this compound is a key intermediate in the synthesis of various rifamycin analogues and is also a known degradation product of the antibiotic Rifampicin under acidic conditions.[1] Its stability in acidic environments is a critical concern for several reasons:

  • Pharmaceutical Formulation: For oral dosage forms, the compound is exposed to the acidic environment of the stomach, which can lead to degradation and potentially reduced bioavailability of any active pharmaceutical ingredient derived from it.

  • Chemical Synthesis: Many synthetic modifications of the 3-formyl group are carried out under various pH conditions. Understanding its stability is crucial for optimizing reaction conditions and preventing the formation of impurities.

  • Analytical Methods: When this compound is used as a reference standard or is an impurity being monitored, its stability in analytical mobile phases or sample solutions is essential for accurate quantification.

Q2: What is the general stability profile of this compound at different pH values?

Q3: What are the known degradation pathways for rifamycin compounds in acidic conditions?

A3: In acidic solutions, the primary degradation pathway for Rifampicin is the hydrolysis of the hydrazoic group to yield this compound SV and 1-amino-4-methylpiperazine.[1] The formyl group of this compound is reactive and can undergo further reactions. For instance, in the presence of isoniazid, it can form a hydrazone derivative. While specific acidic hydrolysis products of this compound are not extensively detailed in the available literature, the reactivity of the aldehyde suggests potential for oxidation or other acid-catalyzed reactions.

Troubleshooting Guide

Problem 1: I am observing unexpected peaks in my HPLC analysis after dissolving this compound in an acidic mobile phase.

  • Possible Cause 1: On-column degradation. If the mobile phase is strongly acidic, the compound may be degrading on the analytical column.

    • Troubleshooting Step:

      • Increase the pH of the mobile phase to a less acidic range (e.g., pH 4.0-5.0) if your separation allows.

      • Reduce the run time to minimize the exposure of the compound to the acidic conditions.

      • If possible, use a less acidic buffer system. Formate (B1220265) buffer has been shown to have a less adverse effect on the stability of related compounds compared to acetate (B1210297) buffer.[3]

  • Possible Cause 2: Degradation in the sample solution. The compound may be degrading in your sample vial before injection, especially if the sample is prepared in a highly acidic diluent and left to stand.

    • Troubleshooting Step:

      • Prepare samples in a diluent with a pH closer to neutral or in the range of maximum stability (pH 4.0-5.0) immediately before injection.

      • If the experiment requires an acidic pH, conduct a time-course study to understand the rate of degradation in your sample diluent.

Problem 2: I am seeing a decrease in the concentration of this compound over time in my acidic formulation.

  • Possible Cause: Hydrolysis or other acid-catalyzed degradation. As mentioned, this compound is susceptible to degradation in highly acidic environments.

    • Troubleshooting Step:

      • Determine the pH of your formulation. If it is in a highly acidic range (e.g., pH < 3.0), consider adjusting it to a pH between 4.0 and 5.0, where rifamycin compounds have shown greater stability.[4]

      • Conduct a stability study at different pH values to identify the optimal pH for your formulation.

      • Protect the formulation from light and oxygen, as these can also contribute to degradation.[]

Quantitative Data

The stability of rifamycin compounds is highly dependent on the pH of the solution. The following table summarizes data from a study on Rifampicin degradation, which provides an indication of the conditions under which its degradation product, this compound SV, is formed and may subsequently degrade.

Table 1: Degradation of Rifampicin (25 µg/mL) in Unbuffered Solutions at Various pH Values

pHDegradation of Rifampicin after 24 hours (%)Observations on this compound SV Formation
2.0~65%Significant formation observed
3.0~40%Formation observed
4.0~5%Minimal formation observed
5.0~5%Minimal formation observed

Data extrapolated from concentration vs. time plots in Jindal, K. C., et al. (1994).[4]

Experimental Protocols

Protocol: Forced Degradation Study of this compound under Acidic Conditions

This protocol is a general guideline for performing a forced degradation study to evaluate the stability of this compound in acidic conditions, based on ICH guidelines.

  • Preparation of Stock Solution:

    • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable organic solvent (e.g., methanol (B129727) or acetonitrile).

  • Acidic Stress Conditions:

    • To a series of glass vials, add an appropriate volume of the stock solution and dilute with 0.1 M and 1 M hydrochloric acid (HCl) to achieve a final drug concentration of approximately 100 µg/mL.

    • Incubate the vials at a controlled temperature (e.g., 60°C).

    • Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 12, and 24 hours).

  • Sample Neutralization and Dilution:

    • Immediately neutralize the withdrawn aliquots with an equivalent amount of sodium hydroxide (B78521) (NaOH) to stop the degradation reaction.

    • Dilute the neutralized samples with the mobile phase to a suitable concentration for HPLC analysis.

  • HPLC Analysis:

    • Analyze the samples using a stability-indicating HPLC method. An example of starting conditions could be:

      • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

      • Mobile Phase: A gradient of acetonitrile (B52724) and a buffer solution (e.g., phosphate (B84403) or formate buffer at pH 4.5).

      • Flow Rate: 1.0 mL/min.

      • Detection: UV at 254 nm and 475 nm.

    • Quantify the amount of this compound remaining and any major degradation products formed.

  • Data Analysis:

    • Calculate the percentage of degradation of this compound at each time point.

    • Plot the percentage of remaining this compound against time to determine the degradation kinetics.

Visualizations

Acid_Degradation_Pathway Rifampicin Rifampicin FR This compound SV Rifampicin->FR  Acidic Hydrolysis (e.g., gastric fluid) AMP 1-amino-4-methylpiperazine Rifampicin->AMP Hydrazone Isonicotinyl Hydrazone (in presence of Isoniazid) FR->Hydrazone  Condensation

Acidic Degradation Pathway of Rifampicin

Experimental_Workflow cluster_prep Sample Preparation cluster_stress Stress Condition cluster_analysis Analysis cluster_data Data Interpretation Stock Prepare this compound Stock Solution Acid Dilute with Acidic Solution (e.g., 0.1 M HCl) Stock->Acid Incubate Incubate at Controlled Temperature (e.g., 60°C) Acid->Incubate Sample Withdraw Samples at Time Intervals Incubate->Sample Neutralize Neutralize Sample Sample->Neutralize Dilute Dilute for Analysis Neutralize->Dilute HPLC HPLC-UV Analysis Dilute->HPLC Quantify Quantify Degradation HPLC->Quantify Kinetics Determine Degradation Kinetics Quantify->Kinetics

References

Technical Support Center: 3-Formyl Rifamycin Degradation Products

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-Formyl rifamycin (B1679328). This resource provides essential information on the degradation products of 3-Formyl rifamycin, including troubleshooting guides for common experimental issues, frequently asked questions, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound SV?

A1: this compound SV is itself a primary degradation product of Rifampicin under acidic conditions, where Rifampicin hydrolyzes to form this compound SV and 1-amino-4-methylpiperazine.[1][2] The degradation of this compound SV itself is most pronounced under acidic and oxidative conditions. Under acidic conditions, it can further react with other compounds if present, such as isoniazid, to form isonicotinyl hydrazone.[1] Enzymatic degradation by monooxygenases can also lead to the linearization of the rifamycin structure.

Q2: What are the known degradation products of this compound SV?

A2: While this compound SV is a known degradation product of Rifampicin, detailed studies on its own comprehensive degradation profile are less common. However, based on its chemical structure and the behavior of related rifamycins (B7979662), likely degradation products could arise from:

  • Oxidation: The hydroquinone (B1673460)/quinone moiety is susceptible to oxidation.

  • Hydrolysis: The ansa-chain may undergo hydrolysis under strong acidic or basic conditions.

  • Further reactions of the formyl group: The aldehyde at the 3-position is reactive and can participate in various condensation and oxidation reactions.

Q3: How can I monitor the degradation of this compound in my experiments?

A3: The most common and effective methods for monitoring the degradation of this compound are stability-indicating chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC). These methods can separate this compound from its degradation products, allowing for their identification and quantification. Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for the characterization of unknown degradation products.[3][4][5]

Q4: What are the optimal storage conditions to minimize the degradation of this compound?

A4: To minimize degradation, this compound should be stored in a cool, dry, and dark place, protected from light and moisture. It should be kept under an inert atmosphere if possible to prevent oxidation. For solutions, neutral or slightly acidic pH is generally preferred over alkaline conditions.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the analysis of this compound and its degradation products.

Problem Possible Cause(s) Troubleshooting Steps
Poor peak shape or resolution in HPLC analysis. Inappropriate mobile phase composition or pH.Optimize the mobile phase by adjusting the solvent ratio, buffer concentration, and pH. A common mobile phase for rifamycins is a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate) and an organic modifier (e.g., acetonitrile (B52724) or methanol).
Column degradation or contamination.Use a guard column to protect the analytical column. If performance degrades, wash the column with a strong solvent or replace it.
Inconsistent retention times. Fluctuations in temperature or mobile phase composition.Use a column oven to maintain a consistent temperature. Ensure the mobile phase is well-mixed and degassed.
System leaks.Check all fittings and connections for leaks.
Appearance of unexpected peaks in the chromatogram. Contamination of the sample, solvent, or glassware.Use high-purity solvents and clean glassware. Prepare fresh samples and standards.
Formation of new degradation products during the experiment.Ensure sample solutions are stored appropriately (e.g., protected from light, at a suitable temperature) and analyzed within their stability period.
Low recovery of this compound. Adsorption to container surfaces.Use silanized glassware or polypropylene (B1209903) containers.
Degradation during sample preparation.Minimize the time between sample preparation and analysis. Keep samples cool and protected from light.

Quantitative Data Summary

Forced degradation studies are essential to understand the stability of a drug substance. The following table summarizes typical conditions used in forced degradation studies for rifamycins, which can be adapted for this compound. The extent of degradation should ideally be between 5-20% to ensure that the stability-indicating method is challenged without generating secondary, irrelevant degradants.[6][7]

Stress Condition Reagent/Condition Typical Duration Expected Degradation Pathway
Acidic Hydrolysis 0.1 M HCl2 - 8 hours at 60-80°CHydrolysis of the ansa-chain.
Basic Hydrolysis 0.1 M NaOH2 - 8 hours at 60-80°CHydrolysis and potential rearrangements.
Oxidative Degradation 3-30% H₂O₂Up to 24 hours at room temperatureOxidation of the hydroquinone ring system.
Thermal Degradation 60-80°C24 - 72 hoursGeneral decomposition.
Photolytic Degradation Exposure to UV light (e.g., 254 nm) and visible lightAs per ICH Q1B guidelinesPhotochemical reactions, including oxidation.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound SV

This protocol outlines a general procedure for conducting a forced degradation study on this compound SV.

1. Sample Preparation:

  • Prepare a stock solution of this compound SV in a suitable solvent (e.g., methanol (B129727) or a mixture of methanol and water) at a concentration of approximately 1 mg/mL.

2. Stress Conditions:

  • Acidic Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Heat the mixture at 60°C for a predetermined time (e.g., 4 hours). After cooling, neutralize the solution with 0.1 M NaOH.

  • Basic Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Heat the mixture at 60°C for a predetermined time (e.g., 4 hours). After cooling, neutralize the solution with 0.1 M HCl.

  • Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide. Keep the solution at room temperature for a predetermined time (e.g., 8 hours).

  • Thermal Degradation: Place an aliquot of the stock solution in a thermostatically controlled oven at 80°C for a predetermined time (e.g., 24 hours).

  • Photolytic Degradation: Expose an aliquot of the stock solution to UV and visible light in a photostability chamber according to ICH Q1B guidelines.

3. Sample Analysis:

  • For each stress condition, dilute the treated sample with the mobile phase to a suitable concentration for HPLC analysis.

  • Analyze the samples using a validated stability-indicating HPLC method (see Protocol 2).

  • Characterize any significant degradation products using LC-MS/MS.

Protocol 2: Stability-Indicating HPLC Method for this compound SV

This protocol provides a starting point for developing a stability-indicating HPLC method.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution is often necessary to separate all degradation products.

    • Solvent A: Aqueous buffer (e.g., 20 mM potassium dihydrogen phosphate, pH adjusted to 4.5 with phosphoric acid).

    • Solvent B: Acetonitrile or Methanol.

  • Gradient Program (Example):

    Time (min) % Solvent A % Solvent B
    0 70 30
    20 30 70
    25 30 70
    26 70 30

    | 30 | 70 | 30 |

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm and 334 nm (to detect both the parent compound and potential degradants with different chromophores).

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C.

Method Validation: The method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.[8]

Visualizations

degradation_pathway Rifampicin Rifampicin Formyl_Rifamycin This compound SV Rifampicin->Formyl_Rifamycin Acidic Hydrolysis Hydrolysis_Product Hydrolysis Products Formyl_Rifamycin->Hydrolysis_Product Strong Acid/Base Oxidation_Product Oxidation Products Formyl_Rifamycin->Oxidation_Product Oxidation Isonicotinyl_Hydrazone Isonicotinyl Hydrazone (in presence of Isoniazid) Formyl_Rifamycin->Isonicotinyl_Hydrazone Reaction with Isoniazid experimental_workflow cluster_stress Forced Degradation cluster_analysis Analysis start This compound SV Stock Solution acid Acidic Hydrolysis start->acid base Basic Hydrolysis start->base oxidative Oxidative Degradation start->oxidative thermal Thermal Degradation start->thermal photo Photolytic Degradation start->photo hplc Stability-Indicating HPLC Analysis acid->hplc base->hplc oxidative->hplc thermal->hplc photo->hplc lcms LC-MS/MS Characterization hplc->lcms Identify Unknowns data Data Analysis & Reporting hplc->data lcms->data troubleshooting_tree start Poor Peak Shape in HPLC? q1 Is the mobile phase optimized? start->q1 a1_yes Adjust solvent ratio, pH, or buffer q1->a1_yes No q2 Is the column old or contaminated? q1->q2 Yes end Problem Resolved a1_yes->end a2_yes Wash or replace the column q2->a2_yes Yes q2->end No a2_yes->end

References

optimizing reaction yield for 3-Formyl rifamycin derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with targeted guidance for optimizing the reaction yield of 3-Formyl rifamycin (B1679328) derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing 3-Formyl rifamycin SV?

A1: The most common and high-yielding method involves the acidic hydrolysis of Rifampicin (B610482).[1][2] In this process, Rifampicin is treated with an acid, such as hydrochloric acid, in water to cleave the hydrazone side chain, yielding this compound SV.[1][2] An alternative, though sometimes lower-yielding, method is the mild oxidation of 3-aminomethyl-rifamycin SV (Mannich bases) using oxidizing agents like lower alkyl nitrites or lead tetracetate.[3]

Q2: Which reaction parameters are most critical for maximizing the yield of this compound SV from Rifampicin?

A2: To achieve high yields (around 95%), careful control of several parameters is essential. The reaction temperature should be maintained, for example, at 55°C.[1][2] The reaction time is also critical; a duration of 8 hours has been shown to be effective.[1][2] The concentration of the acid and the efficiency of the subsequent extraction and washing steps also play a significant role in the final yield and purity.[2][4]

Q3: What are the typical impurities and side products encountered in this synthesis?

A3: Common impurities include unreacted starting materials, intermediates from incomplete reactions, and degradation products.[4] In syntheses starting from Rifamycin B or S, potential side-products can include Rifamycin O (from oxidation) or other rifamycin variants.[4] When synthesizing derivatives from this compound SV, unstable imine intermediates can hydrolyze back to the starting aldehyde, reducing the overall yield.[5]

Q4: How can I effectively monitor the reaction's progress?

A4: The progress of the reaction can be effectively monitored using standard chromatographic techniques. Thin Layer Chromatography (TLC) is a rapid and convenient method to observe the disappearance of the starting material and the appearance of the product spot.[5] For more detailed analysis and quantification, High-Performance Liquid Chromatography (HPLC), often coupled with Mass Spectrometry (MS), is a powerful tool for identifying intermediates and byproducts.[4]

Troubleshooting Guide

Issue 1: Low or No Yield of this compound SV

Possible CauseRecommended Solution
Incomplete Reaction/Hydrolysis Verify that the reaction temperature and duration are optimal (e.g., 55°C for 8 hours for Rifampicin hydrolysis).[1][2] Ensure the correct concentration and equivalents of acid are used. Monitor the reaction via TLC until the starting material is consumed.[4]
Product Degradation Avoid excessive temperatures or prolonged reaction times, as the rifamycin core can be sensitive to harsh conditions.[4] Maintain strict temperature control throughout the process.
Inefficient Extraction Ensure the pH of the aqueous layer is optimized for partitioning the product into the organic solvent (e.g., ethyl acetate).[2][4] Perform multiple extractions with smaller volumes of solvent to maximize recovery.[4]
Oxidative Side Reactions In some synthesis routes, undesired oxidation can occur.[6] This can sometimes be suppressed by adding a reducing agent, such as ascorbic acid, during the workup phase.[3]

Issue 2: Product is Impure

Possible CauseRecommended Solution
Contamination with Starting Material Ensure the reaction goes to completion by monitoring with TLC/HPLC.[4] If unreacted starting material persists, consider extending the reaction time moderately. The final product can be purified by recrystallization or column chromatography.
Presence of Acidic Impurities During the workup, wash the organic layer with a saturated aqueous solution of sodium bicarbonate to remove acidic byproducts or excess acid.[1][2]
Formation of Unstable Intermediates When forming derivatives (e.g., imines), the initial product may be unstable and prone to hydrolysis.[5] Isolate the product promptly after the reaction is complete and consider converting it to a more stable form if necessary. For instance, unstable 3-methyliminomethylrifamycin SV can be oxidized to the more stable S form.[5][7]

Quantitative Data Summary

The following table summarizes optimal conditions for the synthesis of this compound SV from Rifampicin, based on patented procedures.

Starting Material (Amount)ReagentsTemperatureTimeExtraction & WashingYieldReference
Rifampicin (100g)Water (1200mL), Hydrochloric Acid (35-37%, 50mL)55°C8hEthyl Acetate (1000mL), Saturated Sodium Bicarbonate Wash95.0%[1][2]
Rifampicin (100g)Water (1000mL), Hydrochloric Acid (35-37%, 50mL)50°C12hEthyl Acetate (1000mL), Saturated Sodium Bicarbonate Wash92.9%[2]

Experimental Protocols

Protocol 1: Synthesis of this compound SV from Rifampicin

This protocol is adapted from a high-yield patented method.[1][2]

  • Reaction Setup: In a suitable reaction vessel, add 100g of Rifampicin to 1200mL of water.

  • Acid Addition: Add 50mL of hydrochloric acid (35-37%) to the mixture.

  • Heating: Heat the reaction mixture to 55°C and maintain this temperature while stirring for 8 hours.

  • Cooling: After 8 hours, cool the mixture to 10°C.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with 1000mL of ethyl acetate.

  • Washing: Separate the organic layer and wash it with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer again.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate. Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain this compound SV as a solid. The expected yield is approximately 83.78g (95%).[1][2]

Protocol 2: General Procedure for Synthesis of Imino-derivatives

This protocol outlines a general method for reacting this compound SV with a primary amine.[5][7]

  • Dissolution: Dissolve this compound SV in a suitable solvent such as chloroform, methanol, or tetrahydrofuran.

  • Amine Addition: Add the desired primary amine to the solution. An acid catalyst, such as acetic acid, may be required to facilitate the reaction.[5]

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress by TLC, observing the formation of the imine product.

  • Workup: Once the reaction is complete, the product can be isolated by removing the solvent under reduced pressure.

  • Purification & Stabilization: The crude product may require purification by column chromatography. Note that some imine derivatives are unstable and may need to be handled quickly or converted to a more stable oxidized form (rifamycin S type).[5]

Visualizations

G General Workflow for this compound SV Synthesis cluster_reaction Reaction Phase cluster_workup Workup & Isolation start 1. Mix Rifampicin, Water, and HCl react 2. Heat at 55°C for 8 hours start->react cool 3. Cool mixture to 10°C react->cool extract 4. Extract with Ethyl Acetate cool->extract wash 5. Wash organic layer with NaHCO3(aq) extract->wash dry 6. Dry over Na2SO4 wash->dry concentrate 7. Concentrate under reduced pressure dry->concentrate end_node Final Product: 3-Formyl Rifamycin SV concentrate->end_node

Caption: Experimental workflow for the synthesis of this compound SV.

G Troubleshooting Logic for Low Reaction Yield start Problem: Low Yield cause1 Possible Cause: Incomplete Reaction? start->cause1 Check cause2 Possible Cause: Product Degradation? start->cause2 Check cause3 Possible Cause: Extraction Loss? start->cause3 Check sol1 Solution: - Verify Temp/Time - Monitor with TLC/HPLC - Check Reagent Stoichiometry cause1->sol1 sol2 Solution: - Maintain strict Temp control - Avoid prolonged heating cause2->sol2 sol3 Solution: - Optimize pH before extraction - Perform multiple extractions cause3->sol3 end_node Yield Improved sol1->end_node sol2->end_node sol3->end_node

Caption: Troubleshooting logic for addressing poor reaction yield.

References

Technical Support Center: 3-Formyl Rifamycin Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Formyl rifamycin (B1679328).

Frequently Asked Questions (FAQs)

Q1: What is 3-Formyl rifamycin and why is it important?

A1: this compound is a key intermediate in the semi-synthesis of several important rifamycin-based antibiotics, including Rifampicin.[1][2][3] Its aldehyde group at the 3-position allows for the introduction of various side chains, enabling the development of new antibiotic derivatives with potentially improved properties.[1]

Q2: What are the common starting materials for the synthesis of this compound SV?

A2: Common starting materials include Rifamycin S, 3-aminomethyl-rifamycin S compounds, and Rifampicin through hydrolysis.[1][4][5][6]

Q3: What are the main challenges and side reactions encountered during the synthesis of this compound SV?

A3: The primary challenges include preventing the oxidation of the desired product, this compound SV (a hydroquinone), to its less desirable quinone form, this compound S.[7] Other challenges include degradation of the rifamycin structure under harsh acidic or alkaline conditions and incomplete reactions.[8][9][10]

Q4: How can the progress of the reaction and the purity of the product be monitored?

A4: Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are the most common methods for monitoring the reaction progress and assessing the purity of the final product.[8][9][11]

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound SV, providing potential causes and recommended solutions.

Issue Potential Cause Troubleshooting Suggestion Rationale
Low Yield of this compound SV Incomplete conversion of the starting material.- Ensure accurate stoichiometry of reagents.- Monitor the reaction closely using TLC or HPLC to determine the optimal reaction time.[8] - In the case of hydrolysis from Rifampicin, ensure sufficient acid concentration and reaction time.Incomplete reactions are a common cause of low yields. Proper monitoring ensures the reaction proceeds to completion without significant degradation.
Degradation of the product under harsh reaction conditions.- Avoid prolonged exposure to strong acids or bases.[9][10]- Maintain the recommended reaction temperature.Rifamycins are sensitive to pH and temperature, and prolonged exposure can lead to the breakdown of the molecule.
Oxidation of this compound SV to this compound S.- When starting from 3-aminomethyl-rifamycin S, perform the reaction in the absence of an oxidant.[7]- Consider the addition of a reducing agent like ascorbic acid to suppress oxidation.[7]The hydroquinone (B1673460) form (SV) is susceptible to oxidation to the quinone form (S), which is often an undesired side product.
Presence of Impurities in the Final Product Unreacted starting materials.- Optimize reaction time and temperature to ensure complete conversion.- Use a slight excess of the reacting partner when appropriate, for example, in the condensation to form derivatives.[12]Driving the reaction to completion minimizes the presence of starting materials in the final product.
Formation of this compound S.- Minimize exposure to air/oxygen during the reaction and workup.- Use deoxygenated solvents.- As mentioned above, the addition of an antioxidant can be beneficial.[7]Oxygen can facilitate the oxidation of the desired SV form to the S form.
Other degradation products.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).- Purify the product promptly after the reaction is complete.Minimizing exposure to air and light can reduce the formation of various degradation byproducts.
Difficulty in Product Isolation and Purification Poor precipitation or crystallization.- Optimize the solvent system for precipitation/crystallization.- Ensure the pH of the solution is appropriate for minimizing the solubility of the product.The choice of solvent and the pH are critical for efficient isolation of the product.
Co-precipitation of impurities.- Wash the crude product with appropriate solvents to remove soluble impurities.- Recrystallize the product from a suitable solvent system.Proper washing and recrystallization are essential for obtaining a high-purity product.

Experimental Protocols

Synthesis of this compound SV by Hydrolysis of Rifampicin

This protocol is based on the acidic hydrolysis of Rifampicin.

Materials:

  • Rifampicin

  • Hydrochloric acid (35-37%)

  • Water

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • In a reaction vessel, suspend 100g of Rifampicin in 1200mL of water.[6]

  • Add 50mL of hydrochloric acid (35-37%) to the suspension.[6]

  • Heat the mixture to 55°C and maintain this temperature for 8 hours with stirring.[6]

  • Monitor the reaction progress by TLC or HPLC until the Rifampicin is consumed.

  • Cool the reaction mixture to 10°C.[6]

  • Extract the product with 1000mL of ethyl acetate.[6]

  • Separate the organic layer and wash it with a saturated aqueous solution of sodium bicarbonate.[6]

  • Dry the organic layer over anhydrous sodium sulfate.[6]

  • Concentrate the solution under reduced pressure to obtain this compound SV as a solid.[6]

  • Expected yield is approximately 95%.[6]

Reaction Monitoring by Thin-Layer Chromatography (TLC)

Materials:

  • TLC plates (silica gel 60 F254)

  • Mobile phase: Chloroform:Methanol (e.g., 9:1 v/v)

  • Developing chamber

  • UV lamp for visualization

Procedure:

  • Prepare the mobile phase and pour it into the developing chamber. Allow the chamber to saturate.

  • Spot a small amount of the reaction mixture onto the TLC plate alongside a standard of the starting material and, if available, the product.

  • Place the TLC plate in the developing chamber and allow the solvent front to move up the plate.

  • Remove the plate, mark the solvent front, and allow it to dry.

  • Visualize the spots under a UV lamp. The disappearance of the starting material spot and the appearance of the product spot indicate the progress of the reaction.

Reaction Pathways and Workflows

Synthesis_and_Side_Reactions Rif_S Rifamycin S Aminomethyl_Rif_S 3-Aminomethyl- rifamycin S Rif_S->Aminomethyl_Rif_S Reaction with secondary amine Formyl_Rif_SV 3-Formyl-rifamycin SV (Desired Product) Aminomethyl_Rif_S->Formyl_Rif_SV Acid hydrolysis (no oxidant) Formyl_Rif_S 3-Formyl-rifamycin S (Oxidized Side Product) Formyl_Rif_SV->Formyl_Rif_S Oxidation Degradation Degradation Products Formyl_Rif_SV->Degradation Harsh acid/base or high temp. Rifampicin Rifampicin Rifampicin->Formyl_Rif_SV Acidic Hydrolysis

Caption: Synthesis pathways to this compound SV and major side reactions.

Troubleshooting_Workflow Start Low Yield or Impure Product Check_Reaction Analyze reaction mixture by TLC/HPLC Start->Check_Reaction Incomplete_Reaction Incomplete Reaction Check_Reaction->Incomplete_Reaction Complete_Reaction Complete Reaction Incomplete_Reaction->Complete_Reaction No Optimize_Conditions Optimize Reaction Conditions: - Increase reaction time/temp - Check reagent stoichiometry Incomplete_Reaction->Optimize_Conditions Yes Check_Side_Products Identify Side Products (e.g., this compound S) Complete_Reaction->Check_Side_Products End Improved Yield and Purity Optimize_Conditions->End Oxidation_Detected Oxidation is the main side reaction Check_Side_Products->Oxidation_Detected Other_Degradation Other degradation products present Check_Side_Products->Other_Degradation Optimize_Purification Optimize Purification: - Different solvent system - Recrystallization Check_Side_Products->Optimize_Purification No significant side products Prevent_Oxidation Modify Protocol: - Use inert atmosphere - Add antioxidant Oxidation_Detected->Prevent_Oxidation Yes Milder_Conditions Modify Protocol: - Lower temperature - Use milder acid/base Other_Degradation->Milder_Conditions Yes Prevent_Oxidation->End Milder_Conditions->End Optimize_Purification->End

Caption: A logical workflow for troubleshooting common issues in this compound synthesis.

References

Technical Support Center: Purifying 3-Formyl Rifamycin Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 3-Formyl rifamycin (B1679328) analogs. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying 3-Formyl rifamycin analogs?

A1: The primary challenges stem from the inherent instability of the this compound scaffold and the presence of closely related impurities. These compounds are sensitive to light, oxygen, and pH, which can lead to degradation.[1] Common impurities include unreacted starting materials, byproducts from the formylation reaction, and various degradation products.

Q2: What are the most common impurities found in crude this compound samples?

A2: Common impurities can include Rifamycin S, unreacted Rifamycin SV, and various oxidation and degradation products.[1] For instance, in the synthesis of Rifapentine, a derivative of this compound, impurities such as Rifapentine N-Oxide and Rifapentine quinone have been identified.

Q3: How does pH affect the stability of this compound analogs during purification?

A3: this compound analogs are most stable in neutral to slightly acidic conditions.[1] Strong alkaline or acidic conditions can lead to hydrolysis or rearrangement of the molecule.[1] It is crucial to control the pH during extraction and chromatography to minimize degradation.

Q4: What storage conditions are recommended for this compound analogs to ensure stability?

A4: To prevent degradation, this compound analogs should be stored in tightly sealed, light-protected containers under a dry, cool, and inert atmosphere.[1] Exposure to light and oxygen can cause oxidative decomposition.[1] For long-term storage, temperatures of -20°C are often recommended.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound analogs using chromatography and crystallization.

Chromatography

Problem: Low yield after silica (B1680970) gel chromatography.

Possible Cause Troubleshooting Steps
Degradation on silica gel The acidic nature of silica gel can cause degradation of sensitive compounds.[1] Before scaling up, test the stability of your analog on a silica TLC plate. If degradation is observed, consider using a deactivated (neutral) silica gel or an alternative stationary phase like alumina.
Irreversible adsorption The highly polar nature of the rifamycin core can lead to strong, sometimes irreversible, adsorption on silica gel. Use a more polar eluent system or consider reverse-phase chromatography.
Incomplete elution The compound may not have been fully eluted from the column. After the main fractions are collected, flush the column with a highly polar solvent (e.g., 10-20% methanol (B129727) in dichloromethane) to check for any remaining product.

Problem: Poor separation of the desired product from impurities.

Possible Cause Troubleshooting Steps
Inappropriate solvent system The polarity of the eluent may not be optimal for separating the target compound from impurities with similar Rf values. Experiment with different solvent systems. For example, switching from a hexane (B92381)/ethyl acetate (B1210297) system to a dichloromethane (B109758)/methanol system can improve separation.
Column overloading Too much crude material was loaded onto the column, exceeding its separation capacity. Reduce the amount of sample loaded relative to the amount of silica gel. A general guideline is a 1:20 to 1:100 ratio of sample to silica gel by weight, depending on the difficulty of the separation.
Poor column packing An improperly packed column with channels or cracks will lead to poor separation. Ensure the silica gel is packed uniformly as a slurry and is not allowed to run dry.
Crystallization

Problem: The compound does not crystallize.

Possible Cause Troubleshooting Steps
Solution is not supersaturated The concentration of the compound in the solvent may be too low. Slowly evaporate the solvent to increase the concentration.
Presence of impurities Impurities can inhibit crystal formation. Try to further purify the material by chromatography before attempting crystallization again.
Incorrect solvent system The chosen solvent or solvent mixture may not be suitable for crystallization. A good crystallization solvent should dissolve the compound when hot but have low solubility when cold.[2] Screen a variety of solvents or solvent pairs (e.g., ethanol/water, acetone/hexane).
Cooling too rapidly Rapid cooling can lead to the formation of an oil or amorphous solid instead of crystals. Allow the solution to cool slowly to room temperature, and then gradually cool it further in a refrigerator or ice bath.

Problem: Oiling out instead of crystallization.

Possible Cause Troubleshooting Steps
High concentration of impurities Oiling out is common when significant amounts of impurities are present. The oil is essentially a liquid phase of the impure compound. Further purification by chromatography is recommended.
Solution is too concentrated A highly supersaturated solution can lead to oiling out. Add a small amount of the hot solvent to dissolve the oil and then allow it to cool slowly again.
Large temperature gradient A sudden drop in temperature can cause the compound to come out of solution as an oil. Ensure a slow and gradual cooling process.

Quantitative Data

The following table summarizes typical yields and purity levels for the synthesis and purification of this compound SV.

Purification Method Starting Material Purity of Starting Material (%) Yield (%) Final Purity (%) Reference
Extraction & WashingRifampicin (B610482)95.292.9 - 95.0Not specified[3]
RecrystallizationCrude RifampicinNot specified86.799.5[3]
Not specified3-piperidinomethyl-rifamycin-SVNot specified51~72[4]

Experimental Protocols

Protocol 1: Synthesis and Purification of this compound SV via Hydrolysis of Rifampicin

This protocol is adapted from a patented method.[3]

  • Hydrolysis:

    • To 100g of Rifampicin to be purified, add 1200mL of water.

    • Add 50mL of hydrochloric acid (35-37%).

    • Heat the mixture to 55°C and react for 8 hours.

    • Cool the reaction mixture to 10°C.

  • Extraction and Washing:

    • Extract the aqueous mixture with 1000mL of ethyl acetate.

    • Separate the organic layer and wash it with a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer again.

  • Drying and Concentration:

    • Dry the organic layer over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure to obtain this compound SV.

Protocol 2: General Guideline for Silica Gel Chromatography of this compound Analogs

This is a general guideline and should be optimized for each specific analog.

  • Slurry Preparation:

    • Prepare a slurry of silica gel in the chosen low-polarity eluent.

  • Column Packing:

    • Pour the slurry into the chromatography column and allow it to pack under gravity or with gentle pressure. Ensure the packing is uniform and free of air bubbles.

  • Sample Loading:

    • Dissolve the crude this compound analog in a minimal amount of the eluent or a slightly more polar solvent.

    • Carefully load the sample onto the top of the silica gel bed.

  • Elution:

    • Begin elution with a low-polarity solvent system (e.g., a mixture of hexane and ethyl acetate or dichloromethane and methanol).

    • Gradually increase the polarity of the eluent to move the compound down the column.

    • Monitor the separation using Thin Layer Chromatography (TLC).

  • Fraction Collection:

    • Collect fractions as the colored band of the rifamycin analog elutes from the column.

    • Analyze the collected fractions by TLC to identify those containing the pure product.

  • Concentration:

    • Combine the pure fractions and remove the solvent under reduced pressure.

Visualizations

General Purification Workflow for this compound Analogs

G cluster_0 Crude Product cluster_1 Purification cluster_2 Pure Product A Crude 3-Formyl Rifamycin Analog B Extraction & Washing A->B Initial Cleanup C Silica Gel Chromatography B->C Separation from polar/non-polar impurities D Crystallization C->D Final Polishing E Pure 3-Formyl Rifamycin Analog C->E Direct Isolation (if sufficiently pure) D->E High Purity Solid

Caption: A general workflow for the purification of this compound analogs.

Troubleshooting Logic for Low Purity in Chromatography

G cluster_0 Problem cluster_1 Potential Causes & Solutions cluster_2 Actions A Low Purity after Silica Gel Chromatography B Poor Separation A->B C Compound Degradation A->C D Co-eluting Impurities A->D E Optimize Solvent System B->E F Use Neutral Silica/Alternative Phase C->F D->E G Change Chromatography Mode (e.g., Reverse Phase) D->G

Caption: A troubleshooting decision tree for low purity in silica gel chromatography.

References

Technical Support Center: 3-Formyl Rifamycin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the oxidation of 3-Formyl rifamycin (B1679328) during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is 3-Formyl rifamycin and why is it susceptible to oxidation?

A1: this compound is a semi-synthetic derivative of the rifamycin antibiotic family, characterized by a reactive formyl group at the C-3 position. This compound is susceptible to oxidative decomposition, particularly when exposed to light, oxygen, and non-optimal pH conditions.[1] The naphthoquinone core of the rifamycin structure is a key element related to its oxidative stability.

Q2: What are the primary degradation products of this compound oxidation?

A2: Oxidation of rifamycin compounds can lead to the formation of products like rifamycin S and rifampicin (B610482) quinone (RFQ) through autoxidation.[2] In acidic conditions, the related compound rifampicin is known to degrade into this compound SV.[3]

Q3: How should solid this compound be stored to ensure its stability?

A3: To ensure long-term stability, solid this compound should be stored in a tightly sealed, light-protected container under dry and cool conditions.[1] For optimal preservation, storage at -20°C is recommended, which can maintain stability for at least four years.[4]

Q4: What are the recommended storage conditions for this compound solutions?

A4: Stock solutions of this compound should be stored at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[5] It is advisable to aliquot the stock solution to prevent degradation from repeated freeze-thaw cycles.[5]

Q5: How can I prevent the oxidation of this compound in aqueous solutions during experiments?

A5: The addition of an antioxidant, such as ascorbic acid (Vitamin C), is highly effective in preventing the oxidation of rifamycins (B7979662) in solution.[1][6] Maintaining a slightly acidic to neutral pH (around 4.0 to 7.0) and protecting the solution from light are also crucial preventative measures.[1]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Color change of the solution (e.g., from reddish-orange to a different hue) This may indicate degradation of the compound. For instance, the degradation of a related compound, rifampicin quinone, is associated with a color change from purple to orange.1. Verify pH: Check if the solution's pH is within the optimal range (slightly acidic to neutral).[1]2. Confirm Antioxidant Presence: Ensure that an antioxidant like ascorbic acid was added during preparation, especially for aqueous solutions.[1][6]3. Prepare Fresh Solution: If oxidation is suspected, prepare a fresh solution following the recommended protocol, ensuring it is protected from light and stored at the correct temperature.[1]
Precipitate forms in the solution upon dilution or storage This compound has limited aqueous solubility. Precipitation can occur if the concentration exceeds its solubility limit or due to temperature fluctuations.1. Check Concentration: Ensure the concentration of this compound in your working solution does not exceed its solubility in the chosen solvent system.2. Proper Dissolution: When preparing the stock solution in an organic solvent like DMSO, ensure the powder is completely dissolved before further dilution into an aqueous buffer.[1]3. Maintain Temperature: Store the solution at the recommended temperature to avoid precipitation caused by temperature changes.
Inconsistent or unexpected experimental results This could be due to the degradation of this compound, leading to a lower effective concentration of the active compound.1. Assess Purity: If possible, analyze the purity of the this compound solution using analytical techniques such as HPLC or UV-Vis spectrophotometry to check for degradation products.[7]2. Use Freshly Prepared Solutions: For sensitive experiments, it is always best to use freshly prepared solutions to ensure the integrity of the compound.[1]

Quantitative Data on Stability

The use of ascorbic acid has been shown to significantly improve the stability of rifampicin, a closely related rifamycin, in acidic conditions, thereby reducing its degradation to this compound SV. The following table summarizes the protective effect of ascorbic acid on rifampicin stability.

Condition Degradation of Rifampicin (%)
Rifampicin alone in 0.1 N HClHigh
Rifampicin with Isoniazid in 0.1 N HClVery High
Rifampicin with Isoniazid and Ascorbic Acid in 0.1 N HClSignificantly Reduced

This data illustrates the principle that ascorbic acid can effectively mitigate the degradation of rifamycin compounds in solution.[6]

Experimental Protocols

Protocol 1: Preparation of a Stabilized Aqueous Solution of this compound

This protocol details the preparation of a stabilized aqueous solution of this compound for use in various experiments.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Ascorbic acid

  • Sodium acetate (B1210297)

  • Glacial acetic acid

  • Nuclease-free water

  • Sterile, light-protecting microcentrifuge tubes or vials

Procedure:

  • Prepare 0.1 M Acetate Buffer (pH 5.0):

    • Dissolve 0.82 g of sodium acetate in 90 mL of nuclease-free water.

    • Adjust the pH to 5.0 by adding glacial acetic acid.

    • Bring the final volume to 100 mL with nuclease-free water.

    • Sterilize by filtration through a 0.22 µm filter.

  • Prepare a 10 mg/mL this compound Stock Solution:

    • Weigh the desired amount of this compound powder in a sterile, light-protected tube.

    • Add the appropriate volume of DMSO to achieve a concentration of 10 mg/mL.

    • Vortex thoroughly until the powder is completely dissolved. This is your stock solution.

  • Prepare the Stabilized Working Solution:

    • To the 0.1 M Acetate Buffer (pH 5.0), add ascorbic acid to a final concentration of 1% (w/v) (e.g., 10 mg of ascorbic acid per 1 mL of buffer). Ensure it dissolves completely.[1]

    • Dilute the 10 mg/mL this compound stock solution into the acetate buffer containing ascorbic acid to your desired final concentration. For example, to make a 100 µg/mL working solution, add 10 µL of the stock solution to 990 µL of the stabilized buffer.

    • Mix well by gentle inversion.

Visualizations

experimental_workflow cluster_prep Preparation of Stabilized Solution cluster_handling Handling and Storage prep_buffer Prepare 0.1 M Acetate Buffer (pH 5.0) add_antioxidant Add 1% (w/v) Ascorbic Acid to Buffer prep_buffer->add_antioxidant dilute Dilute Stock Solution into Stabilized Buffer add_antioxidant->dilute prep_stock Prepare 10 mg/mL this compound Stock in DMSO prep_stock->dilute use_experiment Use in Experiment dilute->use_experiment storage Store Aliquots at -20°C (short-term) or -80°C (long-term) dilute->storage use_experiment->storage If not used immediately

Caption: Workflow for preparing a stabilized this compound solution.

troubleshooting_guide cluster_investigation Initial Investigation cluster_analysis Analytical Confirmation (Optional) cluster_solution Resolution start Problem Encountered (e.g., color change, precipitation, inconsistent results) check_solution Check Solution Preparation: - Was an antioxidant used? - Is the pH correct? - Was it protected from light? start->check_solution check_storage Check Storage Conditions: - Correct temperature? - Tightly sealed? - Protected from light? start->check_storage analyze Analyze sample using HPLC or UV-Vis Spectrophotometry check_solution->analyze check_storage->analyze confirm_degradation Degradation Confirmed? analyze->confirm_degradation prepare_fresh Prepare a Fresh Solution Following Recommended Protocol confirm_degradation->prepare_fresh Yes review_protocol Review Experimental Protocol for Potential Issues confirm_degradation->review_protocol No end Problem Resolved prepare_fresh->end review_protocol->end

Caption: Troubleshooting logic for this compound oxidation issues.

References

Technical Support Center: Enhancing the Solubility of Rifamycin Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for improving the solubility of rifamycin (B1679328) derivatives. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My rifamycin derivative has poor aqueous solubility. What are the initial steps I should consider to improve it?

A1: Low aqueous solubility is a common issue with rifamycin derivatives.[1][2][3] Here’s a logical approach to start addressing this problem:

  • pH Modification: Rifampicin's solubility is pH-dependent.[4][5][6] It is significantly more soluble in acidic conditions (e.g., pH 2.06) compared to neutral or basic media.[4] Experimenting with different pH values of your solvent can be a simple and effective first step. For instance, the solubility of rifampicin (B610482) is higher at acidic pH (≤ 2) and decreases as the pH increases.[4]

  • Co-solvents: The use of co-solvents can modify the polarity of the solvent system, which may enhance the solubility of non-polar or hydrophobic drugs.[7] Common co-solvents for parenteral use include propylene (B89431) glycol, ethanol, glycerin, and polyethylene (B3416737) glycol (PEG).

  • Particle Size Reduction: Decreasing the particle size increases the surface area, which can improve the dissolution rate.[8][9] Techniques like micronization and nanosuspension are effective methods to consider.[8]

Q2: I'm considering using a solid dispersion to enhance solubility. Which carriers are most effective for rifamycin derivatives?

A2: Solid dispersion is a widely used and successful technique for improving the solubility and dissolution rates of poorly soluble drugs like rifampin.[1][2][3][10] The choice of carrier is crucial for the success of this method.

Commonly used hydrophilic carriers for rifamycin derivatives include:

  • Polyethylene Glycols (PEGs): Different grades of PEGs, such as PEG 4000 and PEG 6000, have been shown to be effective.[2][7]

  • Polyvinylpyrrolidone (PVP): PVP, particularly grades like PVP K-30, is another excellent choice for creating solid dispersions with rifamycin derivatives.[7]

  • Hydroxypropyl Methylcellulose (HPMC): HPMC is used for its solubilizing properties and ability to form stable amorphous solid dispersions.[7][11]

  • Urea: Urea has also been used as a hydrotropic agent in solid dispersions of rifampicin.[3]

The selection of the carrier and the drug-to-carrier ratio are critical parameters that need to be optimized for the best results.[2]

Q3: My attempt at creating a solid dispersion didn't significantly improve the solubility. What could be the issue?

A3: If your solid dispersion is not providing the expected solubility enhancement, consider the following troubleshooting steps:

  • Method of Preparation: The method used to prepare the solid dispersion can significantly impact its effectiveness. Common methods include solvent evaporation, kneading, and melt granulation.[1][12][13] The solvent evaporation method, for instance, has been shown to be effective for preparing solid dispersions of rifapentine (B610483) with PVP-K30.[12]

  • Drug-to-Carrier Ratio: The ratio of the drug to the carrier is a critical factor.[2] You may need to experiment with different ratios to find the optimal composition.

  • Physical State of the Drug: The goal of a solid dispersion is often to convert the crystalline drug into a more soluble amorphous form.[7][8] Techniques like Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC) can help you determine the physical state of your rifamycin derivative within the dispersion.[13]

  • Carrier Selection: The chosen carrier may not be the most suitable for your specific rifamycin derivative. It might be necessary to screen a variety of carriers to find the one that provides the best solubility enhancement.

Q4: I have read about using complexation to improve solubility. How effective is this for rifamycin derivatives?

A4: Complexation is a highly effective method for enhancing the aqueous solubility of poorly water-soluble drugs by forming inclusion complexes.[8] For rifamycin derivatives, this has been demonstrated with cyclodextrins and other complexing agents.

  • Cyclodextrins: Beta-cyclodextrin (βCD), gamma-cyclodextrin (B1674603) (γCD), and their derivatives like hydroxypropyl-β-cyclodextrin (HP-βCD) can form inclusion complexes with rifampicin, leading to increased solubility.[5][14] The complexation is often a 1:1 stoichiometry.[5]

  • Acyclic Cucurbit[n]uril: A study has shown that complexation of rifampicin with acyclic cucurbit[n]uril can increase its aqueous solubility by 20-fold.[14]

The choice of the complexing agent and the pH of the medium can influence the efficiency of complexation and the resulting solubility enhancement.[5]

Q5: Can nanotechnology be applied to improve the solubility of rifamycin derivatives?

A5: Yes, nanotechnology offers promising strategies for enhancing the solubility and bioavailability of poorly soluble drugs like rifampicin.

  • Nanosuspensions: This technique involves reducing the drug particles to the nanometer range.[8] A rifampicin nanosuspension prepared by the antisolvent precipitation technique showed a 50-fold enhancement in solubility.[15][16]

  • Nanostructured Lipid Carriers (NLCs): NLCs are a type of lipid-based nanoparticle that can encapsulate hydrophobic drugs, thereby improving their solubility and stability.[17]

  • Mesoporous Silica Nanoparticles (MSN): MSNs can be used as nanocarriers to load poorly water-soluble antibiotics like rifampicin, which can enhance cellular uptake and antibacterial activity.[18]

These nanotechnological approaches not only improve solubility but can also offer advantages in terms of targeted delivery and improved therapeutic efficacy.[17][18]

Quantitative Data on Solubility Enhancement

The following tables summarize the quantitative improvements in the solubility of rifamycin derivatives using various techniques.

Table 1: Solubility of Rifampicin in Different Solvents and pH

Solvent/ConditionSolubility (mg/mL)Reference
Water (pH 7.3)2.5
Water (pH 4.3)1.3
Aqueous Buffer (pH 4.0)0.31[5]
Aqueous Buffer (pH 7.0)0.87[5]
Aqueous Buffer (pH 9.0)1.40[5]
Acidic Medium (pH 2.06)19.20 ± 1.57[4]
Basic Medium (pH 7.06)0.85 ± 0.13[4]
Ethanol~0.12[19]
DMSO~3.3[19]
Dimethylformamide (DMF)~20[19]

Table 2: Enhancement of Rifampicin Solubility using Advanced Formulation Techniques

TechniqueCarrier/MethodFold Increase in SolubilityReference
ComplexationAcyclic Cucurbit[n]uril20-fold[14]
NanosuspensionAntisolvent Precipitation with Polyvinyl Alcohol50-fold[15][16]

Experimental Protocols

Protocol 1: Preparation of Rifampicin Solid Dispersion by Solvent Evaporation Method

This protocol is a general guideline based on established methods for preparing solid dispersions.[12]

Materials:

  • Rifamycin derivative

  • Selected carrier (e.g., PVP K-30, HPMC, PEG 6000)

  • Suitable organic solvent (e.g., methanol, ethanol)

  • Mortar and pestle

  • Sieve

  • Desiccator

  • Rotary evaporator or water bath

Procedure:

  • Accurately weigh the rifamycin derivative and the chosen carrier in the desired ratio (e.g., 1:1, 1:2, 1:3).

  • Dissolve both the drug and the carrier in a sufficient volume of the organic solvent to obtain a clear solution.

  • Stir the solution at ambient temperature until the solvent is completely evaporated. A rotary evaporator can be used for more efficient solvent removal.

  • Place the resulting solid mass in a desiccator for at least 48 hours to ensure complete removal of any residual solvent.

  • Grind the dried solid dispersion into a fine powder using a mortar and pestle.

  • Pass the powdered solid dispersion through a sieve to obtain a uniform particle size.

  • Store the final product in a desiccator until further analysis.

Protocol 2: Preparation of Rifampicin Nanosuspension by Antisolvent Precipitation

This protocol is based on the principles of antisolvent precipitation for the fabrication of nanosuspensions.[15]

Materials:

  • Rifamycin derivative

  • Solvent in which the drug is soluble (e.g., methanol)

  • Antisolvent in which the drug is poorly soluble (e.g., deionized water)

  • Stabilizer (e.g., Polyvinyl alcohol - PVA)

  • Ultrasonicator or high-pressure homogenizer

  • Magnetic stirrer

Procedure:

  • Dissolve the rifamycin derivative in the chosen solvent to prepare the drug solution.

  • Dissolve the stabilizer in the antisolvent to prepare the antisolvent solution.

  • Place the antisolvent solution on a magnetic stirrer.

  • Slowly inject the drug solution into the stirred antisolvent solution. The rapid change in solvent polarity will cause the drug to precipitate out as nanoparticles.

  • Subject the resulting suspension to ultrasonication or high-pressure homogenization for a specified time to reduce the particle size and ensure uniformity.

  • The resulting nanosuspension can then be characterized for particle size, zeta potential, and solubility.

Visual Diagrams

experimental_workflow_solid_dispersion start Start weigh Weigh Drug and Carrier start->weigh dissolve Dissolve in Organic Solvent weigh->dissolve evaporate Evaporate Solvent dissolve->evaporate dry Dry in Desiccator evaporate->dry grind Grind to Powder dry->grind sieve Sieve for Uniform Size grind->sieve end End Product: Solid Dispersion sieve->end

Caption: Workflow for Solid Dispersion Preparation.

logical_relationship_solubility_enhancement cluster_problem Problem cluster_approaches Solubility Enhancement Approaches cluster_techniques Specific Techniques problem Poor Aqueous Solubility of Rifamycin Derivative physical Physical Modifications problem->physical chemical Chemical Modifications problem->chemical formulation Formulation Strategies problem->formulation size_reduction Particle Size Reduction (Micronization, Nanosuspension) physical->size_reduction solid_dispersion Solid Dispersion physical->solid_dispersion complexation Complexation (Cyclodextrins) chemical->complexation ph_adjustment pH Adjustment chemical->ph_adjustment cosolvents Co-solvents formulation->cosolvents nanotechnology Nanotechnology (NLCs, MSNs) formulation->nanotechnology

Caption: Strategies to Improve Rifamycin Solubility.

References

Technical Support Center: 3-Formyl Rifamycin Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3-formyl rifamycin (B1679328) conjugation reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the conjugation of molecules to the 3-formyl position of rifamycin.

Frequently Asked Questions (FAQs)

Q1: My conjugation reaction is showing low to no yield of the desired product. What are the potential causes?

A1: Low or no yield in 3-formyl rifamycin conjugation can stem from several factors:

  • Poor quality or degradation of this compound: This compound is sensitive to light, oxygen, and alkaline conditions.[1] Improper storage can lead to degradation.

  • Suboptimal reaction conditions: The pH, temperature, and solvent system are critical for efficient conjugation.

  • Instability of the imine intermediate: If you are performing a reductive amination, the initial Schiff base (imine) formed can be unstable and prone to hydrolysis back to the starting materials.[2]

  • Inefficient reducing agent (for reductive amination): The choice and handling of the reducing agent are crucial for the second step of reductive amination.

  • Steric hindrance: The molecule you are trying to conjugate may be too bulky, preventing efficient reaction at the 3-formyl position.

Q2: I am observing multiple spots on my TLC plate, indicating a mixture of products. What are these byproducts and how can I minimize them?

A2: The presence of multiple spots on a TLC plate suggests the formation of side products. Common byproducts include:

  • Oxidized this compound: this compound SV can be oxidized to this compound S.[3]

  • Unreacted starting materials: Incomplete reactions will show spots corresponding to this compound and your molecule of interest.

  • Hydrolyzed product: The final conjugate, especially if it contains an imine linkage, might be susceptible to hydrolysis.

  • Side-products from intramolecular reactions: Under certain conditions, unexpected intramolecular condensations can occur.[2]

To minimize byproducts, ensure you are using fresh, high-quality this compound, optimize your reaction conditions (see troubleshooting guides below), and consider carrying out the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

Q3: How do I choose the right solvent for my conjugation reaction?

A3: this compound is soluble in organic solvents like dimethylformamide (DMF), methanol (B129727), and chloroform.[] The choice of solvent will also depend on the solubility of your molecule to be conjugated and the type of reaction. For reductive aminations, polar solvents are generally preferred. Chlorinated solvents can be used for reactions at lower temperatures (20-50°C), while apolar solvents like toluene (B28343) may require higher temperatures.[1]

Q4: What is the optimal pH for reductive amination with this compound?

A4: Reductive amination reactions are typically carried out under neutral or weakly acidic conditions (pH 4-7).[5][6] Acidic conditions are necessary to catalyze the formation of the imine intermediate, but strongly acidic or alkaline conditions can cause degradation of the rifamycin backbone. The optimal pH will depend on the specific amine being conjugated and should be empirically determined.

Troubleshooting Guides

Low Reaction Yield

If you are experiencing low yields, consider the following troubleshooting steps. The table below provides a summary of parameters to optimize.

ParameterIssueRecommended Action
pH Non-optimal for imine formation or stability.Adjust the pH of the reaction mixture. For reductive amination, a range of 5-7 is often optimal.[5]
Temperature Too low for reaction to proceed, or too high causing degradation.Optimize the reaction temperature. Try running the reaction at room temperature first, then incrementally increase if no product is formed. Typical ranges are 20-80°C.[7]
Reaction Time Insufficient time for the reaction to go to completion.Monitor the reaction over a longer period using TLC. Some reactions may require up to 24 hours.[1]
Reducing Agent Inactive or inappropriate reducing agent for reductive amination.Use a fresh batch of reducing agent. Consider a milder reducing agent like sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) which are selective for imines over aldehydes.[8][9]
Solvent Poor solubility of reactants or incompatibility with the reaction.Choose a solvent in which both this compound and the amine are soluble. Anhydrous solvents are recommended to minimize hydrolysis.

Experimental Protocols

General Protocol for Reductive Amination of this compound

This protocol provides a general starting point for the conjugation of a primary or secondary amine to this compound via reductive amination.

Materials:

  • This compound SV

  • Amine-containing molecule

  • Anhydrous methanol or other suitable solvent

  • Sodium cyanoborohydride (NaBH3CN) or Sodium triacetoxyborohydride (NaBH(OAc)3)

  • Glacial acetic acid (to adjust pH)

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Appropriate mobile phase for TLC (e.g., chloroform:methanol mixtures)

Procedure:

  • Dissolve this compound SV (1 equivalent) in the chosen anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen).

  • Add the amine-containing molecule (1.1-1.5 equivalents) to the solution.

  • Adjust the pH of the reaction mixture to approximately 5-6 by adding small amounts of glacial acetic acid.

  • Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate. Monitor the reaction by TLC.

  • Once imine formation is observed (a new spot on the TLC plate), add the reducing agent (1.5-2.0 equivalents) portion-wise over 10-15 minutes.

  • Continue to stir the reaction at room temperature overnight.

  • Monitor the reaction to completion by TLC. The disappearance of the this compound spot and the imine intermediate spot, and the appearance of a new product spot, indicate the reaction is complete.

  • Quench the reaction by adding a small amount of water or a suitable buffer.

  • Extract the product using an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Visualizations

Experimental Workflow for Reductive Amination

G Reductive Amination Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_reactants Dissolve this compound and Amine in Solvent adjust_ph Adjust pH to 5-6 prep_reactants->adjust_ph form_imine Imine Formation (1-2h, RT) adjust_ph->form_imine add_reducing_agent Add Reducing Agent form_imine->add_reducing_agent reduction Reduction (Overnight, RT) add_reducing_agent->reduction quench Quench Reaction reduction->quench extract Extract Product quench->extract purify Purify by Chromatography extract->purify product Final Conjugate purify->product G Troubleshooting Low Yield start Low Yield Observed check_reagents Check Reagent Quality (this compound, Amine, Solvent) start->check_reagents check_ph Verify Reaction pH check_reagents->check_ph Reagents OK success Improved Yield check_reagents->success Replaced Reagents optimize_temp Optimize Temperature check_ph->optimize_temp pH OK check_ph->success Adjusted pH optimize_time Increase Reaction Time optimize_temp->optimize_time Temp Optimized optimize_temp->success Yield Improved check_reducer Check Reducing Agent optimize_time->check_reducer Time Optimized optimize_time->success Yield Improved check_reducer->success Reducer OK check_reducer->success Replaced Reducer

References

stability issues of 3-Formyl rifamycin in solution

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 3-Formyl Rifamycin (B1679328)

This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the stability of 3-Formyl rifamycin in solution. Below you will find troubleshooting advice, stability data, experimental protocols, and a diagram illustrating the key factors affecting its stability.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: My this compound solution has changed color from its typical reddish-orange. What could be the cause?

A: A color change, often observed as fading, is a likely indicator of degradation. This compound is sensitive to both light and oxygen, which can lead to oxidative decomposition of its naphthoquinone chromophore.[] To prevent this, always store the compound and its solutions in tightly sealed, light-protected containers.[]

Q2: I am experiencing difficulty dissolving this compound in DMSO. What can I do?

A: this compound is soluble in DMSO, but its solubility can be affected by the quality of the solvent.[2] DMSO is hygroscopic and can absorb moisture, which may reduce the solubility of the compound. It is recommended to use newly opened, high-purity DMSO.[2] Additionally, using an ultrasonic bath can aid in dissolving the compound to achieve higher concentrations.[2]

Q3: My experimental results are inconsistent. Could this be related to the stability of my stock solution?

A: Yes, inconsistent results are often linked to compound degradation. To ensure reproducibility, it is critical to handle stock solutions properly. Avoid repeated freeze-thaw cycles, as this can degrade the product.[2] Once a stock solution is prepared, it should be aliquoted into smaller, single-use volumes and stored at the recommended temperature.[2]

Q4: What is the optimal pH range for working with this compound in aqueous buffers?

A: this compound is most stable in neutral to slightly acidic conditions.[] It is advisable to avoid strongly alkaline environments, as they can cause the compound to undergo hydrolysis or molecular rearrangement, leading to its inactivation.[] The parent compound, rifampicin, from which this compound can be derived via hydrolysis, is also most stable at a neutral pH.[3][4]

Q5: How should I store the solid compound and its prepared solutions for maximum stability?

A: The solid powder should be stored at -20°C in a tightly sealed container, where it can be stable for at least four years.[5] For solutions, storage conditions depend on the duration. For short-term storage (up to one month), -20°C is suitable. For long-term storage (up to six months), it is highly recommended to store aliquots at -80°C.[2]

Data Presentation: Stability and Storage

The following table summarizes the recommended storage conditions for this compound to ensure its stability and integrity for experimental use.

Form Solvent Storage Temperature Storage Duration Key Considerations
Solid Powder N/A-20°C≥ 4 years[5]Store in a dry, dark, and tightly sealed container.[]
Stock Solution DMSO-20°CUp to 1 month[2]Aliquot to avoid repeated freeze-thaw cycles. Protect from light.[][2]
Stock Solution DMSO-80°CUp to 6 months[2]Recommended for long-term storage. Aliquot and protect from light.[][2]

Experimental Protocols

Preparation of a this compound Stock Solution (in DMSO)

This protocol describes a general method for preparing a stock solution of this compound.

Materials:

  • This compound powder

  • High-purity, newly opened Dimethyl Sulfoxide (DMSO)[2]

  • Sterile, light-protected microcentrifuge tubes or vials

  • Vortex mixer

  • Ultrasonic water bath

Procedure:

  • Equilibrate the this compound powder to room temperature before opening the container to minimize moisture condensation.

  • Weigh the desired amount of this compound powder in a sterile tube.

  • Add the appropriate volume of fresh DMSO to achieve the target concentration. A concentration of up to 62.5 mg/mL is achievable.[2]

  • Vortex the mixture thoroughly for 1-2 minutes to facilitate dissolution.

  • For higher concentrations or if the compound does not fully dissolve, place the tube in an ultrasonic water bath and sonicate until the solution is clear.[2]

  • Once completely dissolved, aliquot the stock solution into single-use, light-protected tubes.

  • Label the aliquots clearly with the compound name, concentration, and date of preparation.

  • Store the aliquots at -20°C for short-term use (≤1 month) or at -80°C for long-term storage (≤6 months).[2]

Mandatory Visualization

The diagram below illustrates the primary factors that can lead to the degradation of this compound in a solution, highlighting the pathways and preventative measures.

G cluster_main Stability of this compound in Solution Compound {this compound (in Solution)|Stable State} Degradation {Degraded Product|Loss of Activity & Color} Compound->Degradation Degrades under these conditions Light Exposure to Light Light->Degradation leads to Oxygen Presence of Oxygen Oxygen->Degradation leads to Alkaline Strong Alkaline pH (Hydrolysis / Rearrangement) Alkaline->Degradation leads to FreezeThaw Repeated Freeze-Thaw Cycles FreezeThaw->Degradation leads to Prevention {Preventative Measures|• Light Protection • Tightly Sealed Containers • Neutral/Slightly Acidic pH • Aliquoting & Proper Storage} Prevention->Compound maintains

References

minimizing by-product formation in rifamycin synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize by-product formation during rifamycin (B1679328) synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common by-products encountered in rifamycin synthesis?

A1: During the synthesis of various rifamycin derivatives, several by-products can form. These can be broadly categorized as:

  • Unreacted Starting Materials and Intermediates: Inefficient reactions can leave behind starting materials like Rifamycin B or Rifamycin S, or intermediates from incomplete reactions.[1]

  • Degradation Products: The rifamycin core is susceptible to degradation under certain conditions, leading to impurities. For example, in the synthesis of Rifapentine, by-products such as Rifapentine N-Oxide and Rifapentine quinone have been identified.[1]

  • Side-Reaction Products: Other rifamycin variants like Rifamycin O, SV, and Y can be formed as by-products depending on the specific reaction conditions.[1] In the synthesis of rifampicin (B610482), unreacted rifamycin SV can remain, impacting the purity and yield of the final product.[2][3]

  • Oxidation Products: Rifamycin B can be oxidized by air in acidic solutions to form Rifamycin O.[1]

Q2: How does pH influence by-product formation?

A2: The pH of the reaction medium is a critical parameter in rifamycin synthesis.

  • Stability: Rifamycin B is known to be unstable in neutral and alkaline aqueous solutions.[1]

  • By-product Control: In the synthesis of rifampicin from rifamycin S, maintaining a pH between 5 and 7 is crucial. The addition of medium-strength acids, like acetic or oxalic acid, can increase the reaction speed and limit the formation of certain by-products, particularly residual rifamycin SV.[2][3]

  • Extraction Efficiency: The pH of the aqueous layer must be optimized during extraction to ensure efficient partitioning of the desired rifamycin derivative into the organic solvent, thereby minimizing loss and contamination.[1]

Q3: What is the impact of temperature and reaction time on the purity of the final product?

A3: Both temperature and reaction time must be carefully controlled to prevent the formation of degradation products.

  • Degradation: Rifamycin S is prone to degradation when exposed to high temperatures and prolonged acidic conditions.[1] Therefore, it is essential to maintain the recommended reaction temperature and minimize the reaction time once the conversion is complete.[1]

  • Reaction Speed: In the synthesis of rifampicin, the reaction is typically completed within 20 to 60 minutes at a temperature of 40°C to 50°C.[2]

Q4: Which analytical techniques are recommended for monitoring reaction progress and identifying by-products?

A4: To effectively monitor the progress of rifamycin modification and identify by-products, the following techniques are recommended:

  • High-Performance Liquid Chromatography (HPLC): HPLC, especially when coupled with Mass Spectrometry (MS), is a powerful tool for quantitative analysis of the reaction mixture, allowing for the identification and quantification of starting materials, intermediates, and by-products.[1]

  • Thin Layer Chromatography (TLC): TLC is a rapid and simple method for qualitative assessment of the reaction mixture, enabling a quick check for the disappearance of starting materials and the appearance of the product.[1]

Troubleshooting Guides

This section provides solutions to common problems encountered during rifamycin synthesis.

Problem 1: Poor Yield in the Conversion of Rifamycin B to Rifamycin S
Potential Cause Troubleshooting Action Supporting Data/Rationale
Incomplete Oxidation Ensure complete dissolution of Rifamycin B and thorough mixing with the oxidizing agent (e.g., sodium nitrite). Monitor the reaction via TLC or HPLC to confirm the complete consumption of the starting material.[1]Incomplete oxidation will leave unreacted Rifamycin B, directly reducing the yield of Rifamycin S.[1]
Degradation of Rifamycin S Strictly control the reaction temperature, avoiding any overheating. Minimize the reaction time as soon as the conversion is complete.[1]Rifamycin S is susceptible to degradation under prolonged exposure to acidic conditions and high temperatures.[1]
Inefficient Extraction Optimize the pH of the aqueous layer to ensure maximum partitioning of Rifamycin S into the organic solvent (e.g., butyl acetate). Perform multiple extractions with smaller volumes of the solvent for better efficiency.[1]Improper pH can lead to poor partitioning of Rifamycin S into the organic phase, resulting in significant product loss.[1]
Problem 2: Formation of Multiple By-products During Rifampicin Synthesis
Potential Cause Troubleshooting Action Supporting Data/Rationale
Incorrect pH Maintain the reaction pH in the range of 5 to 7. The addition of a medium-strength acid like acetic acid can help control the pH and limit by-product formation.[2][3]A controlled acidic environment increases the reaction rate and suppresses the formation of by-products like residual rifamycin SV.[2][3]
Inappropriate Solvent Use an aprotic dipolar solvent such as dimethylformamide (DMF), dimethylacetamide, or dimethylsulfoxide.[3]These solvents are inert to the reaction components, have high solvent power, and can selectively direct the reaction towards the desired product, minimizing the formation of undesired by-products.[3]
Suboptimal Temperature Maintain the reaction temperature between 40°C and 50°C.[2]This temperature range facilitates a rapid reaction (20-60 minutes) while minimizing degradation.[2]
Problem 3: Difficulty in Purifying the Final Rifamycin Product
Potential Cause Troubleshooting Action Supporting Data/Rationale
Poor Crystallization Employ slow cooling to promote the formation of well-formed crystals and reduce the amount of product lost in the mother liquor.[1]Rapid crystallization can lead to smaller, less pure crystals and significant product loss.
Compound Decomposition on Silica (B1680970) Gel Before performing column chromatography, test the stability of your compound on a TLC plate with the intended stationary phase. If instability is observed, consider using a less acidic stationary phase like deactivated silica gel, alumina, or Florisil.[1]Some rifamycin derivatives can be sensitive to the acidic nature of standard silica gel, leading to degradation during purification.
Inefficient Separation Optimize the mobile phase for column chromatography to achieve better separation of the product from impurities.Proper solvent selection is key to effective chromatographic separation.

Experimental Protocols

Protocol 1: Synthesis of Rifampicin from Rifamycin S

This protocol is based on a one-pot synthesis method.

Materials:

  • Rifamycin S

  • Dimethylformamide (DMF)

  • Acetic acid

  • Paraformaldehyde

  • 1,3,5-tri-(tert.-butyl)-hexahydro-1,3,5-triazine

  • 1-amino-4-methylpiperazine

  • Water

  • Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

  • Dissolve 70 g of Rifamycin S in 250 ml of dimethylformamide with stirring.[2]

  • Successively add 24 g of acetic acid, 6 g of paraformaldehyde, and 17 g of 1,3,5-tri-(tert.-butyl)-hexahydro-1,3,5-triazine to the solution.[2]

  • Stir the mixture at 50°C for approximately 1 hour.[2]

  • At the same temperature, add 31 g of 1-amino-4-methylpiperazine.[2]

  • Continue stirring at 50°C for another hour.[2]

  • Isolate the product by treating the reaction mixture with weakly acidic water and then extracting with a suitable organic solvent.[2]

  • Wash the organic extract thoroughly.

  • Dry the organic extract and evaporate the solvent to obtain the crude product.

  • If necessary, recrystallize the product to obtain pure rifampicin.[2]

Protocol 2: Purification of Rifamycin by Semi-preparative HPLC

This protocol is suitable for the purification of rifamycin derivatives like Rifamycin L and Rifamycin B.[4]

Materials:

  • Crude rifamycin extract dissolved in methanol

  • Acetonitrile (B52724) (HPLC grade)

  • Deionized water (ddH₂O)

  • Trifluoroacetic acid (TFA)

Equipment:

  • Semi-preparative HPLC system

  • C18 column (e.g., Waters XBridge™ Prep C18 5 µm, 10 x 250 mm)[4]

Procedure:

  • Extract the crude rifamycin product with ethyl acetate. Dry the extract and re-dissolve it in methanol.[4]

  • Set up the semi-preparative HPLC system with the C18 column.

  • Prepare the mobile phases:

    • Mobile Phase A: ddH₂O + 0.1% Trifluoroacetic acid

    • Mobile Phase B: Acetonitrile

  • Run a linear gradient of 40-80% acetonitrile in ddH₂O + 0.1% trifluoroacetic acid over 20 minutes.[4]

  • Follow with 100% acetonitrile for 5 minutes to wash the column.[4]

  • Set the flow rate to 2.5 mL/min.[4]

  • Collect the fractions containing the desired rifamycin product.

  • Combine the collected fractions and remove the solvents (e.g., using a rotary evaporator and nitrogen blowing) to obtain the purified product.[4]

Visualizations

Rifamycin_Synthesis_Workflow cluster_start Starting Materials cluster_intermediate Key Intermediates cluster_final Final Products Rifamycin B Rifamycin B Rifamycin O Rifamycin O Rifamycin B->Rifamycin O Oxidation (e.g., NaNO2) Rifamycin S Rifamycin S Rifamycin O->Rifamycin S Hydrolysis Rifaximin Rifaximin Rifamycin O->Rifaximin Condensation with 2-amino-4-methylpyridine Rifamycin S->Rifaximin Multi-step Condensation Rifampicin Rifampicin Rifamycin S->Rifampicin Reaction with 1-amino-4-methylpiperazine

Caption: Synthetic pathways from Rifamycin B to key derivatives.

Byproduct_Formation_Logic Reaction_Conditions Suboptimal Reaction Conditions High_Temp High Temperature Reaction_Conditions->High_Temp Incorrect_pH Incorrect pH Reaction_Conditions->Incorrect_pH Long_Reaction_Time Prolonged Reaction Time Reaction_Conditions->Long_Reaction_Time Impure_Reagents Impure Reagents/Solvents Reaction_Conditions->Impure_Reagents Byproduct_Formation Increased By-product Formation High_Temp->Byproduct_Formation Degradation Incorrect_pH->Byproduct_Formation Side Reactions Long_Reaction_Time->Byproduct_Formation Degradation Impure_Reagents->Byproduct_Formation Contamination

Caption: Factors leading to by-product formation in rifamycin synthesis.

Troubleshooting_Workflow Problem Low Yield / High Impurity Analyze Analyze Reaction (TLC, HPLC) Problem->Analyze Check_Conditions Review Reaction Conditions (pH, Temp, Time) Analyze->Check_Conditions Incomplete Reaction or Side Products Detected Optimize_Extraction Optimize Extraction Protocol Check_Conditions->Optimize_Extraction Optimize_Purification Optimize Purification (Crystallization, Chromatography) Optimize_Extraction->Optimize_Purification Solution Improved Yield & Purity Optimize_Purification->Solution

Caption: A logical workflow for troubleshooting synthesis issues.

References

Technical Support Center: 3-Formyl Rifamycin

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information on the proper storage and handling of 3-Formyl rifamycin (B1679328). It includes troubleshooting tips and frequently asked questions to ensure the integrity and successful application of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for solid 3-Formyl rifamycin?

For long-term stability, solid this compound should be stored in a tightly sealed, light-protected container under a dry, inert atmosphere.[] The recommended storage temperature is -20°C.[2][3][4] Under these conditions, the compound can be stable for at least four years.[3]

Q2: How should I prepare stock solutions of this compound?

This compound is slightly soluble in organic solvents like Dimethyl Sulfoxide (DMSO), methanol, and chloroform.[][2] For in vitro experiments, a common practice is to prepare a stock solution in DMSO.[5] Due to the hygroscopic nature of DMSO, it is crucial to use a fresh, unopened bottle to ensure maximum solubility.[5] If precipitation occurs upon dissolution, gentle warming and/or sonication can be used to aid solubilization.[5]

Q3: What is the stability of this compound in solution?

Stock solutions of this compound in DMSO can be stored at -80°C for up to 6 months, or at -20°C for up to 1 month.[5] The compound is stable in neutral to slightly acidic conditions but is susceptible to hydrolysis or rearrangement in strong alkaline environments.[] It is also sensitive to light and oxygen, which can lead to oxidative decomposition.[]

Q4: What are the key safety precautions when handling this compound powder?

When handling the solid form of this compound, it is important to avoid dust formation and inhalation.[6][7] Always work in a well-ventilated area or under a chemical fume hood.[6][7] Personal protective equipment (PPE), including safety goggles with side-shields, chemical-resistant gloves, and a lab coat or impervious clothing, should be worn.[6][7][8]

Q5: My this compound solution appears to be degrading. What could be the cause?

Degradation of this compound can be indicated by a change in color (chromophore fading).[] Several factors can contribute to this:

  • Exposure to light or oxygen: The naphthoquinone chromophore is susceptible to oxidative decomposition.[] Ensure solutions are stored in light-protected containers.

  • Incorrect pH: The compound is unstable in strong alkaline conditions.[]

  • Presence of certain reagents: For instance, this compound is a known degradation product of rifampicin (B610482) in acidic media, a process that is accelerated by the presence of isoniazid (B1672263).[9][10]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Difficulty Dissolving the Compound Insufficient solvent volume or low solubility in the chosen solvent. Hygroscopic nature of the solvent (e.g., old DMSO).Increase the solvent volume. Try gentle warming or sonication to aid dissolution.[5] Use a fresh, unopened bottle of a suitable solvent like DMSO.[5]
Unexpected Experimental Results (e.g., low yield in a subsequent reaction) Degradation of the this compound starting material. The aldehyde group at the 3-position is reactive and can be sensitive.Verify the purity of your this compound using techniques like HPLC or TLC before use.[] Ensure that your reaction conditions are compatible with the stability profile of the compound (e.g., avoid strong alkaline conditions).[]
Color Change of Solution Over Time Oxidative decomposition or chromophore fading due to exposure to light or oxygen.[]Prepare fresh solutions for your experiments. Store stock solutions in amber vials or wrap containers in aluminum foil to protect from light. Purge the headspace of the container with an inert gas like argon or nitrogen before sealing.
Precipitation in Stock Solution During Storage The solution may have become supersaturated, or the storage temperature is too high.Before use, allow the vial to warm to room temperature and check for any precipitate. If present, try to redissolve by gentle warming or sonication.[5]

Quantitative Data Summary

Table 1: Storage Conditions and Stability of this compound

Form Storage Temperature Atmosphere Light Protection Reported Stability
Solid -20°CInertRequired≥ 4 years[3]
In DMSO -80°CInertRequiredUp to 6 months[5]
In DMSO -20°CInertRequiredUp to 1 month[5]

Table 2: Physical and Chemical Properties

Property Value
Appearance Reddish to orange or black-red crystalline powder[][2]
Molecular Formula C₃₈H₄₇NO₁₃[3]
Molecular Weight 725.8 g/mol [3]
Melting Point >122°C (decomposes)[] or 182-184°C[2]
Solubility Slightly soluble in Chloroform, DMSO, Methanol[][2]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

  • Preparation: Allow the vial of solid this compound to equilibrate to room temperature before opening.

  • Weighing: In a well-ventilated area or fume hood, accurately weigh out the desired amount of this compound powder (Molecular Weight: 725.8 g/mol ). For example, weigh 7.26 mg for a 1 mL stock solution.

  • Dissolution: Add the appropriate volume of fresh, high-purity DMSO to the solid. For 7.26 mg, add 1 mL of DMSO.

  • Solubilization: Vortex the solution thoroughly. If necessary, use sonication in a water bath to ensure complete dissolution.[5]

  • Storage: Aliquot the stock solution into smaller, single-use volumes in light-protected tubes. Store at -20°C for up to one month or at -80°C for up to six months.[5]

Protocol 2: In Vivo Formulation Preparation

This protocol provides a clear solution for administration.

  • Initial Solubilization: Prepare a stock solution in DMSO (e.g., 20.8 mg/mL).

  • Vehicle Preparation: In a sterile tube, combine the following in order, mixing well after each addition:

    • 400 µL PEG300

    • 50 µL Tween-80

  • Final Formulation: To the PEG300 and Tween-80 mixture, add 100 µL of the 20.8 mg/mL DMSO stock solution and mix thoroughly.

  • Dilution: Add 450 µL of saline to bring the total volume to 1 mL. The final concentration will be 2.08 mg/mL.[5]

  • Administration: Use the freshly prepared solution for your experiment.

Visual Guides

G Troubleshooting Workflow for this compound Experiments start Experiment Yields Unexpected Results check_purity Check Purity of this compound (HPLC/TLC) start->check_purity check_stability Review Storage and Handling Procedures check_purity->check_stability Purity OK impure Compound is Impure or Degraded check_purity->impure Impurity Detected check_conditions Verify Experimental Conditions (pH, Temp, Light) check_stability->check_conditions Storage OK improper_storage Improper Storage or Handling Identified check_stability->improper_storage Issue Found harsh_conditions Incompatible Reaction Conditions check_conditions->harsh_conditions Incompatibility Found rerun Rerun Experiment with Verified Compound and Conditions check_conditions->rerun Conditions OK purify Purify Compound or Obtain New Batch impure->purify correct_storage Implement Correct Storage and Handling Protocols improper_storage->correct_storage adjust_conditions Adjust pH, Temperature, or Protect from Light harsh_conditions->adjust_conditions purify->rerun correct_storage->rerun adjust_conditions->rerun

Caption: Troubleshooting workflow for unexpected experimental outcomes.

G Degradation Pathway of Rifampicin to this compound cluster_0 Acidic Conditions (e.g., Stomach Acid) rifampicin Rifampicin formyl_rifamycin This compound SV rifampicin->formyl_rifamycin Hydrolysis piperazine 1-amino-4-methylpiperazine rifampicin->piperazine Hydrolysis catalyst Accelerated by Isoniazid catalyst->rifampicin

Caption: Hydrolysis of Rifampicin under acidic conditions.

References

Technical Support Center: Enhancing the Bioavailability of Rifamycin Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor bioavailability of rifamycin (B1679328) derivatives.

Troubleshooting Guides

This section offers solutions to common experimental issues encountered when developing formulations for rifamycin derivatives.

Issue 1: Low Oral Bioavailability in Animal Models

Question: My in vivo studies with a new rifamycin derivative are showing unexpectedly low oral bioavailability. What are the potential causes and how can I troubleshoot this?

Answer:

Low oral bioavailability of rifamycin derivatives can stem from several factors. A systematic approach to identify the root cause is crucial.

Potential Causes & Troubleshooting Steps:

  • Poor Aqueous Solubility: Rifamycin derivatives are often lipophilic, leading to poor dissolution in the gastrointestinal (GI) tract.

    • Troubleshooting:

      • Characterize Physicochemical Properties: Confirm the solubility of your compound at different pH values relevant to the GI tract (pH 1.2, 4.5, and 6.8).

      • Formulation Enhancement: Consider solubility enhancement techniques such as the preparation of solid dispersions or nanoemulsions.[1][2]

  • Degradation in the GI Tract: The acidic environment of the stomach can lead to the degradation of rifamycin derivatives.

    • Troubleshooting:

      • In Vitro Stability Studies: Assess the stability of your compound in simulated gastric fluid (SGF) and simulated intestinal fluid (SIF).

      • Protective Formulations: Employ encapsulation strategies, such as solid lipid nanoparticles (SLNs) or polymeric nanoparticles, to protect the drug from the harsh gastric environment.[3]

  • High First-Pass Metabolism: Rifamycins (B7979662) are known to be metabolized in the liver, which can significantly reduce the amount of active drug reaching systemic circulation.[4][5]

    • Troubleshooting:

      • In Vitro Metabolism Assays: Use liver microsomes or hepatocytes to determine the metabolic stability of your derivative.

      • Co-administration with Inhibitors: In preclinical models, co-administration with known inhibitors of relevant metabolic enzymes can help to understand the contribution of first-pass metabolism.

  • Efflux by Transporters: P-glycoprotein (P-gp) and other efflux transporters in the intestinal wall can actively pump the drug back into the GI lumen, limiting its absorption.

    • Troubleshooting:

      • Caco-2 Permeability Assays: Use this in vitro model to assess the potential for P-gp mediated efflux.

      • Formulation with P-gp Inhibitors: Some formulation excipients have P-gp inhibitory effects, which can enhance absorption.

Logical Workflow for Troubleshooting Low Bioavailability

start Low Oral Bioavailability Observed solubility Assess Aqueous Solubility (pH 1.2, 4.5, 6.8) start->solubility stability Evaluate GI Stability (SGF/SIF) start->stability metabolism Investigate First-Pass Metabolism (Liver Microsomes) start->metabolism efflux Check for P-gp Efflux (Caco-2 Assay) start->efflux sol_enhancement Implement Solubility Enhancement (e.g., Solid Dispersion, Nanoemulsion) solubility->sol_enhancement If solubility is low prot_formulation Develop Protective Formulation (e.g., SLNs, Polymeric NPs) stability->prot_formulation If degradation is observed met_mitigation Consider Metabolic Mitigation Strategies metabolism->met_mitigation If metabolism is high efflux_inhibition Use P-gp Inhibiting Excipients efflux->efflux_inhibition If efflux is high re_evaluate Re-evaluate In Vivo Bioavailability sol_enhancement->re_evaluate prot_formulation->re_evaluate met_mitigation->re_evaluate efflux_inhibition->re_evaluate

Caption: Troubleshooting workflow for low oral bioavailability.

Issue 2: High Inter-Subject Variability in Pharmacokinetic Studies

Question: My preclinical pharmacokinetic data for a new rifamycin formulation shows high variability between subjects. What could be the reasons and how can I address this?

Answer:

High inter-subject variability is a common challenge with orally administered drugs, especially those with complex absorption profiles like rifamycin derivatives.

Potential Causes & Troubleshooting Steps:

  • Food Effects: The absorption of some rifamycins is significantly affected by the presence of food. For instance, rifampicin (B610482) absorption is decreased with food, while rifapentine (B610483) absorption is enhanced.[4]

    • Troubleshooting:

      • Standardize Feeding Protocol: Ensure strict adherence to fasting or fed protocols in your animal studies.

      • Conduct Food-Effect Studies: Design a study to specifically evaluate the impact of food on the bioavailability of your formulation.

  • Formulation Inhomogeneity: Inconsistent drug content or particle size distribution within your formulation can lead to variable absorption.

    • Troubleshooting:

      • Rigorous Quality Control: Implement thorough quality control checks for drug content uniformity, particle size, and dissolution profiles for each batch of your formulation.

      • Optimize Manufacturing Process: Ensure your formulation manufacturing process (e.g., high-shear granulation, spray drying) is robust and reproducible.

  • Genetic Polymorphisms in Drug Transporters/Metabolizing Enzymes: Variations in the expression and activity of enzymes like cytochrome P450s can lead to differences in drug metabolism and absorption.[4]

    • Troubleshooting:

      • Use Inbred Animal Strains: For preclinical studies, using inbred strains of animals can help to minimize genetic variability.

      • Population Pharmacokinetic Modeling: In later stages of development, this can be used to identify covariates that contribute to variability.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors contributing to the poor bioavailability of rifamycin derivatives?

A1: The primary factors include:

  • Poor Aqueous Solubility: As lipophilic molecules, many rifamycin derivatives have limited solubility in the aqueous environment of the GI tract.[1]

  • Physicochemical Instability: Some derivatives can be unstable in the acidic conditions of the stomach.

  • Extensive First-Pass Metabolism: Rifamycins are subject to significant metabolism by cytochrome P450 enzymes in the liver and intestinal wall, which reduces the amount of drug reaching systemic circulation.[4][6]

  • Efflux by Membrane Transporters: P-glycoprotein can actively transport rifamycins out of intestinal cells, limiting their absorption.

  • Food Effects: The presence or absence of food can variably affect the absorption of different rifamycin derivatives.[4][7]

Factors Contributing to Poor Bioavailability of Rifamycin Derivatives

Poor_Bioavailability Poor Bioavailability of Rifamycin Derivatives Solubility Poor Aqueous Solubility Solubility->Poor_Bioavailability Stability GI Instability (e.g., Acidic pH) Stability->Poor_Bioavailability Metabolism High First-Pass Metabolism (CYP450s) Metabolism->Poor_Bioavailability Efflux P-glycoprotein Efflux Efflux->Poor_Bioavailability Food_Effect Variable Food Effects Food_Effect->Poor_Bioavailability

Caption: Key factors impacting rifamycin derivative bioavailability.

Q2: What are the most promising formulation strategies to enhance the oral absorption of rifamycins?

A2: Several advanced formulation strategies have shown promise:

  • Nanoparticle-Based Systems: Encapsulating rifamycins in nanoparticles, such as solid lipid nanoparticles (SLNs), nanostructured lipid carriers (NLCs), or polymeric nanoparticles, can protect the drug from degradation, improve its solubility, and facilitate its transport across the intestinal epithelium.[8][9]

  • Nanoemulsions: These formulations can enhance the solubility and absorption of lipophilic drugs like rifamycins.[2]

  • Solid Dispersions: Dispersing the drug in a polymer matrix at a molecular level can improve its dissolution rate and, consequently, its bioavailability.

Q3: How much improvement in bioavailability can be expected with these advanced formulations?

A3: The degree of improvement is highly dependent on the specific rifamycin derivative, the formulation strategy employed, and the preclinical model used. The following table summarizes some reported findings for rifampicin.

Formulation StrategyAnimal ModelKey Pharmacokinetic ImprovementReference
Solid Lipid Nanoparticles (SLNs)Wistar rats12.4-fold increase in bioavailability compared to pure drug solution.[3]
Solid DispersionsNot specified2 to 4-fold increase in solubility.[3]
Co-administration with herbal bioenhancersRats35% increase in Cmax and 53% increase in AUC.[3]
Nanostructured Lipid Carriers (NLCs)In vitroThree-fold lower IC50 against S. aureus compared to free rifampicin.[9]
Pulmonary Delivery (Porous Nanoparticle-Aggregate Particles)Guinea pigsSignificantly higher AUC compared to oral administration.[10]

Q4: Are there any specific rifamycin derivatives with inherently better pharmacokinetic profiles?

A4: Yes, there are differences among the clinically used rifamycins:

  • Rifabutin (B1679326): Compared to rifampicin, rifabutin has a longer half-life, higher tissue distribution, and is a weaker inducer of CYP450 enzymes, leading to fewer drug-drug interactions.[11]

  • Rifapentine: This derivative also has a longer half-life than rifampicin.[12] However, its absorption is increased with a fatty meal, and it is highly protein-bound.[4][7]

  • Rifaximin: This derivative is designed for poor gastrointestinal absorption, making it suitable for treating GI-related infections.[13]

Experimental Protocols

Protocol 1: Preparation of Rifampicin-Loaded Solid Lipid Nanoparticles (SLNs) by Hot Homogenization

This protocol provides a general method for preparing SLNs, a common strategy for improving the bioavailability of rifamycin derivatives.

Materials:

  • Rifamycin derivative (e.g., Rifampicin)

  • Solid lipid (e.g., Stearic acid, Compritol® 888 ATO)

  • Surfactant (e.g., Poloxamer 188, Polyvinyl Alcohol (PVA))

  • Phosphate buffered saline (PBS)

  • Organic solvent (if needed, e.g., dichloromethane)

Equipment:

  • High-shear homogenizer (e.g., Ultra-Turrax)

  • Probe sonicator

  • Water bath

  • Magnetic stirrer

  • Centrifuge

Procedure:

  • Preparation of the Lipid Phase:

    • Melt the solid lipid by heating it to 5-10°C above its melting point in a water bath.

    • Dissolve the rifamycin derivative in the molten lipid. If the drug has low solubility in the lipid, a small amount of organic solvent can be used to dissolve the drug first, and then this solution is added to the molten lipid.

  • Preparation of the Aqueous Phase:

    • Dissolve the surfactant in PBS to the desired concentration (e.g., 1-3% w/v).

    • Heat the aqueous phase to the same temperature as the lipid phase.

  • Emulsification:

    • Add the hot lipid phase to the hot aqueous phase dropwise under continuous stirring with a high-shear homogenizer at a specified speed (e.g., 8,000-15,000 rpm) for a defined period (e.g., 5-10 minutes) to form a coarse oil-in-water emulsion.

  • Homogenization:

    • Subject the coarse emulsion to probe sonication for a specific time (e.g., 3-5 minutes) to reduce the particle size to the nanometer range.

  • Nanoparticle Formation:

    • Allow the resulting nanoemulsion to cool down to room temperature or in an ice bath under gentle stirring. This will cause the lipid to solidify and form SLNs.

  • Purification:

    • Centrifuge the SLN dispersion at a high speed (e.g., 15,000 rpm) for a specified time (e.g., 30 minutes) to separate the SLNs from the aqueous phase containing the free drug and excess surfactant.

    • Wash the SLN pellet with distilled water and re-centrifuge. Repeat this step two to three times.

  • Lyophilization (Optional):

    • For long-term storage, the purified SLN pellet can be resuspended in a small amount of water containing a cryoprotectant (e.g., trehalose) and then freeze-dried.

Workflow for SLN Preparation

start Start: Prepare Lipid and Aqueous Phases emulsify Hot Emulsification (High-Shear Homogenization) start->emulsify homogenize Sonication (Particle Size Reduction) emulsify->homogenize cool Cooling and Solidification of Nanoparticles homogenize->cool purify Purification (Centrifugation/Washing) cool->purify lyophilize Optional: Lyophilization for Storage purify->lyophilize end End: Characterize SLNs purify->end lyophilize->end

Caption: Experimental workflow for preparing SLNs.

References

overcoming resistance to rifamycin antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working on overcoming resistance to rifamycin (B1679328) antibiotics. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: We are observing high Minimum Inhibitory Concentrations (MICs) for rifampin against our bacterial isolates. What are the primary resistance mechanisms we should investigate?

A1: High rifampin MICs are primarily caused by three main mechanisms of resistance. The most common is the modification of the drug's target, the β-subunit of RNA polymerase, which is encoded by the rpoB gene.[1] Mutations within this gene, particularly in an 81-bp region known as the rifampicin (B610482) resistance-determining region (RRDR), can reduce the binding affinity of rifampin to its target.[2] The second key mechanism is enzymatic inactivation of the antibiotic. Bacteria can produce enzymes that modify and inactivate rifamycins (B7979662) through processes like ADP-ribosylation, glycosylation, phosphorylation, or monooxygenation.[3][4][5] A third mechanism to consider is the active efflux of the drug from the bacterial cell by efflux pumps, which reduces the intracellular concentration of the antibiotic.[2]

Q2: Our experimental results for rifampin susceptibility are inconsistent across different batches. What could be causing this variability?

A2: Inconsistent MIC results can arise from several factors in your experimental setup. It is crucial to standardize your protocol. Key areas to troubleshoot include:

  • Inoculum Preparation: The density of the bacterial suspension is critical. An overly dense inoculum can lead to falsely elevated MICs, while a sparse one can result in artificially low values. Consistently using a standardized method, such as adjusting to a 0.5 McFarland standard, is essential.

  • Media Composition: The type of media and supplements used can significantly impact bacterial growth and the activity of the antibiotic. Ensure you are using the same media formulation and supplier for all experiments.

  • Incubation Conditions: Strict control over incubation time, temperature, and atmospheric conditions is necessary. Variations can affect the growth rate of the bacteria and the stability of the rifamycin compound.

  • Reading of Results: The timing of when you read the results is crucial. For visual readings, there can be variability between different lab personnel. Using an objective method, like a plate reader, as soon as the control well shows sufficient growth can improve consistency.

  • Quality Control: Regular testing of a reference strain with a known rifampin MIC is vital to ensure the reliability and reproducibility of your results.

Q3: We have identified a mutation in the rpoB gene of our resistant isolate. How can we correlate this with the level of resistance?

A3: Different mutations within the rpoB gene can confer varying levels of rifampin resistance.[6] To correlate a specific mutation with the resistance level, you should perform quantitative susceptibility testing to determine the MIC. Generally, mutations in codons 531 and 526 are associated with high-level resistance, while mutations in other codons may result in low to moderate resistance.[7] It is important to note that some "disputed" rpoB mutations may show resistance in molecular tests but appear susceptible in some phenotypic tests, highlighting the importance of using appropriate MIC breakpoints.[8][9]

Q4: We suspect that efflux pumps are contributing to rifampicin resistance in our bacterial strain. How can we experimentally verify this?

A4: To investigate the role of efflux pumps, you can perform two main types of experiments. First, you can conduct an efflux pump inhibition assay. This involves determining the MIC of rifampin in the presence and absence of a known efflux pump inhibitor (EPI), such as verapamil (B1683045) or reserpine.[10] A significant reduction in the rifampin MIC in the presence of the EPI suggests that efflux pumps are involved in the resistance.[10][11] Second, you can quantify the expression of known efflux pump genes using quantitative reverse transcription PCR (qRT-PCR). An upregulation in the expression of these genes in your resistant strain compared to a susceptible control strain would indicate the involvement of efflux pumps.[6][12][13] An ethidium (B1194527) bromide accumulation assay can also be used to assess efflux pump activity.[3][14]

Troubleshooting Guides

Guide 1: Inconsistent or Unreliable Rifampin MIC Results

Problem: You are observing variability in your rifampin MIC data or your results are not aligning with expected outcomes for control strains.

Potential Cause Troubleshooting Step
Inoculum Density Variation Ensure the bacterial suspension is standardized to a 0.5 McFarland turbidity standard before dilution. Prepare the inoculum from a fresh culture of well-isolated colonies.
Media and Reagent Issues Use fresh, properly prepared, and stored media (e.g., Mueller-Hinton broth/agar). Confirm the potency of your rifampin stock solution; if degradation is suspected, prepare a fresh stock.
Incorrect Incubation Strictly adhere to the recommended incubation time, temperature, and atmosphere for your specific bacterial species as per CLSI or EUCAST guidelines.
Reading and Interpretation Errors Read the MIC at the lowest concentration of the antibiotic that completely inhibits visible growth. For ambiguous results, use a magnifying glass or a plate reader. Always include a growth control (no antibiotic) and a sterility control (no bacteria).
Contamination Check for contamination in your bacterial culture, media, or reagents. Streak a sample of your inoculum on a non-selective agar (B569324) plate to check for purity.
Guide 2: Investigating Potential Efflux Pump-Mediated Resistance

Problem: You hypothesize that efflux pumps are contributing to rifampin resistance, but your initial experiments are inconclusive.

Potential Cause Troubleshooting Step
Ineffective Efflux Pump Inhibitor (EPI) The chosen EPI may not be effective against the specific efflux pumps in your bacterial species. Test a panel of different EPIs (e.g., verapamil, reserpine, CCCP). Determine the optimal non-toxic concentration of the EPI before performing the MIC assay.
Low-Level Efflux Activity The contribution of efflux pumps to resistance may be minor. Combine the EPI assay with qRT-PCR to look for more subtle changes in efflux pump gene expression.
Incorrect qRT-PCR Protocol Ensure your RNA is of high quality and free of DNA contamination. Validate your primers for specificity and efficiency. Use appropriate housekeeping genes for normalization.
Ethidium Bromide Assay Issues Optimize the concentration of ethidium bromide, as high concentrations can be toxic. Ensure the cells are properly energized with glucose during the efflux phase.

Data Presentation

Table 1: Correlation of Common rpoB Mutations with Rifampin MIC Ranges in Mycobacterium tuberculosis

rpoB CodonMutationRifampin MIC Range (µg/mL)Resistance Level
511Leu → Pro≤1.0 - 2.0Low to Moderate
516Asp → Val>32High
526His → Tyr>64High
526His → Asp>64High
531Ser → Leu>64High
533Leu → Pro≤1.0 - 4.0Low to Moderate

Note: MIC ranges can vary between studies and isolates.

Table 2: Example of Efflux Pump Gene Upregulation in Rifampin-Resistant Bacteria

GeneEfflux Pump FamilyFold Change in Expression (Resistant vs. Susceptible)
Rv0677cMFS>4-fold
Rv0191ABC>2-fold
drrAABC>4-fold
drrBABC>4-fold
efpAMFS>4-fold

Data is representative and can vary based on the bacterial species and specific strain.[13][15]

Table 3: Interpretation of Checkerboard Assay Results for Synergy Testing

Fractional Inhibitory Concentration (FIC) IndexInterpretation
≤ 0.5Synergy
> 0.5 to 4.0Additive or Indifference
> 4.0Antagonism

The FIC Index is calculated as: (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone).[16][17]

Experimental Protocols

Protocol 1: Rifampin Susceptibility Testing by Broth Microdilution

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Materials:

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB), cation-adjusted

  • Rifampin stock solution

  • Bacterial isolate

  • 0.5 McFarland turbidity standard

  • Sterile saline or MHB

Procedure:

  • Prepare Rifampin Dilutions:

    • Perform serial two-fold dilutions of the rifampin stock solution in MHB in the microtiter plate to achieve the desired final concentration range.

  • Prepare Inoculum:

    • From a fresh culture, pick several colonies and suspend them in sterile saline or MHB.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard.

    • Dilute the standardized suspension to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculation:

    • Add the diluted bacterial suspension to each well containing the rifampin dilutions.

    • Include a positive control well (bacteria in MHB without antibiotic) and a negative control well (MHB only).

  • Incubation:

    • Incubate the plate at 35 ± 2°C for 16-20 hours in ambient air.

  • Reading the MIC:

    • The MIC is the lowest concentration of rifampin that shows no visible bacterial growth.

Protocol 2: Molecular Detection of rpoB Mutations by PCR and Sanger Sequencing

Materials:

  • Bacterial genomic DNA

  • Primers flanking the rpoB RRDR

  • PCR master mix

  • Thermocycler

  • DNA purification kit

  • Sanger sequencing reagents and equipment

Procedure:

  • DNA Extraction:

    • Extract genomic DNA from the bacterial isolate using a suitable commercial kit or standard protocol.

  • PCR Amplification:

    • Set up a PCR reaction using primers that amplify the 81-bp RRDR of the rpoB gene.

    • A typical thermocycling program includes an initial denaturation, followed by 30-40 cycles of denaturation, annealing, and extension, and a final extension step.

  • PCR Product Purification:

    • Verify the PCR product size by agarose (B213101) gel electrophoresis.

    • Purify the PCR product to remove primers and dNTPs using a PCR purification kit.

  • Sanger Sequencing:

    • Send the purified PCR product for Sanger sequencing using the same primers used for amplification.

  • Sequence Analysis:

    • Align the obtained sequence with a wild-type rpoB reference sequence to identify any mutations.

Protocol 3: Ethidium Bromide (EtBr) Accumulation Assay for Efflux Pump Activity

This assay measures the accumulation of the fluorescent dye EtBr, an efflux pump substrate.

Materials:

  • Bacterial culture

  • Phosphate-buffered saline (PBS)

  • Ethidium bromide (EtBr) solution

  • Glucose

  • Efflux pump inhibitor (EPI) (optional)

  • Fluorometer or fluorescence plate reader

Procedure:

  • Cell Preparation:

    • Grow the bacterial culture to the mid-logarithmic phase.

    • Harvest the cells by centrifugation and wash them with PBS.

    • Resuspend the cells in PBS to a specific optical density.

  • EtBr Loading:

    • Add EtBr to the cell suspension at a final concentration that is non-lethal but allows for a detectable fluorescent signal.

    • Incubate to allow for EtBr uptake.

  • Efflux Initiation:

    • Energize the cells by adding glucose to initiate efflux.

    • If using an EPI, add it to the appropriate samples before adding glucose.

  • Fluorescence Measurement:

    • Immediately begin monitoring the fluorescence of the cell suspension over time. A decrease in fluorescence indicates the efflux of EtBr.

  • Data Analysis:

    • Compare the rate of fluorescence decrease between your test strain, a susceptible control, and samples with and without an EPI. A slower decrease in fluorescence in the presence of an EPI or in an efflux pump knockout mutant indicates reduced efflux activity.

Protocol 4: Checkerboard Assay for Synergy Testing

This assay is used to evaluate the interaction between two antimicrobial agents.[16][17]

Materials:

  • 96-well microtiter plates

  • Appropriate broth medium

  • Stock solutions of rifampin and the second test agent

  • Bacterial inoculum standardized to 0.5 McFarland

Procedure:

  • Plate Setup:

    • Dispense the broth medium into all wells of the microtiter plate.

    • Create a two-dimensional array of concentrations by serially diluting rifampin along the x-axis and the second drug along the y-axis.

    • Include wells with each drug alone to determine their individual MICs.

  • Inoculation:

    • Inoculate each well with the standardized bacterial suspension.

  • Incubation:

    • Incubate the plate under appropriate conditions.

  • Reading Results:

    • Determine the MIC of each drug alone and in combination.

  • FIC Index Calculation:

    • Calculate the Fractional Inhibitory Concentration (FIC) Index for each combination that inhibits growth.

    • FIC of Rifampin = MIC of rifampin in combination / MIC of rifampin alone

    • FIC of Drug B = MIC of Drug B in combination / MIC of Drug B alone

    • FIC Index = FIC of Rifampin + FIC of Drug B

  • Interpretation:

    • Interpret the results based on the calculated FIC Index (see Table 3).

Visualizations

rifamycin_resistance_mechanisms cluster_cell Inside Bacterial Cell rifamycin Rifamycin target RNA Polymerase (rpoB subunit) rifamycin->target Binds to efflux Efflux Pump rifamycin->efflux Enters cell enzyme Inactivating Enzyme rifamycin->enzyme Substrate for no_transcription Transcription Inhibition target->no_transcription Inhibits transcription Transcription target->transcription Allows cell Bacterial Cell efflux->rifamycin Pumps out inactive_rifamycin Inactive Rifamycin enzyme->inactive_rifamycin Produces inactive_rifamycin->target Cannot bind

Caption: Mechanisms of rifamycin resistance in bacteria.

troubleshooting_mic start Inconsistent Rifampin MIC Results inoculum Check Inoculum Preparation (0.5 McFarland) start->inoculum media Verify Media and Rifampin Stock start->media incubation Standardize Incubation (Time, Temp) start->incubation qc Run Quality Control Strain start->qc resolve Consistent Results inoculum->resolve media->resolve incubation->resolve qc->resolve

Caption: Troubleshooting workflow for inconsistent MIC results.

efflux_pump_investigation start Suspect Efflux-Mediated Rifampin Resistance epi_assay Perform MIC Assay with Efflux Pump Inhibitor (EPI) start->epi_assay qrt_pcr Quantify Efflux Pump Gene Expression (qRT-PCR) start->qrt_pcr mic_reduction Significant MIC Reduction? epi_assay->mic_reduction gene_upregulation Gene Upregulation? qrt_pcr->gene_upregulation conclusion_positive Efflux Pumps Likely Involved mic_reduction->conclusion_positive Yes conclusion_negative Efflux Pumps Unlikely the Primary Cause mic_reduction->conclusion_negative No gene_upregulation->conclusion_positive Yes gene_upregulation->conclusion_negative No

Caption: Experimental workflow for investigating efflux pump involvement.

References

Technical Support Center: Managing Autoxidation of Rifamycin Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for managing the autoxidation of rifamycin (B1679328) derivatives in a laboratory setting. Below, you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and quantitative stability data to ensure the integrity and reproducibility of your experiments.

Troubleshooting Guides and FAQs

This section addresses common issues encountered during the handling and use of rifamycin derivatives.

Issue Potential Cause Recommended Solution
Color of the solution changes from yellow-orange to a darker red or brown. This often indicates degradation, likely due to oxidation or pH instability.[1]1. Verify the pH of your solution and adjust to a slightly acidic to neutral range (pH 4.0-7.0) using a suitable buffer like acetate (B1210297) or borate (B1201080).[1] 2. Ensure an antioxidant, such as ascorbic acid, was included in the preparation of aqueous solutions.[1] 3. Prepare fresh solutions and always protect them from light and store at the correct temperature (2-8°C for short-term, -20°C or lower for long-term).[1]
Precipitate forms in the solution upon dilution or storage. Rifamycin derivatives have low aqueous solubility, and precipitation can occur if the concentration exceeds its solubility limit or due to temperature changes.[1]1. Ensure the final concentration in the aqueous buffer does not exceed the solubility limit. 2. When diluting a stock solution (e.g., in DMSO or methanol), add the stock to the aqueous buffer slowly while vortexing.[1] 3. If precipitation occurs upon cooling, gently warm the solution to 37°C to redissolve before use, avoiding overheating.[1]
Inconsistent or unexpected experimental results. This may be due to the degradation of the rifamycin derivative, leading to a lower effective concentration of the active compound.1. Always use freshly prepared or properly stored solutions.[1] 2. Routinely check the purity of your stock solution using HPLC. 3. Ensure all experimental parameters (e.g., pH, temperature, buffer composition) are consistent between experiments.
Complete degradation of the compound under certain stress conditions. Rifampicin (B610482) has been found to undergo complete degradation under acid-, base-, and oxidation-induced stress.Be aware of the inherent instability of rifampicin in highly acidic or alkaline conditions and in the presence of oxidizing agents. Plan experiments accordingly, using stabilizing agents and appropriate pH control.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of rifamycin derivative degradation in solution?

A1: The primary cause of degradation is autoxidation, a process where the compound reacts with atmospheric oxygen.[2] This process is significantly influenced by factors such as pH, temperature, light exposure, and the presence of metal ions. In acidic solutions, Rifamycin B is oxidized to Rifamycin O, while in neutral and alkaline solutions, its inactivation follows first-order kinetics.[2]

Q2: What is the optimal pH for storing rifamycin solutions?

A2: Maximum stability for rifampicin, a commonly used derivative, is observed in the pH range of 4.0 to 7.0. It is generally recommended to maintain rifamycin solutions in a slightly acidic to neutral pH range to minimize degradation.[3]

Q3: How does temperature affect the stability of rifamycin solutions?

A3: Increased temperatures accelerate the degradation of rifamycin derivatives. For optimal stability, solutions should be prepared and stored at refrigerated temperatures (2-8°C) for short-term use and frozen at -20°C or lower for long-term storage.[1]

Q4: Which buffers are recommended for preparing rifamycin solutions?

A4: The choice of buffer can significantly impact stability. Acetate and borate buffers are generally more suitable. Phosphate (B84403) buffers have been shown to accelerate the degradation of rifampicin.[3] Formate buffer appears to have a minimal adverse effect.[3]

Q5: How can I prevent the oxidation of rifamycin derivatives in my experiments?

A5: The addition of an antioxidant is highly recommended. Ascorbic acid, at a concentration of 0.5% to 3%, is effective in preventing oxidation, especially in acidic to neutral solutions.[1]

Q6: What is the best solvent for preparing a stock solution?

A6: Rifamycin derivatives are often sparingly soluble in water but soluble in organic solvents. Dimethyl sulfoxide (B87167) (DMSO) or methanol (B129727) are commonly used to prepare concentrated stock solutions.[1] These stock solutions can then be diluted into an appropriate aqueous buffer for experiments.

Q7: How should I store my rifamycin stock solutions?

A7: Stock solutions should be stored at -20°C or lower for long-term stability.[1] It is advisable to aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles.[1] All solutions should be protected from light.[1]

Data Presentation: Stability of Rifampicin

The following tables summarize the stability of rifampicin under various conditions. This data is crucial for planning experiments and ensuring the reliability of results.

Table 1: Effect of pH on Rifampicin Degradation at 37°C

pHApproximate Degradation (%) in 50 minutes
1.0Increased degradation
2.0~34%
3.0Decreased degradation compared to pH 2.0

Data is based on studies of rifampicin in the presence of isoniazid (B1672263), which can accelerate degradation in acidic conditions.[4]

Table 2: General Stability of Rifampicin Solutions

SolventStorage TemperatureApproximate Stability
DMSO (10 mg/mL)15°C~8 months
Methanol, DMF, DMSO4°C and -20°CStable for at least 3 months
Solid Form-20°C≥4 years
Aqueous (D5W)Room TemperatureUp to 8 hours
Aqueous (Normal Saline)Room TemperatureUp to 6 hours

Experimental Protocols

Protocol 1: Preparation of a Stabilized Aqueous Working Solution of Rifamycin B

This protocol provides a method for preparing a stabilized aqueous solution of Rifamycin B suitable for various experimental applications.

Materials:

  • Rifamycin B powder

  • Dimethyl sulfoxide (DMSO) or Methanol

  • Ascorbic acid

  • Sodium acetate

  • Glacial acetic acid

  • Nuclease-free water

  • Sterile, light-protected microcentrifuge tubes or vials

Procedure:

  • Prepare 0.1 M Acetate Buffer (pH 5.0):

    • Dissolve 0.82 g of sodium acetate in 90 mL of nuclease-free water.

    • Adjust the pH to 5.0 by adding glacial acetic acid.

    • Bring the final volume to 100 mL with nuclease-free water.

    • Sterilize by filtration through a 0.22 µm filter.[1]

  • Prepare a 10 mg/mL Rifamycin B Stock Solution:

    • Weigh the desired amount of Rifamycin B powder in a sterile, light-protected tube.

    • Add the appropriate volume of DMSO or methanol to achieve a concentration of 10 mg/mL.

    • Vortex thoroughly until the powder is completely dissolved.[1]

  • Prepare the Stabilized Working Solution:

    • To the 0.1 M Acetate Buffer (pH 5.0), add ascorbic acid to a final concentration of 1% (w/v) (e.g., 10 mg of ascorbic acid per 1 mL of buffer). Ensure it dissolves completely.[1]

    • Dilute the 10 mg/mL Rifamycin B stock solution into the acetate buffer containing ascorbic acid to your desired final concentration. For example, to make a 100 µg/mL working solution, add 10 µL of the stock solution to 990 µL of the stabilized buffer.

    • Mix well by gentle inversion.[1]

Storage:

  • Store the stock solution in aliquots at -20°C or lower for up to 6 months.[1]

  • The freshly prepared working solution should be used immediately. If short-term storage is necessary, keep it at 2-8°C, protected from light, for no longer than 24 hours.[1]

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Rifampicin and Degradation Product Analysis

This protocol outlines a general HPLC method for the separation and quantification of rifampicin and its degradation products.

Chromatographic Conditions:

  • Column: C18 column (e.g., 250 x 4.6 mm, 5 µm)

  • Mobile Phase: A gradient or isocratic mixture of a buffered aqueous phase and an organic modifier. A common mobile phase is a mixture of phosphate buffer and acetonitrile (B52724). For example, a mobile phase consisting of phosphate buffer (A) and acetonitrile (B) (100%) in a 50:50 v/v ratio has been used.

  • Flow Rate: 1.0 mL/min

  • Detection: UV detector at a wavelength of 236 nm or 341 nm.

  • Injection Volume: 20 µL

  • Column Temperature: 40°C

Sample Preparation:

  • Standard Solutions: Prepare a stock solution of rifampicin in a suitable solvent (e.g., methanol or diluent). Prepare a series of standard solutions by diluting the stock solution with the mobile phase to create a calibration curve.

  • Test Samples: Dilute the experimental samples with the mobile phase to a concentration within the linear range of the calibration curve.

  • Filter all solutions through a 0.45 µm filter before injection.

Analysis:

  • Inject the standard solutions to generate a calibration curve.

  • Inject the test samples.

  • Identify and quantify rifampicin and its degradation products by comparing their retention times and peak areas to those of the standards.

Visualizations

The following diagrams illustrate key processes related to the management and understanding of rifamycin derivative autoxidation.

Autoxidation_Pathway Rifamycin_SV Rifamycin SV (Hydroquinone form) Rifamycin_S Rifamycin S (Quinone form) Rifamycin_SV->Rifamycin_S Autoxidation Oxygen Atmospheric Oxygen (O2) Oxygen->Rifamycin_S Metal_Ions Metal Ions (e.g., Mn2+) [Catalyst] Metal_Ions->Rifamycin_S

Caption: Simplified pathway of Rifamycin SV autoxidation to Rifamycin S.

Experimental_Workflow cluster_prep Solution Preparation cluster_exp Experiment & Analysis Prep_Stock Prepare Stock Solution (e.g., 10 mg/mL in DMSO) Prep_Working Prepare Working Solution (Dilute stock in stabilized buffer) Prep_Stock->Prep_Working Prep_Buffer Prepare Stabilized Buffer (e.g., Acetate pH 5.0 + Ascorbic Acid) Prep_Buffer->Prep_Working Experiment Perform Experiment (e.g., cell culture treatment) Prep_Working->Experiment Analysis Analyze Results (e.g., HPLC, Spectrophotometry) Experiment->Analysis

Caption: General workflow for preparing and using stabilized rifamycin solutions.

Troubleshooting_Logic Start Inconsistent Experimental Results? Check_Solution Check Solution Appearance (Color change, precipitate?) Start->Check_Solution Check_Prep Review Preparation Protocol (Correct buffer, pH, antioxidant?) Start->Check_Prep Check_Storage Verify Storage Conditions (Temperature, light protection?) Start->Check_Storage Prepare_Fresh Prepare Fresh Solution Check_Solution->Prepare_Fresh Yes Check_Prep->Prepare_Fresh No Check_Storage->Prepare_Fresh No Analyze_Purity Analyze Purity (e.g., via HPLC) Prepare_Fresh->Analyze_Purity

Caption: A logical approach to troubleshooting inconsistent experimental results.

References

Technical Support Center: Optimizing HPLC Separation of Rifamycin Congeners

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) separation of rifamycin (B1679328) congeners.

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC analysis of rifamycins (B7979662), offering potential causes and solutions in a question-and-answer format.

Issue 1: Poor Resolution or Co-eluting Peaks

Q1: I am observing poor resolution between rifampicin (B610482) and its main impurities (e.g., rifampicin quinone, 3-formylrifamycin SV). What should I do?

A1: Poor resolution is a common challenge. Here are several factors to investigate:

  • Mobile Phase Composition: The pH and organic modifier content of the mobile phase are critical. Rifamycins are complex molecules with multiple ionizable groups.

    • pH Adjustment: Ensure the mobile phase pH is controlled and optimized. For C18 columns, a mobile phase containing a buffer like phosphate (B84403) or acetate (B1210297) at a pH around 4.5 to 6.5 is often effective.[1][2]

    • Organic Modifier: The ratio of the organic solvent (typically acetonitrile (B52724) or methanol) to the aqueous buffer significantly impacts retention and selectivity. A shallow gradient or isocratic elution with an optimized solvent ratio can improve separation.[3][4] Experiment with small changes in the organic solvent percentage.

  • Column Chemistry: While C18 columns are widely used, other stationary phases can offer different selectivities.[2][3][4] Consider a C8 column or a column with a different bonding technology if resolution on a C18 column is insufficient.

  • Flow Rate: Lowering the flow rate can sometimes improve resolution by allowing more time for partitioning between the stationary and mobile phases.[5]

  • Temperature: Increasing the column temperature can decrease mobile phase viscosity and improve peak efficiency, which may enhance resolution. However, be mindful of the thermal stability of rifamycins.

Issue 2: Peak Tailing

Q2: My rifamycin peaks are showing significant tailing. What is causing this and how can I fix it?

A2: Peak tailing for rifamycins, which are basic compounds, is often due to secondary interactions with the stationary phase.

  • Silanol (B1196071) Interactions: Free silanol groups on the silica (B1680970) backbone of the stationary phase can interact with the basic functional groups of rifamycins, leading to tailing.

    • Use of End-capped Columns: Employ a high-quality, end-capped C18 or C8 column to minimize silanol interactions.

    • Mobile Phase Additives: Adding a competing base, such as triethylamine (B128534) (TEA), to the mobile phase can mask the silanol groups and improve peak shape.[6]

    • Lower pH: Operating at a lower pH (e.g., around 3-4) can protonate the silanol groups, reducing their interaction with the analytes. However, ensure the column is stable at this pH.

  • Column Overload: Injecting too much sample can lead to peak tailing.[7][8] Try diluting your sample and re-injecting to see if the peak shape improves.

  • Column Contamination: Accumulation of sample matrix components on the column can also cause peak tailing.[9][10] Use a guard column and ensure adequate sample preparation to protect the analytical column.

Issue 3: Variable Retention Times

Q3: The retention times for my rifamycin congeners are shifting between injections. What could be the problem?

A3: Fluctuating retention times can compromise the reliability of your analysis.

  • Mobile Phase Preparation: Inconsistent mobile phase composition is a common cause.

    • Premixing: If using an isocratic method, premix the mobile phase solvents to ensure a consistent composition.

    • Degassing: Inadequate degassing of the mobile phase can lead to bubble formation in the pump, causing flow rate fluctuations.

  • Column Equilibration: Insufficient column equilibration time between injections, especially in gradient elution, can lead to shifting retention times.[5] Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection.

  • Pump Performance: Issues with the HPLC pump, such as worn seals or check valves, can cause an inconsistent flow rate.

  • Temperature Fluctuations: Lack of temperature control for the column can lead to retention time variability. Using a column oven is highly recommended.[8]

Frequently Asked Questions (FAQs)

Q4: What is a typical starting HPLC method for the separation of rifampicin and its related impurities?

A4: A good starting point for method development is a reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) with a mobile phase consisting of a mixture of a phosphate or acetate buffer (pH 4.5-6.5) and acetonitrile.[1][2] A gradient elution from a lower to a higher concentration of acetonitrile is often used to separate a wider range of congeners and impurities. UV detection at 254 nm or 334 nm is commonly employed.[3][4]

Q5: How can I simultaneously analyze multiple rifamycin congeners like rifampicin, rifabutin, and rifapentine (B610483)?

A5: A gradient HPLC or an LC-MS/MS method is typically required for the simultaneous analysis of multiple rifamycin congeners due to their differing polarities.[11][12] A common approach involves a C18 column with a gradient elution using a mobile phase of acetonitrile and a buffered aqueous solution (e.g., ammonium (B1175870) acetate or formic acid in water).[12][13] LC-MS/MS offers higher sensitivity and selectivity, which is particularly useful for analyzing biological samples.[11][12][14]

Q6: What are the critical aspects of sample preparation for analyzing rifamycins in pharmaceutical formulations?

A6: For solid dosage forms, the key steps involve:

  • Grinding: The tablets or capsule contents should be finely powdered to ensure homogeneity.

  • Dissolution: The powder is then dissolved in a suitable solvent. The mobile phase is often a good choice for the dissolution solvent to ensure peak shape is not compromised. Methanol (B129727) or a mixture of methanol and water is also commonly used.

  • Sonication: Sonication can aid in the complete dissolution of the drug substance.

  • Filtration: The sample solution should be filtered through a 0.45 µm or 0.22 µm syringe filter before injection to remove any particulate matter that could clog the HPLC system.

Q7: What are the main degradation products of rifampicin that I should be aware of during a stability-indicating HPLC analysis?

A7: The primary degradation products of rifampicin that are often monitored in stability-indicating methods include:

  • Rifampicin Quinone: Formed through oxidation.[4]

  • 3-Formylrifamycin SV: A hydrolysis product.[3][4]

  • Rifampicin N-oxide: Another oxidation product.[4]

A robust stability-indicating method should be able to separate rifampicin from these and any other potential degradation products.[2][4]

Data Presentation

Table 1: HPLC Methods for Rifampicin Analysis

ParameterMethod 1Method 2Method 3
Column C18 (250 x 4.6 mm, 5 µm)Monolithic C18 (100 x 4.6 mm)RP-2
Mobile Phase Acetonitrile:Phosphate Buffer (pH 6.5) (70:30, v/v)[2]Methanol:Acetonitrile:Monopotassium Phosphate (0.075M):Citric Acid (1.0M) (28:30:38:4, v/v/v/v)[4]Methanol:Tetrahydrofuran:Ammonium Formate (0.05M, pH 7.3) (48:5:47, v/v/v)[3]
Flow Rate 1.0 mL/min[2]2.0 mL/min[4]2.0 mL/min[3]
Detection UV at 341 nm[2]UV at 254 nm[4]UV at 254 nm[3]
Analytes Rifampicin, PiperineRifampicin, Rifampicin Quinone, Rifamycin SV, Rifampicin N-oxide, 3-Formylrifamycin SV[4]Rifampicin and its impurities[3]

Table 2: HPLC Methods for Other Rifamycin Congeners

ParameterMethod for RifabutinMethod for RifapentineSimultaneous Analysis of Rifampicin, Rifabutin, and Rifapentine
Column C8 (250 x 4.6 mm, 5 µm)C18 (250 x 4.6 mm)[5]ACE 5 C18 (150 x 4.6 mm, 5 µm)
Mobile Phase Methanol:Water (75:25, v/v)Acetonitrile:0.01M KH2PO4 buffer (pH 6.0) (80:20, v/v)[5]Gradient of Acetonitrile and 0.5% Formic Acid in Water[12]
Flow Rate 1.0 mL/min0.8 mL/min[5]1.0 mL/min[12]
Detection UV at 240 nmUV at 478 nm[5]MS/MS[12]

Experimental Protocols

Protocol 1: General HPLC Method Development for Rifamycin Congeners

  • Column Selection: Start with a reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase Preparation:

    • Aqueous Phase (A): Prepare a buffer solution (e.g., 20 mM potassium dihydrogen phosphate) and adjust the pH to a range of 4.5-6.5 with phosphoric acid. Filter through a 0.45 µm membrane filter.

    • Organic Phase (B): Use HPLC-grade acetonitrile or methanol.

  • Gradient Elution: Begin with a gradient program to scout for the optimal elution conditions. A typical gradient might be:

    • 0-5 min: 30% B

    • 5-20 min: 30% to 80% B (linear gradient)

    • 20-25 min: 80% B

    • 25-30 min: 30% B (re-equilibration)

  • Flow Rate and Temperature: Set the flow rate to 1.0 mL/min and the column temperature to 30 °C.

  • Detection: Use a UV detector set at a wavelength where the rifamycin congeners have significant absorbance (e.g., 254 nm, 334 nm).

  • Optimization: Based on the initial chromatogram, adjust the gradient slope, mobile phase pH, and organic solvent to improve the resolution and peak shape of the target analytes.

Visualizations

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Sample (Bulk Drug/Formulation) Dissolve Dissolve in appropriate solvent Sample->Dissolve Sonicate Sonicate for complete dissolution Dissolve->Sonicate Filter Filter through 0.45 µm filter Sonicate->Filter Inject Inject into HPLC Filter->Inject Column Separation on C18 Column Inject->Column Detector UV/MS Detection Column->Detector Chromatogram Obtain Chromatogram Detector->Chromatogram Integrate Integrate Peaks Chromatogram->Integrate Quantify Quantify Analytes Integrate->Quantify Troubleshooting_Tree Problem Chromatographic Problem Poor_Resolution Poor Resolution Problem->Poor_Resolution Peak_Tailing Peak Tailing Problem->Peak_Tailing Variable_RT Variable Retention Times Problem->Variable_RT Sol_Res1 Optimize Mobile Phase (pH, % Organic) Poor_Resolution->Sol_Res1 Sol_Res2 Change Column Chemistry Poor_Resolution->Sol_Res2 Sol_Res3 Adjust Flow Rate/ Temperature Poor_Resolution->Sol_Res3 Sol_Tail1 Use End-capped Column Peak_Tailing->Sol_Tail1 Sol_Tail2 Add Mobile Phase Modifier (e.g., TEA) Peak_Tailing->Sol_Tail2 Sol_Tail3 Check for Column Overload Peak_Tailing->Sol_Tail3 Sol_RT1 Check Mobile Phase Prep & Degassing Variable_RT->Sol_RT1 Sol_RT2 Ensure Adequate Column Equilibration Variable_RT->Sol_RT2 Sol_RT3 Verify Pump Performance & Temp Control Variable_RT->Sol_RT3

References

Validation & Comparative

A Comparative Analysis of the Antibacterial Efficacy of Rifamycin Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rifamycin (B1679328) class of antibiotics remains a cornerstone in the therapeutic arsenal (B13267) against bacterial infections, most notably tuberculosis. The emergence of drug-resistant strains, however, necessitates a continuous search for more potent derivatives. This guide provides an objective comparison of the in-vitro antibacterial activity of several key rifamycin derivatives, supported by experimental data and detailed methodologies to aid in research and development efforts.

Quantitative Comparison of Antibacterial Activity

The antibacterial potency of rifamycin derivatives is most commonly quantified by their Minimum Inhibitory Concentration (MIC), the lowest concentration of an antibiotic that prevents the visible growth of a bacterium. The following table summarizes the MIC values for prominent rifamycin derivatives against various bacterial species, compiled from multiple studies. Lower MIC values are indicative of higher antibacterial potency.

DrugMycobacterium smegmatis mc2155 (MIC, μM)[1]Mycobacterium smegmatis RHS 234 (mutant) (MIC, μM)[1]Staphylococcus aureus (MIC Range, µg/mL)[2]Mycobacterium tuberculosis (MIC Range, µg/mL)[2]
Rifampin2.430.300.004 - 0.030.06 - 0.5
Rifapentine<2.280.14--
Rifamycin SV<1.380.69--
Rifaximin<1.270.16--
Rifabutin0.300.07--
Rifalazil0.13<0.060.002 - 0.03[3]-

Note: Data for some derivatives against certain strains were not available in the reviewed literature. The mutant strain of M. smegmatis (RHS 234) exhibits increased sensitivity to rifamycins (B7979662).

Mechanism of Action: Inhibition of Bacterial RNA Polymerase

Rifamycins exert their bactericidal effect by specifically targeting and inhibiting the bacterial DNA-dependent RNA polymerase (RNAP), an enzyme crucial for the transcription of DNA into RNA.[][5][6] This inhibition effectively halts the synthesis of messenger RNA (mRNA) and subsequent protein production, leading to bacterial cell death.[2] The antibiotics bind to a hydrophobic pocket on the β-subunit of the bacterial RNAP, which is distinct from the active site.[2] This binding results in a steric occlusion, physically blocking the path of the elongating RNA transcript once it reaches a length of 2-3 nucleotides, thereby preventing further extension.[2] A key advantage of rifamycins is their high selectivity for prokaryotic RNAP, with a significantly lower affinity for the mammalian equivalent, contributing to their favorable safety profile.[5][7]

Mechanism of Action of Rifamycin Derivatives cluster_bacterium Bacterial Cell DNA Bacterial DNA RNAP DNA-dependent RNA Polymerase (RNAP) DNA->RNAP Transcription Initiation mRNA Messenger RNA (mRNA) (2-3 nucleotides) RNAP->mRNA RNA Elongation Rifamycin Rifamycin Derivative Rifamycin->RNAP Protein Bacterial Proteins mRNA->Protein Translation mRNA->block Steric Occlusion (Elongation Halted) CellDeath Bacterial Cell Death

Caption: Mechanism of rifamycin action on bacterial transcription.

Experimental Protocols

The determination of Minimum Inhibitory Concentration (MIC) is a fundamental experimental procedure for assessing the antibacterial activity of compounds. The broth microdilution method is a widely accepted and standardized technique.[2][5]

Broth Microdilution Method for MIC Determination

1. Preparation of Reagents and Materials:

  • Sterile 96-well microtiter plates.[1]
  • Appropriate bacterial growth medium (e.g., Middlebrook 7H9 broth for mycobacteria, Mueller-Hinton broth for other bacteria).[1][8]
  • Standardized bacterial inoculum.
  • Stock solutions of the rifamycin derivatives to be tested.

2. Inoculum Preparation:

  • A standardized suspension of the test bacterium is prepared in a suitable broth to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.[2] This is often achieved by adjusting the turbidity of the bacterial suspension to match a 0.5 McFarland standard.[8]

3. Serial Dilution of Antibiotics:

  • The rifamycin derivatives are serially diluted (typically two-fold) in the broth medium directly within the 96-well microtiter plate.[2] This creates a range of antibiotic concentrations to be tested.

4. Inoculation:

  • Each well containing the diluted antibiotic is inoculated with the standardized bacterial suspension.[2]
  • Control wells are included: a growth control (no antibiotic) and a sterility control (no bacteria).[2]

5. Incubation:

  • The microtiter plate is incubated at a suitable temperature (e.g., 35-37°C) for a specified period (e.g., 16-24 hours for most bacteria, or longer for slow-growing organisms like mycobacteria).[1][2]

6. MIC Determination:

  • The MIC is visually determined as the lowest concentration of the antibiotic at which there is no visible growth (turbidity) of the bacterium.[2]

start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; prep_inoculum [label="Prepare Standardized\nBacterial Inoculum\n(e.g., 0.5 McFarland)", fillcolor="#FBBC05", fontcolor="#202124"]; serial_dilution [label="Perform 2-fold Serial Dilution\nof Rifamycin Derivatives\nin 96-well Plate", fillcolor="#FBBC05", fontcolor="#202124"]; inoculate [label="Inoculate Wells with\nBacterial Suspension", fillcolor="#34A853", fontcolor="#FFFFFF"]; incubate [label="Incubate Plate\n(e.g., 37°C, 18-24h)", fillcolor="#34A853", fontcolor="#FFFFFF"]; read_mic [label="Visually Determine MIC\n(Lowest concentration with\nno visible growth)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; end [label="End", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

start -> prep_inoculum; prep_inoculum -> serial_dilution; serial_dilution -> inoculate; inoculate -> incubate; incubate -> read_mic; read_mic -> end; }

Caption: Workflow for determining Minimum Inhibitory Concentration.

Conclusion

The presented data highlights the significant differences in antibacterial potency among various rifamycin derivatives. Rifalazil, for instance, demonstrates superior activity against Mycobacterium smegmatis compared to other tested derivatives.[1] The continued development and evaluation of novel rifamycin analogs are crucial in the effort to overcome antimicrobial resistance. The standardized protocols for MIC determination remain the cornerstone for evaluating the potential of these new therapeutic agents.[5] This guide provides a foundational understanding for researchers to compare and further investigate the efficacy of this vital class of antibiotics.

References

A Comparative Guide to the Synthesis and Validation of 3-Formyl Rifamycin Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of synthetic routes to 3-formyl rifamycin (B1679328) SV, a key intermediate in the development of rifamycin-based antibiotics. It further details the validation of the synthesized compound using various analytical techniques. The information presented is supported by experimental data to aid researchers in selecting the most suitable methods for their specific needs.

Introduction

3-Formyl rifamycin SV is a pivotal precursor for the synthesis of numerous semi-synthetic rifamycin derivatives, including the widely used antibiotic rifampicin (B610482). The introduction of a formyl group at the C-3 position of the rifamycin ansa-chain provides a reactive handle for chemical modifications, enabling the development of analogs with improved pharmacological properties. This guide compares two primary synthetic pathways to obtain this compound SV and outlines the analytical methods for its comprehensive validation.

Comparison of Synthetic Methodologies

Two principal methods for the synthesis of this compound SV are the acid hydrolysis of rifampicin and the acid-mediated cleavage of 3-aminomethyl-rifamycin-S derivatives. Below is a comparative summary of these two approaches.

Table 1: Comparison of Synthetic Routes to this compound SV

ParameterMethod 1: Acid Hydrolysis of RifampicinMethod 2: Acid-Mediated Cleavage of 3-Aminomethyl-rifamycin-S
Starting Material Rifampicin3-Aminomethyl-rifamycin-S derivatives (e.g., 3-piperidinomethyl-rifamycin-S)
Key Reagents Hydrochloric acid, WaterAcid (e.g., acetic acid), Water
Reported Yield High (approx. 95%)[1]Moderate (51-82%, depending on the specific starting material and conditions)
Advantages High yield, readily available starting material.Utilizes different starting materials which may be advantageous depending on the synthetic strategy.
Disadvantages Requires an additional synthetic step if rifampicin is not the desired starting point.Generally lower yields compared to the hydrolysis of rifampicin.

Experimental Protocols

Method 1: Synthesis of this compound SV via Acid Hydrolysis of Rifampicin

This method involves the selective cleavage of the hydrazone bond in rifampicin to yield this compound SV.

Protocol:

  • To a suspension of 100 g of rifampicin in 1200 mL of water, add 50 mL of hydrochloric acid (35-37%).

  • Heat the mixture to 55°C and maintain for 8 hours with stirring.

  • Cool the reaction mixture to 10°C.

  • Extract the product with 1000 mL of ethyl acetate.

  • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer and dry it over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to obtain this compound SV.

  • Expected yield: Approximately 83.78 g (95.0%)[1].

Method 2: Synthesis of this compound SV from 3-Piperidinomethyl-rifamycin-S

This alternative route involves the acid-catalyzed cleavage of a Mannich base derivative of rifamycin S.

Protocol:

  • A solution of 1 g of 3-piperidinomethyl-rifamycin-S in 50 ml of chloroform (B151607) is prepared.

  • The solution is treated with an oxidizing agent (e.g., potassium ferricyanide) in a buffered aqueous solution.

  • After oxidation, the organic layer is separated, dried, and mixed with glacial acetic acid.

  • The mixture is then subjected to hydrolysis in the presence of water.

  • The product, this compound SV, is isolated and purified from the reaction mixture.

  • This process can also be performed without an initial oxidation step if starting from the SV form.

Validation and Characterization of this compound SV

Thorough validation of the synthesized this compound SV is crucial to ensure its identity, purity, and suitability for further derivatization. A combination of spectroscopic and chromatographic techniques is employed for this purpose.

Table 2: Analytical Data for the Validation of this compound SV

Analytical TechniqueParameterTypical Value/Observation
¹H NMR Aldehydic proton (CHO)~9.5-10.0 ppm
¹³C NMR Carbonyl carbon (CHO)~190-200 ppm
Infrared (IR) Spectroscopy Carbonyl stretch (formyl group)~1730 cm⁻¹
Carbonyl stretch (quinone moiety)~1660 cm⁻¹
UV-Vis Spectroscopy Absorption maxima (λmax)~475-525 nm
High-Performance Liquid Chromatography (HPLC) Purity>98% (typical)
Liquid Chromatography-Mass Spectrometry (LC-MS) Molecular Weight Confirmation[M+H]⁺ or [M+Na]⁺ corresponding to C₃₈H₄₇NO₁₃

Detailed Methodologies for Validation

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

A validated HPLC method is essential for determining the purity of the synthesized this compound SV and for quantifying any related impurities.

Protocol:

  • Column: C8 column (e.g., Luna C8, 150mm x 4.6mm, 5µm).

  • Mobile Phase: A mixture of methanol, acetonitrile, 0.075M potassium dihydrogen phosphate, and 1.0M citric acid (e.g., in a ratio of 29:32:34:4)[2].

  • Flow Rate: 1.0 mL/min[2].

  • Detection: UV at 254 nm[2].

  • Validation Parameters:

    • Linearity: The method should be linear over a range of concentrations.

    • Precision: Assessed by repeatability (intra-day) and intermediate precision (inter-day).

    • Accuracy: Determined by recovery studies of spiked samples.

    • Limit of Detection (LOD) and Limit of Quantification (LOQ): To establish the sensitivity of the method.

    • Specificity: The ability to assess the analyte in the presence of impurities.

Visualizing the Workflow

The following diagrams illustrate the synthetic pathways and the validation workflow.

Synthesis_Method_1 Rifampicin Rifampicin Reaction Acid Hydrolysis (HCl, H2O, 55°C, 8h) Rifampicin->Reaction Starting Material Formyl_Rifamycin This compound SV Reaction->Formyl_Rifamycin Yield: ~95%

Caption: Synthetic pathway for this compound SV from Rifampicin.

Synthesis_Method_2 Aminomethyl_Rifamycin 3-Aminomethyl-rifamycin-S Derivative Reaction Acid-Mediated Cleavage (Acid, H2O) Aminomethyl_Rifamycin->Reaction Starting Material Formyl_Rifamycin This compound SV Reaction->Formyl_Rifamycin Yield: 51-82%

Caption: Alternative synthetic route from 3-Aminomethyl-rifamycin-S derivatives.

Validation_Workflow Synthesized_Product Synthesized 3-Formyl Rifamycin SV HPLC HPLC Purity (>98%) Synthesized_Product->HPLC LCMS LC-MS (Molecular Weight) Synthesized_Product->LCMS NMR NMR Spectroscopy (¹H, ¹³C) Synthesized_Product->NMR IR IR Spectroscopy Synthesized_Product->IR UV_Vis UV-Vis Spectroscopy Synthesized_Product->UV_Vis Validated_Product Validated Product HPLC->Validated_Product LCMS->Validated_Product NMR->Validated_Product IR->Validated_Product UV_Vis->Validated_Product

Caption: Comprehensive validation workflow for this compound SV.

Conclusion

The synthesis of this compound SV can be effectively achieved through multiple pathways, with the acid hydrolysis of rifampicin offering a particularly high-yield and straightforward option. The choice of synthetic route may be influenced by the availability of starting materials and the desired scale of production. Regardless of the method employed, rigorous validation using a combination of chromatographic and spectroscopic techniques is imperative to ensure the quality and purity of this critical intermediate for the development of novel rifamycin antibiotics.

References

A Comparative Spectroscopic Guide to Rifamycin Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed spectroscopic comparison of key rifamycin (B1679328) analogs, including rifampicin, rifabutin, rifapentine, and rifaximin. The objective is to offer researchers, scientists, and drug development professionals a comprehensive resource supported by experimental data for distinguishing these structurally similar antibiotics. The guide summarizes quantitative data from UV-Visible (UV-Vis), Fourier-Transform Infrared (FT-IR), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Spectroscopic Data Summary

The structural modifications among rifamycin analogs, particularly at the C3 and C4 positions of the naphthoquinone chromophore and on the ansa chain, give rise to distinct spectroscopic signatures. These differences are summarized in the tables below.

Table 1: UV-Visible Spectroscopic Data

The UV-Vis spectra of rifamycins (B7979662) are characterized by absorption maxima related to the naphthoquinone chromophore. Variations in substituents can cause shifts in these maxima (λmax).

Analogλmax (nm)SolventReference
Rifampicin 475Methanol[1]
Rifabutin 237Methanol in co-solvent system[2][3]
Rifaximin 4390.1N HCl (pH 1.2)[4]
Rifaximin 440Phosphate Buffer (pH 6.8)[4]
Rifamycin W Analog 217, 269, 325Methanol[5]
Table 2: Key FT-IR Absorption Bands

FT-IR spectroscopy is instrumental in identifying the characteristic functional groups within the rifamycin structure. The ansa chain and various substituents present unique vibrational frequencies.

AnalogFunctional GroupWavenumber (cm⁻¹)Reference
Rifampicin N-H Stretching3468[6]
C-H Bond2870[6]
C=O (Amide)1730[6]
C=O (Carbonyl)1616[6]
Rifaximin N-H Stretching3608, 3583, 3401[7]
C=O Stretching1727[7]
C=C Stretching1647[7]
CH₂ Asymmetric Stretching2924[7]
Table 3: Characteristic ¹H and ¹³C NMR Chemical Shifts

NMR spectroscopy provides detailed structural information, allowing for the precise assignment of protons and carbons. Differences in the ansa chain and aromatic regions are particularly diagnostic.[8][9] The data below highlights key distinguishing features.

AnalogNucleusKey Structural FeatureChemical Shift (ppm)Reference
Rifamycin B ¹HPendant Methyl Groups0.30, 0.57, 0.97[10]
Rifampicin ¹³CC=O (Amide)~172.5[9]
¹HN-CH₃ (Piperazine)~2.3-2.8[9]
Rifabutin ¹³CC-N (Spiro-piperidyl)~72.9 (C-2')[9]
¹HIsobutyl Group Protons~0.7-1.0[9]
Rifamycin S ¹HAromatic Proton (H-3)7.63[11]
24-desmethyl-Rifamycin B ¹HPendant Methyl Groups0.72, 0.85, 0.92[10]

Experimental Workflow

The systematic spectroscopic comparison of rifamycin analogs follows a structured workflow, from sample handling to final data interpretation and correlation.

G cluster_prep 1. Sample Preparation cluster_analysis 2. Spectroscopic Analysis cluster_data 3. Data Processing & Comparison cluster_interp 4. Interpretation Prep Dissolution of Analogs in Appropriate Solvents (e.g., Methanol, DMSO, CDCl3) UV_Vis UV-Vis Spectroscopy Prep->UV_Vis Analyze Samples FT_IR FT-IR Spectroscopy Prep->FT_IR Analyze Samples NMR NMR Spectroscopy (¹H, ¹³C, 2D) Prep->NMR Analyze Samples Process Peak Identification & Data Extraction (λmax, ν, δ) UV_Vis->Process FT_IR->Process NMR->Process Compare Comparative Analysis of Spectra Process->Compare Tabulate Data Interpret Correlation of Spectral Differences with Structural Modifications Compare->Interpret Identify Trends

Caption: Workflow for the comparative spectroscopic analysis of rifamycin analogs.

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of rifamycin analogs, based on standard laboratory practices.

UV-Visible (UV-Vis) Spectroscopy
  • Objective: To determine the wavelength of maximum absorbance (λmax) related to the electronic transitions within the chromophore.

  • Instrumentation: A dual-beam UV-Visible spectrophotometer.

  • Procedure:

    • Prepare a stock solution of the rifamycin analog (e.g., 1 mg/mL) in a suitable UV-grade solvent such as methanol.[1]

    • From the stock solution, prepare a dilute working solution (e.g., 10-20 µg/mL).[1][2]

    • Scan the working solution over a wavelength range of 200-800 nm, using the same solvent as a blank for baseline correction.

    • Record the wavelength(s) of maximum absorbance.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Objective: To identify the primary functional groups based on their vibrational frequencies.

  • Instrumentation: An FT-IR spectrometer.

  • Procedure:

    • Prepare the sample using the Potassium Bromide (KBr) pellet method. Mix a small amount of the solid rifamycin analog (~1-2 mg) with ~100-200 mg of dry KBr powder.

    • Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.

    • Alternatively, for some applications, analysis can be performed on a thin film deposited from a solvent.

    • Acquire the spectrum, typically in the range of 4000 to 400 cm⁻¹.

    • Identify characteristic absorption bands corresponding to functional groups like O-H, N-H, C=O, and C-O.[6][12]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To obtain detailed structural information by analyzing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C).

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Procedure:

    • Dissolve approximately 5-10 mg of the rifamycin analog in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or CD₃OD).[13]

    • Transfer the solution to an NMR tube.

    • Acquire the ¹H NMR spectrum.

    • Acquire the ¹³C NMR spectrum. For enhanced sensitivity and structural elucidation, 2D NMR experiments like COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) can be performed.[5][9]

    • Process the spectra to determine chemical shifts (δ), coupling constants (J), and integrations. These data are used to assign specific protons and carbons to the molecular structure.

References

A Comparative Guide to the In Vitro Performance of Novel Rifamycin Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Performance with Supporting Experimental Data

The persistent challenge of antimicrobial resistance has spurred the development of novel antibiotics to combat resilient bacterial pathogens. The rifamycin (B1679328) class, a cornerstone in the treatment of mycobacterial infections and other bacterial diseases, has been a focal point for analog development to overcome the limitations of existing drugs like rifampin, primarily due to resistance development. This guide provides a comparative overview of the in vitro activity of recently developed rifamycin compounds, with supporting data from various studies.

Data Summary: In Vitro Antibacterial Activity

The antibacterial potency of novel rifamycin compounds is primarily evaluated by their Minimum Inhibitory Concentration (MIC), the lowest concentration of the antibiotic that prevents visible bacterial growth. A lower MIC value signifies greater potency. The following tables summarize the in vitro activity of representative novel rifamycin analogs against key bacterial pathogens, including rifampin-resistant strains.

Table 1: Comparative MIC Values of Novel Benzoxazinorifamycins against Staphylococcus aureus

Compound/DrugBacterial StrainMIC (µg/mL)ComparatorComparator MIC (µg/mL)Reference(s)
Novel Benzoxazinorifamycins (NCEs) Rifampin-Resistant S. aureus2Rifampin512[1]
Novel Benzoxazinorifamycins (NCEs) Rifampin-Resistant S. aureus2Rifalazil512[1]
ABI-0043 Methicillin-Susceptible S. aureus (MSSA)0.001--[2]
ABI-0043 Methicillin-Resistant S. aureus (MRSA)0.001--[2]
Rifalazil Rifampin-Susceptible S. aureus0.002 - 0.03Rifampin0.002 - 0.03[3]

Table 2: Comparative MIC Values of Novel Rifamycin Analogs against Mycobacterium Species

Compound/DrugBacterial StrainMIC (µg/mL)ComparatorComparator MIC (µg/mL)Reference(s)
Rifapentine M. tuberculosis≤0.03 - 0.12Rifampin0.12 - 0.5[4][5]
Rifabutin M. avium Complex≤0.125 (MIC90)Rifampin≤2.0 (MIC90)[6]
Rifabutin M. avium Complex≤0.125 (MIC90)Rifapentine≤2.0 (MIC90)[6]
C25-modified Rifamycin Derivative (5j) M. abscessus-AmikacinComparable activity[7]
Rifaphenzine (RPZ) M. tuberculosis H37Rv1Rifampicin (B610482)1

Table 3: Comparative MIC Values of Other Novel Rifamycin Analogs

Compound/DrugBacterial StrainMIC (µg/mL)ComparatorComparator MIC (µg/mL)Reference(s)
Spirorifamycins Rifampin-Resistant S. aureusLower than RifabutinRifabutinNot Specified[8]
Rifamycin W Analog (Compound 3) S. aureus0.5--[9][10][11]
Rifamycin W Analog (Compound 1) S. aureus5--[9][10][11]
Rifamycin-Quinolone Hybrid (CBR-2092) Staphylococci and Streptococci0.008 - 0.5 (MIC90)--[12][13]

Cytotoxicity Profile of Novel Rifamycin Compounds

A critical aspect of drug development is to ensure that novel compounds are selective for their bacterial targets with minimal toxicity to mammalian cells. The 50% cytotoxic concentration (IC50) is a common metric used to assess this.

Table 4: In Vitro Cytotoxicity of Novel Rifamycin Analogs

Compound/DrugCell LineIC50Reference(s)
Rifamycin W Analog (Compound 1) HeLa, Caco-2~50 µM[9][10][11]
Rifamycin W Analog (Compound 3) HeLa, Caco-2~50 µM[9][10][11]
Rifaphenzine (RPZ) Human Monocytic Cell Line (THP-1)96 µg/mL[14]
Rifampin Human Keratinocytes, Fibroblasts, HaCaT, 3T3>50 µg/mL (viability >70% at 72h)

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of the key in vitro assays used to characterize the novel rifamycin compounds.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is determined using standardized broth microdilution or agar (B569324) dilution methods.

  • Broth Microdilution Method:

    • Preparation of Antibiotic Solutions: A two-fold serial dilution of the rifamycin compound is prepared in a 96-well microtiter plate containing an appropriate broth medium (e.g., Mueller-Hinton Broth).

    • Inoculum Preparation: The test bacterium is cultured to a specific turbidity, typically corresponding to a 0.5 McFarland standard, and then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

    • Incubation: The microtiter plate is incubated at 35-37°C for 16-20 hours.

    • MIC Determination: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

  • Agar Dilution Method:

    • Preparation of Agar Plates: Serial dilutions of the rifamycin compound are incorporated into molten agar and poured into petri dishes.

    • Inoculation: A standardized inoculum of the test bacteria is spotted onto the surface of the agar plates.

    • Incubation: Plates are incubated at 35-37°C for 16-24 hours.

    • MIC Determination: The MIC is the lowest concentration of the antibiotic that prevents the growth of bacterial colonies.

Time-Kill Assay

This assay assesses the bactericidal or bacteriostatic activity of an antibiotic over time.

  • Preparation: Test tubes containing broth with varying concentrations of the rifamycin compound (e.g., 1x, 4x, 16x MIC) are prepared.

  • Inoculation: A standardized bacterial suspension is added to each tube.

  • Sampling: Aliquots are removed from each tube at specified time points (e.g., 0, 2, 4, 8, 24 hours).

  • Quantification: The number of viable bacteria in each aliquot is determined by serial dilution and plating on agar to count CFUs.

  • Analysis: The change in log10 CFU/mL over time is plotted to determine the rate and extent of bacterial killing. A ≥3-log10 reduction in CFU/mL is generally considered bactericidal activity.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.

  • Cell Seeding: Mammalian cells (e.g., HepG2, HEK293) are seeded in a 96-well plate and allowed to adhere overnight.

  • Compound Exposure: The cells are treated with various concentrations of the novel rifamycin compounds for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours. Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a wavelength of 570 nm. The IC50 value is calculated as the concentration of the compound that reduces cell viability by 50%.

Mechanism of Action and Signaling Pathways

The primary mechanism of action for rifamycins (B7979662) is the inhibition of bacterial DNA-dependent RNA polymerase (RNAP).[3] This is achieved by binding to the β-subunit of the enzyme, which physically obstructs the path of the elongating RNA transcript, thereby preventing the initiation of transcription. The high selectivity of rifamycins for the prokaryotic RNAP over the eukaryotic counterpart contributes to their favorable safety profile.

Resistance to traditional rifamycins typically arises from mutations in the rpoB gene, which encodes the β-subunit of RNAP. These mutations alter the antibiotic's binding site, reducing its efficacy. Novel rifamycin compounds are often designed to overcome this resistance by:

  • Enhanced Binding: Introducing modifications that increase the affinity for both wild-type and mutant RNAP.

  • Alternative Interactions: Creating new contact points with the RNAP that are not affected by common resistance mutations.

  • Dual-Targeting: As seen in rifamycin-quinolone hybrids, combining the rifamycin core with another pharmacophore that targets a different essential bacterial process, such as DNA replication.[12][13][15]

Below are diagrams illustrating the general experimental workflow for in vitro testing and the established mechanism of action for rifamycin antibiotics.

experimental_workflow cluster_mic MIC Determination cluster_timekill Time-Kill Assay cluster_cyto Cytotoxicity Assay (MTT) mic_prep Prepare Serial Dilutions of Compound mic_inoc Inoculate with Standardized Bacteria mic_prep->mic_inoc mic_inc Incubate (16-20h) mic_inoc->mic_inc mic_read Read MIC mic_inc->mic_read tk_setup Setup Cultures with Compound mic_read->tk_setup Inform subsequent assays cyto_treat Treat with Compound mic_read->cyto_treat Inform subsequent assays tk_sample Sample at Time Points tk_setup->tk_sample tk_plate Plate Dilutions and Count CFU tk_sample->tk_plate tk_plot Plot Log10 CFU/mL vs. Time tk_plate->tk_plot cyto_seed Seed Mammalian Cells cyto_seed->cyto_treat cyto_mtt Add MTT Reagent cyto_treat->cyto_mtt cyto_sol Solubilize Formazan cyto_mtt->cyto_sol cyto_read Read Absorbance (IC50) cyto_sol->cyto_read

Caption: Experimental workflow for in vitro testing of novel compounds.

mechanism_of_action Rifamycin Novel Rifamycin Compound RNAP Bacterial RNA Polymerase (RNAP) (β-subunit) Rifamycin->RNAP Binds to DNA Bacterial DNA RNAP->DNA Binds to RNA RNA Transcript RNAP->RNA Blocks Elongation DNA->RNA Transcription Protein Bacterial Proteins RNA->Protein Translation CellDeath Bacterial Cell Death Protein->CellDeath Leads to

Caption: Mechanism of action of rifamycin antibiotics.

References

Unveiling the Structure-Activity Relationship of 3-Formyl Rifamycin Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of 3-formyl rifamycin (B1679328) derivatives, delving into their structure-activity relationships (SAR) and supported by experimental data. By examining modifications at the C-3 position of the rifamycin core, this document aims to illuminate the path toward developing more potent and effective antimicrobial agents.

The emergence of drug-resistant bacterial strains, particularly Mycobacterium tuberculosis, necessitates the development of novel antibiotics. Rifampin, a cornerstone in tuberculosis therapy, is a semisynthetic derivative of rifamycin. Its mechanism of action involves the inhibition of bacterial DNA-dependent RNA polymerase. The 3-formyl group of rifamycin SV serves as a crucial handle for chemical modification, allowing for the synthesis of a vast array of derivatives with diverse biological activities. This guide explores how alterations at this position influence the antimicrobial potency of these compounds.

Comparative Analysis of Antimicrobial Activity

The antimicrobial efficacy of 3-formyl rifamycin derivatives is primarily assessed by their Minimum Inhibitory Concentration (MIC), the lowest concentration of an antibiotic that prevents visible growth of a bacterium. The following table summarizes the in vitro activity of selected this compound derivatives against various bacterial strains.

Derivative/CompoundModification at C-3 PositionTest OrganismMIC (µg/mL)Reference
Rifampicin (B610482)4-methyl-1-piperazinyl-iminomethylM. tuberculosis H37Rv0.005 - 0.1[1][2]
S. aureus0.002 - 0.03[3]
Rifabutin4-isobutyl-1-piperazinyl-iminomethylM. abscessus2.5 - 7.6[4]
NTM Clinical Isolates0.0625 - 32[5]
Rifapentine4-cyclopentyl-1-piperazinyl-iminomethylM. tuberculosis H37Rv~0.005[6]
Derivative 8BenzylamineM. tuberculosis HN-8780.02 µM[2]
Derivative 14TryptamineM. tuberculosis S522L mutant3 µM[2]
Derivative 15para-methyl-sulfonylbenzylamineM. tuberculosis S522L mutant3 µM[2]
Compound 5jMorpholino and benzyl (B1604629) piperidineM. abscessus ATCC 199772[4]

Key Observations from the Data:

  • Modifications at the 3-formyl position significantly impact the antimicrobial spectrum and potency of rifamycin derivatives.

  • The introduction of bulky and lipophilic substituents at the C-3 position, particularly those containing piperazine (B1678402) rings, has been a successful strategy in developing potent antitubercular agents like rifampin, rifabutin, and rifapentine.[1][4][6]

  • Derivatives with rigid tertiary alicyclic hydrazones at the C-3 extension have shown superior activity against M. tuberculosis.[1]

  • Some novel derivatives with amino-alkyl linkages replacing the typical hydrazone have demonstrated significant activity against rifampicin-resistant strains of M. tuberculosis, suggesting alternative binding modes to the RNA polymerase.[2][7]

  • A general correlation between the lipophilicity (logP) and biological activity has been observed, indicating the importance of the physicochemical properties of the C-3 substituent for cell penetration and target engagement.[1]

Experimental Protocols

To ensure the reproducibility and comparability of results, standardized experimental protocols are crucial. The following sections detail the methodologies for the key experiments cited in this guide.

Synthesis of this compound Derivatives (General Procedure)

The synthesis of this compound derivatives typically involves the reaction of this compound SV with a primary amine or a hydrazine (B178648) derivative.

Materials:

  • This compound SV

  • Appropriate primary amine or hydrazine derivative

  • Solvent (e.g., ethanol, methanol, or tetrahydrofuran)

  • Catalyst (optional, e.g., a catalytic amount of acid)

Procedure:

  • Dissolve this compound SV in the chosen solvent.

  • Add the primary amine or hydrazine derivative to the solution (often in equimolar amounts or slight excess).

  • If necessary, add a catalytic amount of acid to facilitate the reaction.

  • Stir the reaction mixture at room temperature or with gentle heating for a specified period (ranging from a few hours to overnight).

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, the product can be isolated by precipitation, filtration, and washing with a suitable solvent.

  • Further purification can be achieved by recrystallization or column chromatography.

For a specific example, the synthesis of rifampicin involves the reaction of 3-formylrifamycin SV with 1-amino-4-methylpiperazine.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC values are determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[6]

Materials:

  • Mueller-Hinton broth (or other appropriate growth medium for the specific bacterium)

  • 96-well microtiter plates

  • Standardized bacterial inoculum (e.g., 0.5 McFarland standard)

  • Test compounds (this compound derivatives) and control antibiotics

  • Resazurin or other growth indicator (optional)

Procedure:

  • Preparation of Antibiotic Solutions: Prepare stock solutions of the test compounds and control antibiotics in a suitable solvent (e.g., dimethyl sulfoxide (B87167) - DMSO).

  • Serial Dilutions: Perform two-fold serial dilutions of the antibiotic solutions in the microtiter plates containing the growth medium to achieve a range of concentrations.

  • Inoculation: Add a standardized bacterial suspension to each well of the microtiter plate.

  • Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C) and for a specified duration (e.g., 18-24 hours for most bacteria, longer for slow-growing mycobacteria).

  • Reading Results: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth of the bacteria. Growth can be assessed visually or by using a growth indicator like resazurin, which changes color in the presence of viable cells.

Visualizing the Structure-Activity Relationship Workflow

The following diagram illustrates the general workflow for investigating the structure-activity relationship of this compound derivatives.

SAR_Workflow Start Start: this compound SV Synthesis Chemical Synthesis: Modification at C-3 position Start->Synthesis React with amines/hydrazines Derivatives Library of Novel This compound Derivatives Synthesis->Derivatives Screening Biological Screening: Antimicrobial Activity (MIC) Derivatives->Screening Data Quantitative Data (e.g., MIC values) Screening->Data SAR Structure-Activity Relationship (SAR) Analysis Data->SAR Optimization Lead Optimization: Design of more potent analogs SAR->Optimization Identify key structural features Optimization->Synthesis Iterative process End Development of New Antimicrobial Agents Optimization->End

Caption: Workflow for SAR studies of this compound derivatives.

This guide provides a foundational understanding of the SAR of this compound derivatives. The presented data and experimental protocols serve as a valuable resource for researchers dedicated to the discovery and development of new and effective antimicrobial therapies. The continuous exploration of novel modifications at the C-3 position holds significant promise for overcoming the challenge of antibiotic resistance.

References

A Comparative Analysis of Rifamycin Synthesis Methods

Author: BenchChem Technical Support Team. Date: December 2025

Rifamycins (B7979662), a class of potent antibiotics, are crucial in the treatment of bacterial infections, most notably tuberculosis. Their production has evolved from natural fermentation to complex chemical syntheses, each method offering distinct advantages and disadvantages. This guide provides a comparative analysis of the primary methods for rifamycin (B1679328) synthesis: fermentation, semi-synthesis, and total synthesis, with a focus on experimental data and protocols for researchers, scientists, and drug development professionals.

Fermentation-based Production

The cornerstone of rifamycin production is the fermentation of the bacterium Amycolatopsis mediterranei.[1][2][3] This microorganism naturally synthesizes rifamycin B, which serves as a precursor for more clinically relevant derivatives.[1][2] The biosynthetic pathway is complex, involving a Type I polyketide synthase (PKS).[4]

Biosynthesis of Rifamycin B

The biosynthesis of rifamycin B begins with the starter unit 3-amino-5-hydroxybenzoic acid (AHBA), which is derived from the shikimate pathway.[1][4] The polyketide chain is then assembled from acetate (B1210297) and propionate (B1217596) units.[1][4] The entire process is orchestrated by a large gene cluster that includes genes for the PKS, tailoring enzymes, and regulatory proteins.[1][5][6]

Rifamycin_Biosynthesis cluster_Shikimate Shikimate Pathway cluster_PKS Polyketide Synthesis Shikimate_Precursors Shikimate Pathway Precursors AHBA 3-Amino-5-hydroxybenzoic acid (AHBA) Shikimate_Precursors->AHBA rifG-rifN genes Proansamycin_X Proansamycin X AHBA->Proansamycin_X Type I PKS (rifA-rifE) Acetate_Propionate Acetate & Propionate Units Acetate_Propionate->Proansamycin_X Rifamycin_W Rifamycin W Proansamycin_X->Rifamycin_W Post-PKS Modifications Rifamycin_SV Rifamycin SV Rifamycin_W->Rifamycin_SV rif5, rif20, rif14 Rifamycin_B Rifamycin B Rifamycin_SV->Rifamycin_B Late-stage biosynthesis (Rif15, Rif16)

Figure 1: Simplified overview of the Rifamycin B biosynthesis pathway.

Fermentation Protocol

A generalized protocol for the production of rifamycin B via fermentation is as follows:

  • Inoculum Preparation: A seed culture of Amycolatopsis mediterranei is prepared by inoculating a suitable medium and incubating for 48 hours at 28°C on a rotary shaker.

  • Fermentation: The production medium is inoculated with the seed culture. Fermentation is carried out in a bioreactor under controlled conditions of temperature, pH, and aeration.[4]

  • Downstream Processing: After fermentation, the biomass is separated from the broth. Rifamycin B is then extracted from the broth using a suitable solvent like butyl acetate or ethyl acetate.[4]

Yield and Optimization

The yield of rifamycin B from fermentation can vary significantly depending on the strain of A. mediterranei and the fermentation conditions. Through strain improvement and process optimization, yields as high as 24 g/L have been reported.[2] Optimization of media components, such as the addition of yeast extract or the use of specific nitrogen sources like KNO3, has been shown to significantly increase production.[3][7]

Semi-Synthetic Methods

While rifamycin B is the primary product of fermentation, it has modest antibacterial activity.[8] Therefore, it is often converted into more potent derivatives through semi-synthetic modifications. The most well-known of these is rifampicin (B610482).[9][10]

Synthesis of Rifampicin from Rifamycin B

A common route for the synthesis of rifampicin involves the conversion of rifamycin B to rifamycin S, which is then used to produce rifampicin.

Semi_Synthesis_Workflow Rifamycin_B Rifamycin B (from Fermentation) Rifamycin_O Rifamycin O Rifamycin_B->Rifamycin_O Oxidation Rifamycin_S Rifamycin S Rifamycin_O->Rifamycin_S Hydrolysis Rifampicin Rifampicin Rifamycin_S->Rifampicin Reaction with 1-amino-4-methylpiperazine (B1216902) and formaldehyde

Figure 2: General workflow for the semi-synthesis of Rifampicin.

Experimental Protocol for Rifampicin Synthesis

A representative protocol for the synthesis of rifampicin from rifamycin S is as follows:

  • Reaction Setup: Rifamycin S is dissolved in an aprotic dipolar solvent such as dimethylformamide.[11][12]

  • Addition of Reagents: Paraformaldehyde and 1,3,5-tri-(tert-butyl)-hexahydro-1,3,5-triazine are added to the solution with stirring.[11][13]

  • Reaction: The mixture is heated to around 75°C.[11][13]

  • Addition of Amine: After the initial reaction is complete, 1-amino-4-methylpiperazine is added.[11][13]

  • Extraction and Purification: The resulting rifampicin is extracted with a solvent like chloroform (B151607) and purified.[11][13]

Total Synthesis

The total synthesis of rifamycins is a highly complex and challenging endeavor due to the molecule's intricate structure, including a macrocyclic ansa chain and a naphthoquinone core.[14][15][16] While not commercially viable for bulk production, total synthesis is invaluable for creating novel analogs and for structure-activity relationship studies.

General Approach

The total synthesis of rifamycin S, for example, involves the stereocontrolled synthesis of the aliphatic ansa chain and the aromatic chromophore, followed by their coupling and subsequent macrolactamization.[14][15][16]

Total_Synthesis_Logic Starting_Materials Simple Starting Materials Ansa_Chain_Synthon Ansa Chain Synthon Starting_Materials->Ansa_Chain_Synthon Chromophore_Synthon Naphthoquinone Chromophore Synthon Starting_Materials->Chromophore_Synthon Coupling Fragment Coupling Ansa_Chain_Synthon->Coupling Chromophore_Synthon->Coupling Macrolactamization Macrolactamization Coupling->Macrolactamization Final_Modifications Final Modifications Macrolactamization->Final_Modifications Rifamycin_S Rifamycin S Final_Modifications->Rifamycin_S

Figure 3: Logical flow of a total synthesis approach to Rifamycin S.

Comparative Summary

The three primary methods of rifamycin synthesis each have their own set of advantages and disadvantages, making them suitable for different applications in research and industry.

Parameter Fermentation Semi-Synthesis Total Synthesis
Primary Product Rifamycin BRifampicin, Rifapentine, etc.Target Rifamycin analog
Complexity Moderate (process optimization)Low to Moderate (chemical reactions)Very High (multi-step synthesis)
Scalability High (industrial scale)High (industrial scale)Very Low (laboratory scale)
Cost-Effectiveness HighHighLow
Flexibility for Analogs Limited (genetic engineering)Moderate (modification of scaffold)High (de novo synthesis)
Reported Yield Up to 24 g/L (optimized)[2]Generally high for individual stepsTypically low overall yield

Conclusion

Fermentation remains the most economically viable method for the large-scale production of the rifamycin backbone. Semi-synthetic modifications are then crucial for converting the natural product into clinically effective drugs. Total synthesis, while not practical for commercial production, is an indispensable tool for academic research and the development of novel rifamycin analogs with potentially improved properties to combat antibiotic resistance. The choice of synthesis method is therefore dependent on the desired scale, cost, and the specific rifamycin derivative being targeted.

References

A Researcher's Guide to Confirming the Purity of Synthesized Rifamycin Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of synthesized rifamycin (B1679328) derivatives is a critical step in ensuring the validity of experimental results and the safety and efficacy of potential therapeutic agents. This guide provides a comprehensive comparison of key analytical techniques used for purity assessment, supported by experimental data and detailed protocols.

The complex structure of rifamycin and its derivatives necessitates robust analytical methods to detect and quantify impurities, which may include starting materials, intermediates, byproducts, and degradation products. The choice of method often depends on the specific derivative, the nature of the expected impurities, and the required level of sensitivity and accuracy.

Comparison of Analytical Techniques for Purity Determination

The following table summarizes the performance of common analytical techniques for the purity analysis of rifamycin derivatives, providing a comparative overview to aid in method selection.

TechniquePrincipleSpeedSensitivitySelectivityQuantitative AccuracyKey Considerations
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a stationary phase and a liquid mobile phase.ModerateHigh (ng/mL range)[1]HighExcellentThe most widely used method; method development can be time-consuming.[2][3]
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Separation by HPLC followed by mass analysis of the analyte and its fragments.ModerateVery High (pg/mL to ng/mL range)[4][5]ExcellentExcellentProvides structural information about impurities; higher equipment cost.[4][5]
Supercritical Fluid Chromatography (SFC) Utilizes a supercritical fluid as the mobile phase for separation.FastHighExcellentVery GoodFaster than HPLC with reduced organic solvent consumption; particularly good for chiral separations.[2][6][7]
Quantitative Nuclear Magnetic Resonance (qNMR) Signal intensity is directly proportional to the number of nuclei, allowing for quantification against a certified internal standard.SlowModerateHighExcellentA primary ratio method that does not require a reference standard of the analyte; provides structural confirmation.[8][9][10]
Thin-Layer Chromatography (TLC) Separation on a thin layer of adsorbent material by a liquid mobile phase.FastLow to Moderate (µg range)ModerateSemi-quantitative at bestPrimarily used for rapid, qualitative monitoring of reactions and crude purity assessment.[11]

Experimental Data: A Comparative Look

The following tables present exemplary data from studies analyzing rifampicin (B610482) and its related impurities, showcasing the quantitative performance of different chromatographic techniques.

Table 1: HPLC Performance Data for Rifampicin and Impurities
CompoundRetention Time (min)Limit of Detection (LOD)Limit of Quantitation (LOQ)Recovery (%)
Rifampicin3.3 ± 0.01[1]2.385 ng/mL[1]7.228 ng/mL[1]99.7 - 100.5[12]
Rifampicin Quinone~9.3[13]0.2 µg/mL1 µg/mL-
Rifampicin N-oxide~18.3[13]0.2 µg/mL1 µg/mL-
3-Formylrifamycin SV~37.5[13]0.2 µg/mL1 µg/mL-

Data compiled from multiple sources and represent typical values.

Table 2: SFC vs. HPLC Comparison for Rifampicin Impurity Analysis
ParameterSupercritical Fluid Chromatography (SFC)High-Performance Liquid Chromatography (HPLC)
Run Time < 4 minutes[6]~11 minutes
Solvent Consumption Significantly lowerHigher
Resolution of Impurities More impurity peaks detected with better resolution[6]Good, but may have co-elution issues[2]

This comparison highlights the efficiency gains of SFC over traditional HPLC for impurity profiling.[2][6]

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate purity analysis. Below are representative protocols for the key techniques discussed.

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol is a general guideline for the purity analysis of rifampicin and its related compounds.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[14]

  • Mobile Phase: A mixture of acetate (B1210297) buffer (pH 4.5) and acetonitrile (B52724) (60:40 v/v).[12]

  • Flow Rate: 1.0 mL/min.[1][12]

  • Detection: UV absorbance at 254 nm[12] or 341 nm.[1]

  • Sample Preparation: Dissolve the synthesized rifamycin derivative in a suitable solvent (e.g., methanol (B129727) or acetonitrile) to a known concentration (e.g., 0.20 mg/mL).[12]

  • Injection Volume: 10-20 µL.[2][12]

  • Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

This protocol is suitable for the sensitive detection and quantification of rifamycin derivatives and their metabolites.

  • Instrumentation: An HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[5]

  • Column: C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 2.6 µm).

  • Mobile Phase: A gradient elution using 0.1% formic acid in water and acetonitrile.

  • Flow Rate: 0.5 - 1.0 mL/min.[4]

  • Sample Preparation:

    • For bulk drug substance, dissolve in methanol.[13]

    • For biological matrices, perform protein precipitation (e.g., with acetonitrile containing 0.1% trifluoroacetic acid) followed by centrifugation and dilution of the supernatant.[4]

  • Mass Spectrometry Parameters:

    • Ionization Mode: Positive ESI.[5]

    • Detection Mode: Multiple Reaction Monitoring (MRM).[5]

    • Specific precursor-to-product ion transitions for the target rifamycin derivative and its potential impurities need to be determined. For rifampicin, a common transition is m/z 823.4 → 163.1.

  • Quantification: An internal standard (e.g., an isotopically labeled version of the analyte) is typically used for accurate quantification.[5]

Supercritical Fluid Chromatography (SFC) Protocol

This protocol offers a faster, greener alternative to HPLC for purity analysis of rifampicin.

  • Instrumentation: An SFC system with a UV detector.

  • Column: A packed diol column is often effective.[6]

  • Mobile Phase:

  • Gradient Elution: A gradient program is used to achieve separation of impurities.

  • Flow Rate: 1.5 - 3.0 mL/min.

  • Detection: UV absorbance at 254 nm.[2]

  • Sample Preparation: Dissolve the sample in acetonitrile to a concentration of approximately 10 mg/mL.[2]

Visualizing the Workflow and Analytical Logic

To better illustrate the process of confirming the purity of synthesized rifamycin derivatives, the following diagrams are provided.

Synthesis_and_Purity_Workflow cluster_synthesis Synthesis & Crude Purification cluster_analysis Purity Analysis & Final Product Start Starting Materials Synthesis Chemical Synthesis Start->Synthesis Workup Reaction Work-up & Extraction Synthesis->Workup Crude_Purification Crude Purification (e.g., Column Chromatography) Workup->Crude_Purification Initial_Purity_Check Initial Purity Check (TLC) Crude_Purification->Initial_Purity_Check Crude Product Final_Purification Final Purification (e.g., Recrystallization, Prep-HPLC) Initial_Purity_Check->Final_Purification Purity_Confirmation Definitive Purity Confirmation (HPLC, LC-MS, SFC, qNMR) Final_Purification->Purity_Confirmation Final_Product Pure Synthesized Derivative (>95-99%) Purity_Confirmation->Final_Product

Caption: Workflow for Synthesis and Purity Confirmation.

Analytical_Technique_Selection cluster_screening Initial Screening cluster_quantification Quantitative Purity & Impurity Profiling cluster_confirmation Structural Confirmation & High Sensitivity TLC TLC HPLC HPLC SFC SFC (Fast Alternative) HPLC->SFC Faster, Greener Alternative LCMS LC-MS/MS qNMR qNMR (Primary Method) Synthesized_Product Synthesized Rifamycin Derivative Synthesized_Product->TLC Qualitative Check Synthesized_Product->HPLC Standard Quantitative Analysis Synthesized_Product->LCMS Impurity ID & Trace Analysis Synthesized_Product->qNMR Absolute Purity & Reference Standard Free

Caption: Logic for Selecting an Analytical Technique.

References

A Comparative Guide to Cross-Resistance Between Rifamycin Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of cross-resistance patterns among clinically significant rifamycin (B1679328) derivatives, including rifampin, rifabutin (B1679326), and rifapentine. The information presented is supported by experimental data to facilitate research and development efforts in combating drug-resistant bacterial infections, particularly tuberculosis.

The rifamycin class of antibiotics is a cornerstone in the treatment of bacterial infections, most notably those caused by Mycobacterium tuberculosis. These drugs exert their bactericidal effect by binding to the β-subunit of the bacterial DNA-dependent RNA polymerase (RNAP), an enzyme encoded by the rpoB gene. This interaction inhibits transcription, ultimately leading to cell death.[1][2] However, the emergence of resistance, primarily through mutations in the rpoB gene, poses a significant threat to the efficacy of these drugs.[1][2] This shared mechanism of action and resistance often results in cross-resistance among different rifamycin derivatives.

Comparative Analysis of In Vitro Activity

The degree of cross-resistance between rifamycin derivatives is critically dependent on the specific mutation within the rpoB gene.[3][4][5] While some mutations confer high-level resistance to all rifamycins (B7979662), others exhibit a differential resistance pattern, where an isolate may be resistant to rifampin but remain susceptible to rifabutin.[3][6][7] The following table summarizes the Minimum Inhibitory Concentrations (MICs) of various rifamycin derivatives against susceptible and resistant strains of Mycobacterium tuberculosis with defined rpoB mutations.

Bacterial Strain/Genotype Rifampin MIC (µg/mL) Rifabutin MIC (µg/mL) Rifapentine MIC (µg/mL) Cross-Resistance Profile Reference(s)
Wild-Type (Susceptible) ≤1.0≤0.5≤0.5Susceptible[6][8]
rpoB S531L >1.0 (High-level)>0.5 (High-level)>0.5 (High-level)High-level cross-resistance[3][9]
rpoB H526Y >1.0 (High-level)>0.5 (High-level)Not widely reportedHigh-level cross-resistance[8][9]
rpoB H526D >1.0 (High-level)>0.5 (High-level)Not widely reportedHigh-level cross-resistance[9]
rpoB D516V >1.0 (Low to High-level)≤0.5 (Susceptible)Not widely reportedDiscordant (RIF-R, RFB-S)[6][7][10]
rpoB L511P >1.0≤0.5 (Susceptible)>0.5Discordant (RIF-R, RFB-S)[3]
rpoB S522L >1.0≤0.5 (Susceptible)Not widely reportedDiscordant (RIF-R, RFB-S)[6][7]
rpoB H526L >1.0≤0.5 (Susceptible)Not widely reportedDiscordant (RIF-R, RFB-S)[6]
rpoB H526C >1.0≤0.5 (Susceptible)Not widely reportedDiscordant (RIF-R, RFB-S)[6]

Note: MIC breakpoints for susceptibility can vary slightly by testing methodology and reporting standards. RIF-R denotes Rifampin-resistant; RFB-S denotes Rifabutin-susceptible.

Mechanisms of Action and Resistance

The primary mechanism of action for all rifamycins is the inhibition of bacterial transcription. The diagram below illustrates this process and the key resistance pathways.

Mechanism of Rifamycin Action and Resistance cluster_0 Bacterial Cell cluster_1 Mechanism of Action & Resistance DNA DNA RNAP RNA Polymerase (RNAP) (β-subunit encoded by rpoB) DNA->RNAP Transcription Initiation RNA RNA RNAP->RNA RNA Elongation Protein Protein RNA->Protein Translation Rifamycins Rifamycins Rifamycins->RNAP Binds to β-subunit Enzymatic_Inactivation Enzymatic Inactivation (e.g., ADP-ribosylation) rpoB_mutation rpoB Gene Mutation Altered_RNAP Altered RNAP rpoB_mutation->Altered_RNAP Leads to Altered_RNAP->Rifamycins Prevents Binding Enzymatic_Inactivation->Rifamycins Inactivates Drug

Mechanism of rifamycin action and resistance pathways.

Resistance to rifamycins predominantly arises from point mutations within the rpoB gene, which alter the drug-binding site on the RNAP, thereby reducing the affinity of the antibiotic for its target.[1][2] A less common mechanism involves the enzymatic inactivation of the rifamycin molecule through processes such as ADP-ribosylation.[2][11]

Experimental Protocols

The determination of Minimum Inhibitory Concentration (MIC) is crucial for assessing the level of resistance. The following is a detailed protocol for the broth microdilution method, a standard procedure for determining the MIC of rifamycins.

Broth Microdilution Method for Rifamycin Susceptibility Testing

1. Preparation of Materials:

  • Bacterial Culture: A pure, overnight culture of the test bacterium grown in an appropriate liquid medium (e.g., Middlebrook 7H9 broth for mycobacteria).

  • Rifamycin Stock Solution: Prepare a stock solution of the rifamycin derivative at a high concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., dimethyl sulfoxide (B87167) - DMSO), as rifamycins are poorly soluble in water.

  • Culture Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate broth medium, such as Middlebrook 7H9 supplemented with OADC (oleic acid, albumin, dextrose, catalase).

  • 96-Well Microtiter Plates: Sterile, U-bottomed plates.

  • Bacterial Inoculum: Adjust the turbidity of the overnight culture to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. This is then further diluted to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the test wells.[12]

2. Assay Procedure:

  • Serial Dilution: Perform a two-fold serial dilution of the rifamycin stock solution in the microtiter plate using the culture medium to achieve the desired concentration range.

  • Inoculation: Inoculate each well (except for the sterility control) with the prepared bacterial suspension.

  • Controls:

    • Growth Control: A well containing only the culture medium and the bacterial inoculum (no antibiotic).

    • Sterility Control: A well containing only the culture medium (no bacteria, no antibiotic).

3. Incubation:

  • Incubate the microtiter plates at the optimal temperature for the test organism (e.g., 37°C for M. tuberculosis) for a specified period (e.g., 7-21 days for M. tuberculosis).

4. Interpretation of Results:

  • The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism. This can be assessed visually or by using a growth indicator dye.

The workflow for determining cross-resistance is depicted in the following diagram:

Workflow for Determining Rifamycin Cross-Resistance Start Start Isolate Bacterial Isolate (e.g., M. tuberculosis) Start->Isolate MIC_Testing MIC Determination (e.g., Broth Microdilution) Isolate->MIC_Testing Sequencing rpoB Gene Sequencing Isolate->Sequencing Rifampin Rifampin MIC_Testing->Rifampin Rifabutin Rifabutin MIC_Testing->Rifabutin Rifapentine Rifapentine MIC_Testing->Rifapentine Analysis Data Analysis and Correlation Rifampin->Analysis Rifabutin->Analysis Rifapentine->Analysis Sequencing->Analysis End End Analysis->End

Workflow for determining rifamycin cross-resistance.

Conclusion

The cross-resistance among rifamycin derivatives is a complex issue dictated by the specific mutations in the bacterial rpoB gene. While high-level cross-resistance is common, the existence of discordant resistance, particularly between rifampin and rifabutin, highlights the importance of detailed susceptibility testing and molecular characterization of resistant isolates. This information is critical for guiding therapeutic decisions and for the development of novel anti-tuberculosis agents that can overcome existing resistance mechanisms.

References

A Comparative Guide to the Biological Evaluation of Novel Rifamycin Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of new rifamycin (B1679328) compounds against clinically relevant bacteria, supported by experimental data from recent studies. It details the methodologies for key experiments and visualizes complex biological pathways and workflows to facilitate understanding and further research in the development of this critical class of antibiotics.

Data Presentation: In Vitro and In Vivo Activity of Novel Rifamycin Compounds

The following table summarizes the quantitative data on the biological activity of several new rifamycin compounds compared to traditional rifamycins (B7979662) like rifampin and rifalazil. The data highlights the enhanced potency of these novel agents against both susceptible and resistant bacterial strains.

Compound/DrugOrganismResistance ProfileMIC (µg/mL)In Vivo ModelED50 (mg/kg)Reference(s)
Rifampin Staphylococcus aureusSusceptible-Murine Septicemia0.06 (i.v.), 0.125 (oral)[1]
Staphylococcus aureusHighly Rifampin-Resistant512--[2][3]
Mycobacterium tuberculosisSusceptible-Murine Tuberculosis10[1]
Rifalazil (KRM-1648, ABI-1648) Staphylococcus aureusSusceptible-Murine Septicemia0.06 (i.v.), 0.125 (oral)[1]
Staphylococcus aureusHighly Rifampin-Resistant512--[2][3]
ABI-0043 Staphylococcus aureusMethicillin-Resistant (MRSA) & Methicillin-Susceptible (MSSA)Bactericidal at ≥16x MIC within 4hForeign-Body Infection (Guinea Pig)Comparable to Rifampin[4][5]
Novel Chemical Entities (NCEs) Staphylococcus aureusSusceptible0.002 - 0.03Murine Septicemia0.003 - 0.06 (i.v.), 0.015 - 0.13 (oral)[1][6]
Staphylococcus aureusHighly Rifampin-Resistant2Murine SepticemiaEfficacious at 80 (oral) for some NCEs[1][2]
C25-Modified Rifamycin Derivatives (e.g., 5j) Mycobacterium abscessusWild-Type2 - 8Intracellular (Macrophages)Potent Activity[7]
UMN-120 & UMN-121 Mycobacterium abscessusWild-Type & Δarr mutant< 0.05 µMMurine Lung InfectionComplete bacterial clearance at 25 mg/kg (7 days)[8]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are based on established standards to ensure reproducibility.

In Vitro Antibacterial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a new rifamycin compound.[9]

  • Preparation of Antimicrobial Agent: Prepare a stock solution of the rifamycin compound in a suitable solvent (e.g., DMSO). Perform a two-fold serial dilution of the stock solution in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of desired concentrations.

  • Inoculum Preparation: From a fresh (18-24 hour) bacterial culture, suspend 3-5 colonies in sterile saline or broth. Adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation and Incubation: Add the prepared bacterial inoculum to each well of the microtiter plate containing the serially diluted rifamycin compound. Include a growth control (no antibiotic) and a sterility control (no inoculum). Incubate the plates at 35 ± 2°C for 16-20 hours.

  • Reading and Interpretation: The MIC is the lowest concentration of the rifamycin compound that completely inhibits visible bacterial growth.

In Vivo Efficacy Testing: Murine Septicemia Model

This model is used to evaluate the in vivo efficacy of new rifamycin compounds against systemic infections.[1][6]

  • Infection: Infect mice (e.g., BALB/c) intravenously (i.v.) or intraperitoneally (i.p.) with a lethal dose of the test bacterium (e.g., Staphylococcus aureus).

  • Treatment: At a specified time post-infection, administer the rifamycin compound via the desired route (e.g., intravenous, oral gavage). A range of doses is typically tested to determine the 50% effective dose (ED50). A control group receives a placebo (vehicle).

  • Observation and Endpoint: Monitor the mice for a defined period (e.g., 7 days) and record survival. The ED50 is calculated as the dose at which 50% of the treated animals survive.

In Vivo Efficacy Testing: Murine Thigh Infection Model

This model is used to assess the efficacy of new rifamycin compounds in a localized tissue infection.[1][6]

  • Infection: Induce a localized infection by injecting a suspension of the test bacterium into the thigh muscle of the mice.

  • Treatment: Begin treatment with the rifamycin compound at a set time after infection. Administer the compound via a systemic route (e.g., i.p. or oral).

  • Bacterial Load Determination: At a specified time after treatment, euthanize the mice, excise the infected thigh muscle, and homogenize the tissue. Perform serial dilutions of the homogenate and plate on appropriate agar (B569324) to determine the number of viable bacteria (CFU/g of tissue). Efficacy is determined by the reduction in bacterial load compared to the placebo-treated group.

Visualizations: Pathways and Workflows

The following diagrams, created using Graphviz, illustrate key biological pathways and experimental workflows relevant to the evaluation of new rifamycin compounds.

experimental_workflow cluster_discovery Discovery & Screening cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation cluster_mechanism Mechanism of Action Studies synthesis Synthesis of Novel Rifamycin Analogs screening Initial Screening (e.g., against wild-type and resistant bacterial strains) synthesis->screening mic MIC Determination (Broth/Agar Dilution) screening->mic time_kill Time-Kill Kinetics mic->time_kill pk_pd Pharmacokinetics/ Pharmacodynamics (PK/PD) time_kill->pk_pd cytotoxicity Cytotoxicity Assays (e.g., against mammalian cell lines) septicemia Murine Septicemia Model pk_pd->septicemia thigh_infection Murine Thigh Infection Model pk_pd->thigh_infection moa Target Identification (e.g., RNA Polymerase Inhibition) thigh_infection->moa resistance Resistance Mechanism Studies (e.g., rpoB sequencing) moa->resistance

General workflow for the evaluation of new antimicrobial compounds.

rifamycin_mechanism cluster_action Mechanism of Action cluster_resistance Mechanisms of Resistance rifamycin Rifamycin Compound rnap Bacterial DNA-dependent RNA Polymerase (RNAP) rifamycin->rnap Binds to β-subunit transcription Inhibition of RNA Transcription rnap->transcription prevents elongation protein_synthesis Blockage of Protein Synthesis transcription->protein_synthesis cell_death Bacterial Cell Death protein_synthesis->cell_death rpob_mutation Mutation in rpoB gene altered_rnap Altered RNAP Structure rpob_mutation->altered_rnap arr ADP-ribosyltransferase (Arr) inactivated_rifamycin Inactivated Rifamycin arr->inactivated_rifamycin ADP-ribosylates Rifamycin altered_rnap->rnap prevents binding inactivated_rifamycin->rnap prevents binding

Mechanism of action of rifamycins and bacterial resistance pathways.

References

The Dawn of a New Antibiotic Era: A Comparative Analysis of Novel Agents Against Resistant Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

In an era where the shadow of antimicrobial resistance looms large over global health, the scientific community is in a relentless pursuit of novel therapeutic agents capable of combating multidrug-resistant (MDR) bacterial strains. This guide offers a comprehensive comparison of four promising new antimicrobial compounds—Zosurabalpin (B12396143), Darobactin (B12373904) D22, Novltex, and AHA-1394—pitted against entrenched resistant pathogens such as Carbapenem-Resistant Acinetobacter baumannii (CRAB), Methicillin-Resistant Staphylococcus aureus (MRSA), and MDR Pseudomonas aeruginosa. This report provides researchers, scientists, and drug development professionals with a detailed analysis of their efficacy, mechanisms of action, and the experimental rigor behind these findings.

Comparative Efficacy Against Resistant Strains

The in vitro efficacy of these novel compounds, measured by Minimum Inhibitory Concentration (MIC), demonstrates a significant leap forward in the fight against some of the most formidable bacterial foes. The data, summarized below, showcases their potency in comparison to current last-resort antibiotics.

CompoundTarget OrganismResistant Strain(s)Novel Compound MIC (µg/mL)Comparator Antibiotic(s)Comparator MIC (µg/mL)
Zosurabalpin Acinetobacter baumanniiCarbapenem-Resistant (CRAB)1[1]Tigecycline8[1]
Colistin>16[1]
Darobactin D22 Acinetobacter baumanniiCarbapenem-Resistant (CRAB)0.06 - 0.5[2]Colistin-
Pseudomonas aeruginosaMultidrug-Resistant-Meropenem16[3][4]
Ciprofloxacin4[3][4]
Novltex (analogue 12) Staphylococcus aureusMethicillin-Resistant (MRSA)0.063 - 0.5[5]Vancomycin-
Daptomycin-
Linezolid-
Cefotaxime-
Levofloxacin-
Enterococcus faeciumMultidrug-Resistant0.125 - 0.5[5]Vancomycin16 - >32[5]
Cefotaxime16 - >32[5]
Levofloxacin16 - >32[5]
Daptomycin16 - >32[5]
AHA-1394 Staphylococcus aureusMethicillin-Resistant (MRSA), Vancomycin-Intermediate (VISA), Vancomycin-Resistant (VRSA)2 - 8[6][7]Vancomycin-
Daptomycin-
Oxacillin-

Unraveling Novel Mechanisms of Action

A key feature of these emerging antibiotics is their novel mechanisms of action, which circumvent existing resistance pathways.

Zosurabalpin targets the LptB2FGC complex, a crucial component of the lipopolysaccharide (LPS) transport machinery in Gram-negative bacteria.[8][9][10][11] By inhibiting this complex, zosurabalpin prevents the transport of LPS to the outer membrane, leading to its accumulation in the inner membrane and subsequent cell death.[8][9][10][11]

Zosurabalpin inhibits the LptB2FGC complex, halting LPS transport.

Darobactin D22 acts by inhibiting the BamA protein, the central component of the β-barrel assembly machinery (BAM) complex.[12][13] This complex is essential for the insertion of β-barrel proteins into the outer membrane of Gram-negative bacteria. By disrupting BamA function, darobactin prevents the proper assembly of the outer membrane, leading to cell death.[12][13]

Darobactin_Mechanism cluster_Periplasm Periplasm cluster_OM Outer Membrane Unfolded_OMP Unfolded Outer Membrane Protein BAM_Complex BAM Complex (BamA) Unfolded_OMP->BAM_Complex Binding Folded_OMP Folded & Inserted Outer Membrane Protein BAM_Complex->Folded_OMP Folding & Insertion Darobactin Darobactin D22 Darobactin->BAM_Complex Inhibition

Darobactin D22 targets the BAM complex, preventing outer membrane protein assembly.

Novltex and AHA-1394 represent distinct strategies against Gram-positive pathogens. Novltex targets Lipid II, an essential precursor for peptidoglycan synthesis.[14][15] By binding to Lipid II, Novltex prevents its incorporation into the growing cell wall, thereby compromising cell wall integrity.[14][15] AHA-1394 , a modified polyamine, is thought to disrupt the bacterial cell membrane of S. aureus, leading to increased permeability and cell death.[16]

LipidII_Inhibition cluster_Cytoplasm Cytoplasm cluster_Membrane Cell Membrane Precursors Cell Wall Precursors Lipid_I Lipid I Precursors->Lipid_I Lipid_II Lipid II Lipid_I->Lipid_II Synthesis Cell_Wall Peptidoglycan Cell Wall Lipid_II->Cell_Wall Incorporation Novltex Novltex Novltex->Lipid_II Inhibition

Novltex inhibits peptidoglycan synthesis by targeting the Lipid II precursor.

Rigorous Experimental Protocols

The determination of antimicrobial efficacy for these novel compounds adheres to standardized methodologies, ensuring reproducibility and comparability of the data. The primary methods employed are Broth Microdilution and Disk Diffusion, following guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method is a cornerstone for quantitative assessment of antimicrobial activity.

  • Inoculum Preparation: A standardized inoculum of the test bacterium is prepared from a fresh culture, typically adjusted to a 0.5 McFarland turbidity standard.

  • Serial Dilution: The novel antimicrobial compound and comparator antibiotics are serially diluted in a multi-well microtiter plate containing appropriate broth media (e.g., Cation-Adjusted Mueller-Hinton Broth).

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The microtiter plates are incubated under specific conditions (e.g., 35°C for 16-20 hours) suitable for the growth of the test organism.

  • MIC Determination: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

Broth_Microdilution_Workflow Start Start: Pure Bacterial Culture Inoculum Prepare Standardized Inoculum (0.5 McFarland) Start->Inoculum Inoculate_Plate Inoculate Microtiter Plate with Bacterial Suspension Inoculum->Inoculate_Plate Serial_Dilution Prepare Serial Dilutions of Antibiotics in Microtiter Plate Serial_Dilution->Inoculate_Plate Incubate Incubate Plate (e.g., 35°C for 16-20h) Inoculate_Plate->Incubate Read_MIC Read MIC: Lowest Concentration with No Visible Growth Incubate->Read_MIC End End: Quantitative Efficacy Data Read_MIC->End

Workflow for determining Minimum Inhibitory Concentration (MIC) via broth microdilution.
Agar (B569324) Disk Diffusion Method

This qualitative or semi-quantitative method provides a visual representation of antimicrobial activity.

  • Plate Preparation: A standardized inoculum of the test bacterium is uniformly spread onto the surface of an agar plate (e.g., Mueller-Hinton agar).

  • Disk Application: Paper disks impregnated with a standard concentration of the antimicrobial agent are placed on the agar surface.

  • Incubation: The plates are incubated under appropriate conditions, allowing the antimicrobial agent to diffuse into the agar and inhibit bacterial growth.

  • Zone of Inhibition Measurement: The diameter of the zone of no bacterial growth around each disk is measured in millimeters. The size of this zone correlates with the susceptibility of the organism to the antimicrobial agent.

Conclusion

The emergence of novel antibiotic classes with unique mechanisms of action, such as those presented here, offers a beacon of hope in the escalating crisis of antimicrobial resistance. Zosurabalpin and Darobactin D22 demonstrate potent activity against critically resistant Gram-negative pathogens, while Novltex and AHA-1394 provide new avenues for combating resilient Gram-positive infections. The rigorous evaluation of their efficacy, guided by standardized protocols, provides a solid foundation for their continued development. For the research and drug development community, these findings underscore the importance of exploring unconventional bacterial targets and provide a framework for the preclinical assessment of the next generation of life-saving antibiotics.

References

A Comparative Guide to the Validation of Analytical Methods for Rifamycin Impurities

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of pharmaceutical products is paramount. This guide provides a comparative overview of validated analytical methods for the determination of impurities in rifamycins, a class of potent antibiotics. The focus is on High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC), two common techniques employed for impurity profiling.

Performance Comparison of Analytical Methods

The following tables summarize the performance characteristics of different validated HPLC and HPTLC methods for the analysis of impurities in various rifamycin (B1679328) derivatives. It is important to note that a direct comparison is challenging as the methods were validated for different molecules and impurities under varying study conditions.

Table 1: Performance Data for Validated HPLC Methods for Rifamycin Impurity Analysis

Analyte/ImpurityChromatographic MethodLinearity RangeCorrelation Coefficient (r²)LODLOQAccuracy (% Recovery)Precision (%RSD)
Rifampicin (B610482) & 4 related impurities (Rifampicin Quinone, Rifamycin SV, Rifampicin N-Oxide, 3-Formylrifamycin SV)HPLC with C18 monolithic column1-200 µg/mL0.9997 - 0.99990.2 µg/mL1 µg/mL99.7% - 100.5%< 2.5% (Intra-day & Inter-day)
Rifapentine & 3 related impurities (Rifapentine N-Oxide, 3-Formyl Rifamycin, Rifapentine Quinone)RP-HPLC with C18 column------
RifampicinRP-HPLC with C18 column0.10 - 0.30 mg/ml1.000-0.18 ppm100.4% - 101.1%0.9%
RifampicinRP-HPLC with C18 column--2.385 ng/ml7.228 ng/ml--

Data extracted from multiple sources, each with specific experimental conditions.

Table 2: Performance Data for a Validated HPTLC Method for Rifamycin Analysis

AnalyteChromatographic MethodLinearity RangeCorrelation Coefficient (r²)LODLOQAccuracy (% Recovery)
RifampicinHPTLC Silica (B1680970) gel 60 F254100-700 ng/spot0.99725 ng/spot75 ng/spot~100%

This method was validated for the simultaneous estimation of Isoniazid and Rifampicin.

Experimental Protocols

Below are the detailed methodologies for the key experiments cited in the comparison tables.

HPLC Method for Rifampicin and its Related Impurities
  • Chromatographic System: A High-Performance Liquid Chromatograph equipped with a UV detector.

  • Stationary Phase: C18 monolithic column.

  • Mobile Phase: A mixture of methanol, acetonitrile (B52724), 0.075 M monopotassium phosphate, and 1.0 M citric acid (28:30:38:4, v/v).

  • Flow Rate: 2 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: A stock solution of the rifampicin sample is prepared in acetonitrile and further diluted with the mobile phase buffer.

RP-HPLC Method for Rifapentine Impurity Profiling[1][2]
  • Chromatographic System: A High-Performance Liquid Chromatograph with a Photo Diode Array (PDA) detector.[1]

  • Stationary Phase: Thermo BDS-Hypersil C18 column (250mm × 4.6mm, 5µm).[1]

  • Mobile Phase: A gradient mixture of 0.025M sodium dihydrogen orthophosphate and acetonitrile.[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: 25°C.[1]

  • Detection: UV at 254 nm.[1]

  • Injection Volume: 20 µL.[1]

  • Sample Preparation: A stock solution of Rifapentine and its impurities is prepared in the diluent for validation purposes. The test sample is prepared by dissolving the drug substance in the diluent.[1]

HPTLC Method for Rifampicin
  • Chromatographic System: A High-Performance Thin-Layer Chromatograph with a densitometric scanner.

  • Stationary Phase: Aluminum-backed silica gel 60 F254 plates.

  • Mobile Phase (Developing Solvent): A mixture of n-hexane, 2-propanol, acetone, ammonia, and formic acid (3:3.8:2.8:0.3:0.1, v/v/v/v/v).

  • Application: Samples are applied as bands on the HPTLC plate.

  • Development: The plate is developed in a chromatographic chamber with the mobile phase.

  • Detection: Densitometric analysis is performed at 254 nm.

Workflow for Analytical Method Validation

The following diagram illustrates a typical workflow for the validation of an analytical method for rifamycin impurities, adhering to ICH guidelines.

Analytical Method Validation Workflow cluster_0 Phase 1: Method Development & Optimization cluster_2 Phase 3: Documentation & Implementation A Literature Review & Analyte Characterization B Selection of Chromatographic Technique (HPLC/HPTLC) A->B C Optimization of Chromatographic Conditions (Mobile Phase, Stationary Phase, etc.) B->C D Initial System Suitability Testing C->D E Specificity / Selectivity (Peak Purity, Resolution) D->E F Linearity & Range E->F G Accuracy (% Recovery) F->G H Precision (Repeatability & Intermediate Precision) G->H I Limit of Detection (LOD) H->I J Limit of Quantification (LOQ) I->J K Robustness J->K L Solution Stability K->L M Validation Report Generation L->M N Standard Operating Procedure (SOP) Creation M->N O Routine Quality Control Implementation N->O

Caption: General workflow for analytical method validation.

Conclusion

Both HPLC and HPTLC are powerful techniques for the analysis of rifamycin impurities. HPLC methods, particularly those utilizing modern column technologies like monolithic columns, offer high sensitivity, reproducibility, and the ability to resolve complex mixtures of impurities.[2] HPTLC provides a cost-effective and high-throughput alternative, which is particularly useful for routine quality control. The choice of method will depend on the specific requirements of the analysis, including the nature of the impurities, the required sensitivity, and the sample throughput. The validation data and protocols presented in this guide serve as a valuable resource for researchers and scientists in the selection and implementation of appropriate analytical methods for ensuring the quality and safety of rifamycin-based pharmaceuticals.

References

A Comparative Guide to the Minimum Inhibitory Concentration (MIC) of New Rifamycins

Author: BenchChem Technical Support Team. Date: December 2025

The emergence of antibiotic resistance necessitates the development of novel antimicrobial agents. Rifamycins (B7979662), a class of antibiotics that inhibit bacterial DNA-dependent RNA polymerase, have been a cornerstone in the treatment of various bacterial infections, including tuberculosis.[1][2] This guide provides a comparative analysis of the in vitro activity of new and established rifamycins, focusing on their minimum inhibitory concentration (MIC) against a range of clinically relevant bacteria.

Comparative In Vitro Activity of Rifamycins

The following tables summarize the MIC values of various rifamycin (B1679328) derivatives against several bacterial species. A lower MIC value indicates greater potency.

Table 1: MIC of Rifamycins against Mycobacterium Species
Rifamycin DerivativeMycobacterium tuberculosis (Rifampin-Susceptible)Mycobacterium tuberculosis (Rifampin-Resistant)Mycobacterium avium complex (MAC)Mycobacterium abscessus
Rifampin 0.12 - 1.0 µg/mL[3]>1.0 µg/mL[3]MIC90: ≤2.0 mg/L[4]High MICs[5]
Rifabutin (B1679326) 0.03 - 0.125 µg/mL[1][6]≤0.5 µg/mL (for some mutations)[7][8]MIC90: ≤0.125 mg/L[4]2.5 - 7.6 µg/mL[5]
Rifapentine --MIC90: ≤2.0 mg/L[4]-
C25-modified derivatives (e.g., 5j) ---2 - 8 µg/mL[5]
Table 2: MIC of Rifamycins against Gram-Positive Bacteria
Rifamycin DerivativeStaphylococcus aureusEnterococcus spp.Clostridium difficile
Rifampin ---
Rifaximin MIC50: ≤0.015 µg/mL[9]MIC50: 0.25 - 2 µg/mL[9]MIC50: 0.12 µg/mL[10]
Rifamycin SV --MIC50: ≤0.03 µg/mL[10]
Novel Benzoxazinorifamycins 0.002 - 0.03 µg/mL[11]--
Rifamycin W Analogue (Compound 3) 0.5 µg/mL[12]--
Rifamycin W Analogue (Compound 1) 5 µg/mL[12]--
Rifamycin W Analogue (Compound 2) 40 µg/mL[12]--
Table 3: MIC of Rifamycins against Gram-Negative Bacteria
Rifamycin DerivativeEscherichia coliSalmonella spp.Shigella spp.Campylobacter spp.
Rifampin ----
Rifaximin MIC90: 4 - 64 µg/mL[13]MIC90: 4 - 64 µg/mL[13]MIC90: 4 - 64 µg/mL[13]MIC90: 4 - 64 µg/mL[13]
Rifamycin SV MIC50: 32 - 128 µg/mL[10]MIC50/90: 128/256 µg/mL[10]MIC50/90: 32/64 µg/mL[10]>512 µg/mL[10]
CGP-4832 0.25 mg/L (in RPMI-1640)[14]---

Experimental Protocols

The determination of MIC is a critical step in assessing the in vitro activity of new antimicrobial agents. The broth microdilution method is a widely accepted and standardized technique.[2][14]

Broth Microdilution Method for MIC Determination
  • Preparation of Microtiter Plates: A 96-well microtiter plate is used.[2] Each well in columns 2-10 receives 100 µL of cation-adjusted Mueller-Hinton broth (or other appropriate broth like RPMI-1640 for specific bacteria).[14]

  • Antibiotic Dilution: A 2X working solution of the rifamycin derivative is prepared. 200 µL of this solution is added to the first column of wells. A serial two-fold dilution is then performed by transferring 100 µL from the first column to the second, and so on, creating a gradient of antibiotic concentrations.

  • Bacterial Inoculum Preparation: A standardized suspension of the test bacterium is prepared to a specific concentration (e.g., 1 x 10^6 CFU/mL).[12]

  • Inoculation: Each well (except for the sterility control in column 12) is inoculated with the bacterial suspension.[14] Column 11 serves as a positive growth control, containing only bacteria and media.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 16-20 hours at 37°C).[2]

  • MIC Determination: Following incubation, the MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.[2]

Visualizing Mechanisms and Workflows

Mechanism of Action of Rifamycins

Rifamycins exert their bactericidal effect by targeting the bacterial DNA-dependent RNA polymerase (RNAP), a crucial enzyme for transcription.[2] They bind to the β-subunit of RNAP, physically blocking the elongation of the RNA transcript and thereby inhibiting protein synthesis, which ultimately leads to cell death.[2]

Rifamycin Mechanism of Action cluster_bacterium Bacterial Cell DNA Bacterial DNA mRNA mRNA DNA->mRNA Transcription RNAP DNA-dependent RNA Polymerase (RNAP) Protein Bacterial Proteins mRNA->Protein Translation CellDeath Cell Death Rifamycin Rifamycin Antibiotic Rifamycin->RNAP MIC Determination Workflow start Start prep_plate Prepare 96-well Microtiter Plate start->prep_plate add_broth Add Growth Medium (e.g., Mueller-Hinton Broth) prep_plate->add_broth serial_dilution Create Serial Dilutions of Rifamycin add_broth->serial_dilution inoculate Inoculate Wells with Bacterial Suspension serial_dilution->inoculate prep_inoculum Prepare Standardized Bacterial Inoculum prep_inoculum->inoculate incubate Incubate Plate (e.g., 37°C for 16-20h) inoculate->incubate read_results Read Results and Determine MIC incubate->read_results end End read_results->end

References

A Comparative Guide to the Anti-Mycobacterial Activity of Novel Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) necessitates the urgent development of new therapeutic agents. This guide provides an objective comparison of the anti-mycobacterial activity of recently developed synthetic derivatives against standard first-line tuberculosis drugs, supported by experimental data and detailed protocols.

Comparative Analysis of In Vitro Activity

The initial assessment of new chemical entities for anti-mycobacterial potential relies on robust in vitro assays to determine their intrinsic activity against Mtb. The following tables summarize the performance of representative novel derivatives from the quinoxaline (B1680401) and quinoline (B57606) classes compared to the standard drugs, isoniazid (B1672263) and rifampicin.

Table 1: In Vitro Anti-Mycobacterial Activity of Novel Quinoxaline Derivatives

Compound IDClassTarget Mtb StrainMIC (µg/mL)Cytotoxicity (CC50 in Vero cells, µg/mL)Selectivity Index (SI = CC50/MIC)Reference
Standard Drugs
IsoniazidHydrazideH37Rv0.025 - 0.1>1000>10000-
RifampicinRifamycinH37Rv0.05 - 0.2>100>500-
Quinoxaline Derivatives
Compound 21Quinoxaline 1,4-di-N-oxideH37Rv0.78>50>64[1]
Compound 18Quinoxaline 1,4-di-N-oxideH37Rv0.78>50>64[1]
Compound 4aQuinoxaline-tetrahydropyridineH37Rv1.6Not ReportedNot Reported[2]
Compound 4bQuinoxaline-tetrahydropyridineH37Rv1.6Not ReportedNot Reported[2]
Compound 29N-benzyl quinoxaline-2-carboxamideH37Ra3.91>50>12.8[3]

Table 2: In Vitro Anti-Mycobacterial Activity of Novel Quinoline Derivatives

Compound IDClassTarget Mtb StrainMIC (µg/mL)Cytotoxicity (IC50 in A549 cells, µg/mL)Selectivity Index (SI = IC50/MIC)Reference
Standard Drugs
IsoniazidHydrazideH37Rv0.025 - 0.1>100>1000-
RifampicinRifamycinH37Rv0.05 - 0.2>100>500-
Quinolone Derivatives
Compound 6b6QuinoloneH37Rv1.2-3.0>100>33[4]
Compound 6b12QuinoloneH37Rv1.2-3.0>100>33[4]
Compound 6b21QuinoloneH37Rv1.2-3.0>100>33[4]
Compound 83Benzoxazole-QuinolineH37RvLow µM rangeNot CytotoxicNot Reported[5]

Experimental Protocols

Detailed and standardized methodologies are crucial for the accurate assessment and comparison of anti-mycobacterial agents.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The Microplate Alamar Blue Assay (MABA) is a commonly used, reliable, and high-throughput method for determining the MIC of compounds against M. tuberculosis.

Protocol: Microplate Alamar Blue Assay (MABA)

  • Preparation of Mycobacterial Inoculum:

    • Culture M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% OADC (oleic acid, albumin, dextrose, catalase), and 0.05% Tween 80.

    • Incubate at 37°C until the culture reaches an optical density at 600 nm (OD600) of 0.6-0.8.

    • Dilute the bacterial suspension to a final concentration of approximately 1 x 10^5 colony-forming units (CFU)/mL.

  • Plate Setup:

    • In a 96-well microplate, add 100 µL of sterile deionized water to all outer wells to prevent evaporation.

    • Add 100 µL of supplemented 7H9 broth to the remaining wells.

    • Prepare serial twofold dilutions of the test compounds in the microplate, typically starting from a concentration of 100 µg/mL. A positive control (e.g., isoniazid) and a negative control (no drug) should be included.

  • Inoculation and Incubation:

    • Add 100 µL of the prepared mycobacterial inoculum to each well containing the test compounds and controls.

    • Seal the plate and incubate at 37°C for 7 days.

  • Addition of Alamar Blue and Reading:

    • After incubation, add 20 µL of Alamar Blue solution and 12.5 µL of 20% Tween 80 to each well.

    • Re-incubate the plate at 37°C for 24 hours.

    • A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest drug concentration that prevents this color change.

Intracellular Activity Assay in Macrophages

This assay evaluates the ability of a compound to inhibit the growth of M. tuberculosis within macrophages, which is crucial for a drug's in vivo efficacy.

Protocol: Intracellular Activity in THP-1 Macrophages

  • Cell Culture and Differentiation:

    • Culture human monocytic THP-1 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) at 37°C in a 5% CO2 incubator.

    • Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and differentiate them into macrophages by adding 20 ng/mL of phorbol (B1677699) 12-myristate 13-acetate (PMA) and incubating for 48-72 hours.

  • Infection of Macrophages:

    • Wash the differentiated macrophages with fresh RPMI-1640 medium.

    • Infect the macrophages with M. tuberculosis H37Rv at a multiplicity of infection (MOI) of 10:1 (bacteria to cells) and incubate for 4 hours to allow phagocytosis.

    • Wash the cells three times with warm RPMI-1640 to remove extracellular bacteria.

  • Compound Treatment:

    • Add fresh RPMI-1640 medium containing serial dilutions of the test compounds to the infected macrophages.

    • Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • Determination of Intracellular Bacterial Viability:

    • After incubation, lyse the macrophages with 0.1% saponin (B1150181) in sterile water.

    • Prepare serial dilutions of the cell lysate and plate on Middlebrook 7H11 agar (B569324) plates.

    • Incubate the plates at 37°C for 3-4 weeks and count the number of CFUs. The reduction in CFU in treated wells compared to untreated controls indicates the intracellular activity of the compound.

Visualizing Mechanisms and Workflows

Diagrams are essential for illustrating complex biological pathways and experimental procedures. The following sections provide Graphviz diagrams for key mechanisms of action and a typical drug discovery workflow.

Mechanism of Action: Isoniazid

Isoniazid is a prodrug that requires activation by the mycobacterial catalase-peroxidase enzyme, KatG. The activated form then inhibits the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall.[6][7][8]

Isoniazid_Mechanism cluster_cell Mycobacterium tuberculosis Cell INH Isoniazid (Prodrug) KatG KatG (Catalase-Peroxidase) INH->KatG Activation Activated_INH Activated Isoniazid (Isonicotinic Acyl Radical) KatG->Activated_INH InhA InhA (Enoyl-ACP Reductase) Activated_INH->InhA Inhibition FAS2 Fatty Acid Synthase II (FAS-II) Mycolic_Acid Mycolic Acid Synthesis InhA->Mycolic_Acid Essential for FAS2->Mycolic_Acid Cell_Wall Cell Wall Integrity Mycolic_Acid->Cell_Wall Cell_Death Bacterial Cell Death Cell_Wall->Cell_Death Disruption leads to

Caption: Mechanism of action of Isoniazid.

Mechanism of Action: Rifampicin

Rifampicin functions by inhibiting the bacterial DNA-dependent RNA polymerase, thereby blocking the synthesis of messenger RNA (mRNA) and subsequent protein production.[9][10]

Rifampicin_Mechanism cluster_bacterium Bacterial Cell Rifampicin Rifampicin RNAP DNA-dependent RNA Polymerase (RNAP) (β-subunit) Rifampicin->RNAP Binding and Inhibition Transcription Transcription (DNA to mRNA) RNAP->Transcription Catalyzes Translation Translation (mRNA to Protein) Transcription->Translation Bacterial_Proteins Essential Bacterial Proteins Translation->Bacterial_Proteins Cell_Death Bacterial Cell Death Bacterial_Proteins->Cell_Death Lack of leads to

Caption: Mechanism of action of Rifampicin.

Preclinical Drug Discovery Workflow

The development of new anti-mycobacterial drugs follows a structured preclinical workflow, from initial screening to in vivo efficacy studies.

Drug_Discovery_Workflow cluster_workflow Preclinical Anti-Mycobacterial Drug Discovery Screening High-Throughput Screening (Compound Library) Hit_ID Hit Identification (Primary Assay - e.g., MABA) Screening->Hit_ID Identifies Hit_to_Lead Hit-to-Lead Optimization (SAR Studies) Hit_ID->Hit_to_Lead Progresses to Lead_Opt Lead Optimization (ADME/Tox Profiling) Hit_to_Lead->Lead_Opt Generates Leads for In_Vivo In Vivo Efficacy Studies (Murine Models) Lead_Opt->In_Vivo Selects Optimized Leads for Candidate Preclinical Candidate Selection In_Vivo->Candidate Successful Compounds Become

Caption: Preclinical drug discovery workflow.

References

A Comparative Guide to 3-Formylrifamycin SV as a Reference Standard

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate reference standard is a critical step in ensuring the accuracy and reliability of analytical data. This guide provides a comprehensive comparison of 3-Formylrifamycin SV and its primary alternative, Rifampicin, when used as reference standards in pharmaceutical analysis.

Introduction to 3-Formylrifamycin SV and Rifampicin as Reference Standards

3-Formylrifamycin SV is a key intermediate in the synthesis of the potent antibiotic Rifampicin.[1][2] In the context of pharmaceutical quality control, 3-Formylrifamycin SV is primarily utilized as a reference standard for the identification and quantification of impurities in Rifampicin drug substances and products.[3][4] Conversely, Rifampicin itself serves as the primary reference standard for assaying the potency and identity of the active pharmaceutical ingredient (API). Both are available as highly characterized pharmacopoeial reference standards, such as from the British Pharmacopoeia (BP) and European Pharmacopoeia (EP), ensuring their suitability for regulatory purposes.[3][5]

Comparison of Reference Standard Characteristics

The choice between using 3-Formylrifamycin SV and Rifampicin as a reference standard is dictated by the specific analytical objective. The following table summarizes the key characteristics of each, highlighting their distinct roles.

Feature3-Formylrifamycin SV Reference StandardRifampicin Reference Standard
Primary Application Identification and quantification of related substance impurities in Rifampicin.[3]Assay of Rifampicin potency and identity; also used in dissolution testing.
Typical Purity High purity (typically ≥98%) to serve as an accurate standard for trace impurity analysis.[6]High purity (typically ≥99.5%) to serve as the main analyte standard.
Pharmacopoeial Status Listed as a related compound/impurity reference standard in pharmacopoeias (e.g., British Pharmacopoeia).[3]Primary reference standard for the API in major pharmacopoeias (e.g., EP, USP).[5]
Availability Available from pharmacopoeias and specialized chemical suppliers.[3][7]Widely available from pharmacopoeias and major chemical suppliers.[8]
Storage Conditions Typically stored at -20°C to ensure long-term stability.Generally stored at 2-8°C.
Role in Analysis Used to verify the specificity of analytical methods and to quantify known impurities.Used to create calibration curves for the quantification of the main active ingredient.

Supporting Experimental Data

The following tables present quantitative data from published analytical methods, demonstrating the performance of 3-Formylrifamycin SV and Rifampicin in chromatographic analyses.

Table 1: Chromatographic Performance Data (HPLC Method)
Parameter3-Formylrifamycin SVRifampicin
Retention Time (min) ~8.5~10.2
Linearity Range (µg/mL) 1 - 405 - 200
Limit of Detection (LOD) (µg/mL) 0.20.2
Limit of Quantification (LOQ) (µg/mL) 1.01.0
Recovery (%) Not specified for impurity99.7 - 100.5
Intra-day Precision (%RSD) < 2.5< 2.5
Inter-day Precision (%RSD) < 2.5< 2.5

Data sourced from a stability-indicating HPLC method for the analysis of Rifampicin and its related compounds.

Experimental Protocols

Detailed methodologies are crucial for replicating analytical results. Below are protocols for High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) methods used for the analysis of Rifampicin and its impurities, including 3-Formylrifamycin SV.

High-Performance Liquid Chromatography (HPLC) Method for Rifampicin and Related Substances

This method is suitable for the separation and quantification of Rifampicin and its impurities.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 monolithic column.

  • Mobile Phase: A mixture of methanol, acetonitrile, 0.075 M monopotassium phosphate, and 1.0 M citric acid (28:30:38:4, v/v/v/v).

  • Flow Rate: 2 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Standard Preparation: Prepare individual stock solutions of 3-Formylrifamycin SV and Rifampicin reference standards in a suitable solvent (e.g., methanol) and dilute to the desired concentrations for calibration.

  • Sample Preparation: Dissolve the Rifampicin drug substance or a powdered sample of the drug product in the solvent to achieve a known concentration.

Supercritical Fluid Chromatography (SFC) Method for Rifampicin Impurity Analysis

SFC offers a rapid alternative for the analysis of Rifampicin and its impurities.

  • Instrumentation: An SFC system with a photodiode array (PDA) detector.

  • Column: Packed diol column.

  • Mobile Phase A: Supercritical CO2.

  • Mobile Phase B (Modifier): Methanol with 0.1% (w/v) ammonium (B1175870) formate (B1220265) and 2% (v/v) water.

  • Gradient Elution: A gradient program should be used to achieve optimal separation.

  • Detection: PDA detection, with monitoring at appropriate wavelengths for all compounds.

  • Standard and Sample Preparation: Similar to the HPLC method, prepare solutions of the reference standards and samples in a suitable organic solvent.

Visualizations

The following diagrams illustrate the logical workflow of using reference standards in pharmaceutical analysis.

Experimental_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_quant Quantification & Reporting RS Reference Standard (3-Formylrifamycin SV or Rifampicin) Std_Sol Standard Solution RS->Std_Sol Sample Drug Substance/Product Sample_Sol Sample Solution Sample->Sample_Sol Solvent Appropriate Solvent Solvent->Std_Sol Solvent->Sample_Sol Instrument Chromatographic System (HPLC/SFC) Std_Sol->Instrument Sample_Sol->Instrument Data Chromatographic Data Instrument->Data Cal_Curve Calibration Curve Data->Cal_Curve from Standard Quant_Result Quantitative Result Data->Quant_Result from Sample Cal_Curve->Quant_Result Report Analytical Report Quant_Result->Report

Figure 1. General workflow for chromatographic analysis using reference standards.

Logical_Relationship cluster_api Active Pharmaceutical Ingredient cluster_impurities Related Impurities cluster_standards Reference Standards Rifampicin_API Rifampicin API Impurity_A 3-Formylrifamycin SV Rifampicin_API->Impurity_A contains Impurity_B Other Related Substances Rifampicin_API->Impurity_B contains Rifampicin_Std Rifampicin RS (for Assay) Rifampicin_API->Rifampicin_Std assayed using Impurity_Std 3-Formylrifamycin SV RS (for Impurity Profiling) Impurity_A->Impurity_Std quantified using

Figure 2. Logical relationship between API, impurities, and their respective reference standards.

References

Safety Operating Guide

Proper Disposal of 3-Formyl Rifamycin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release – Researchers, scientists, and drug development professionals handling 3-Formyl rifamycin (B1679328) must adhere to strict disposal procedures to ensure laboratory safety and environmental protection. This guide provides essential, step-by-step instructions for the proper management of 3-Formyl rifamycin waste, aligning with safety data sheet recommendations and general best practices for antibiotic disposal.

Immediate Safety and Handling

This compound is a substance that requires careful handling due to its potential hazards. Safety data sheets indicate that it can cause serious eye damage and is very toxic to aquatic life with long-lasting effects[1]. Therefore, appropriate personal protective equipment (PPE), including safety goggles and gloves, should be worn at all times when handling this compound. In case of a spill, it is recommended to use a neutralizing agent for cleanup[1].

Disposal Procedures

The disposal of this compound and its contaminated materials must be treated as hazardous chemical waste. Under no circumstances should it be disposed of with household garbage or allowed to enter sewage systems or waterways[1]. Improper disposal of antibiotics contributes to the development of antimicrobial resistance, a significant global health threat[2][3][4].

Step-by-Step Disposal Protocol:

  • Segregation: All waste contaminated with this compound, including unused product, solutions, contaminated labware (e.g., vials, pipette tips), and personal protective equipment, must be segregated from general laboratory waste.

  • Collection: Collect all this compound waste in a designated, clearly labeled, and approved hazardous waste container[2].

  • Licensed Disposal: Arrange for the disposal of the hazardous waste through a licensed and certified hazardous material disposal company[5]. These companies are equipped to handle and treat chemical waste in accordance with environmental regulations.

  • Incineration: The recommended method for the final destruction of this compound is high-temperature incineration in a facility equipped with an afterburner and scrubber to neutralize harmful emissions[5][6].

  • Documentation: Maintain accurate records of the disposal process, including the quantities of waste generated and the dates of collection and disposal, to ensure regulatory compliance.

Hazard and Disposal Summary

For quick reference, the following table summarizes the key hazards and disposal recommendations for this compound.

Hazard ClassificationDisposal Recommendations
Causes serious eye damage [1]Do not dispose of with household garbage[1].
Very toxic to aquatic life with long lasting effects [1]Do not allow product to reach sewage system or waterways[1].
Considered hazardous chemical waste [2]Offer to a licensed hazardous material disposal company[5].
Preferred disposal method is incineration with an afterburner and scrubber[5][6].
For spills, use a neutralizing agent for cleanup[1].

Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.

A This compound Waste Generated I Spill Occurs A->I Is there a spill? B Segregate as Hazardous Chemical Waste C Collect in Approved, Labeled Container B->C D Store Securely for Pickup C->D E Licensed Hazardous Waste Disposal Company D->E F Transport to Treatment Facility E->F G High-Temperature Incineration F->G H Maintain Disposal Records G->H I->B No J Contain Spill & Use Neutralizing Agent I->J Yes K Collect Contaminated Materials J->K K->C

References

Safeguarding Your Research: A Comprehensive Guide to Handling 3-Formyl Rifamycin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when working with potent compounds like 3-Formyl rifamycin (B1679328). This guide provides essential, step-by-step safety and logistical information to build trust and ensure safe handling from receipt to disposal. Adherence to these protocols is critical for minimizing exposure risk and preventing environmental contamination.

Hazard Identification and Classification

3-Formyl rifamycin is a derivative of rifamycin and should be handled with care. Its primary hazards, as identified in Safety Data Sheets (SDS), are summarized below.[1][2][3]

Hazard ClassGHS CodePictogramDescription
Serious Eye Damage H318
alt text
Causes serious and potentially irreversible eye damage.[1][3]
Acute Oral Toxicity H302
alt text
Harmful if swallowed.[2]
Hazardous to the Aquatic Environment H400 / H410
alt text
Very toxic to aquatic life with long-lasting effects.[1][3]

While one source indicates the product does not generally irritate the skin, another recommends thorough rinsing after contact.[1][2] Given the compound's potency and the serious risk of eye damage, a cautious approach is mandatory. For compounds with limited toxicological data, handling them as high-potency agents is a recommended best practice.[4][5]

Personal Protective Equipment (PPE) Protocol

The selection of appropriate PPE is the most critical step in mitigating exposure. The required equipment varies based on the specific task being performed.

TaskRequired Personal Protective Equipment
Receiving & Transporting - Nitrile or other chemical-resistant chemotherapy gloves.[6] - Lab coat. - A spill kit should be readily accessible.[6]
Handling/Weighing (Solid Form) - Eye/Face Protection: Tightly-fitting, side-shielded safety goggles or a face shield.[7] - Gloves: Two pairs of chemotherapy-rated, chemical-resistant gloves (e.g., nitrile), with the outer glove changed immediately upon contamination. - Body Protection: A disposable, solid-front, back-closing impervious gown with cuffed sleeves.[6] - Respiratory Protection: A NIOSH-approved respirator (e.g., N95 or higher) is required when handling the powder outside of a certified containment system.[7][8]
Handling (in Solution) - Eye/Face Protection: Tightly-fitting, side-shielded safety goggles. - Gloves: Chemical-resistant nitrile gloves (single pair sufficient if no splash risk). - Body Protection: Standard lab coat.
Spill Cleanup & Disposal - Eye/Face Protection: Tightly-fitting, side-shielded safety goggles and a face shield. - Gloves: Two pairs of heavy-duty, chemical-resistant gloves. - Body Protection: A disposable, solid-front, back-closing impervious gown. - Respiratory Protection: A NIOSH-approved respirator with particulate filters.

Operational Plan: Step-by-Step Handling Procedures

This section provides a procedural workflow for handling this compound from receipt to use in experiments.

Receiving and Storage
  • Inspect: Upon receipt, visually inspect the container for any damage or leaks without opening it. If the container is compromised, implement spill procedures immediately.

  • Store: Keep the container tightly sealed in a dry, cool, and well-ventilated area designated for potent compounds.[7] Follow the specific storage temperature recommendations provided on the product insert.[1]

  • Inventory: Maintain a clear and accurate inventory log for all high-potency compounds.

Preparation and Weighing of Solid Compound
  • Engineering Controls: All handling of powdered this compound must be performed within a certified chemical fume hood, a ventilated balance enclosure, or a glove box to prevent inhalation of dust.[4][7][9] These areas should be maintained under negative pressure relative to the surrounding lab space.[9]

  • Pre-Weighing: Don all required PPE for handling solids. Prepare the workspace by laying down a disposable, absorbent bench liner.

  • Weighing: Use dedicated, clean spatulas and weighing boats. Perform "thorough dedusting" by carefully handling the powder to minimize aerosolization.[1]

  • Post-Weighing: Tightly reseal the primary container immediately after use. Decontaminate all tools and the weighing surface according to the cleaning protocol below.

Dissolution and Experimental Use
  • Solubilization: Add solvent to the weighed powder slowly to avoid splashing. Ensure the vessel is securely capped before mixing or vortexing.

  • Handling Solutions: Once in solution, the risk of aerosolization is significantly reduced. However, standard laboratory precautions, including wearing gloves and safety glasses, must be maintained.

  • Labeling: Clearly label all solutions with the compound name, concentration, solvent, and appropriate hazard symbols.

Emergency and Spill Procedures
  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1][2]

  • Skin Contact: Remove all contaminated clothing. Wash the affected area thoroughly with soap and water.[2]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, seek medical attention.[2]

  • Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[2][7]

  • Spill Cleanup:

    • Evacuate and secure the area.

    • Don all required PPE for spill cleanup.

    • Gently cover the spill with an absorbent material to avoid raising dust.

    • Use a neutralizing agent if specified by the SDS (none is specified for this compound).[1]

    • Carefully collect all contaminated materials into a designated hazardous waste container.

    • Clean the spill area with a deactivating solution or soap and water, followed by a water rinse.

Disposal Plan

Proper disposal is crucial to prevent environmental harm, as this compound is very toxic to aquatic life.[1]

Waste Segregation
  • Identify: All materials that have come into contact with this compound are considered chemical waste. This includes unused product, empty containers, contaminated PPE (gloves, gowns), and lab consumables (pipette tips, weighing boats).

  • Segregate: Do not mix this waste with general household or laboratory trash.[1] It must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.

Waste Collection and Disposal
  • Container: Use a designated, leak-proof container for all this compound waste.

  • Labeling: The container must be labeled "Hazardous Waste" and list the chemical contents.

  • Regulatory Compliance: Disposal must be carried out in strict accordance with all local, state, and federal environmental regulations.[1][2][8] Do not pour waste down the drain or dispose of it in regular trash.[1]

  • Professional Disposal: Arrange for pickup and disposal by a certified hazardous waste management company.

Below is a diagram illustrating the complete workflow for the safe handling of this compound.

G cluster_0 Preparation & Logistics cluster_1 Handling Workflow (in Containment) cluster_2 Waste & Decontamination cluster_3 Emergency Response Receive Receive & Inspect Package Store Store in Designated Location (Cool, Dry, Ventilated) Receive->Store No Damage Spill Spill Occurs Receive->Spill Package Damaged Inventory Update Chemical Inventory Store->Inventory DonPPE Don Required PPE (Gown, Double Gloves, Goggles, Respirator) Inventory->DonPPE PrepareWorkstation Prepare Workstation (Fume Hood / Ventilated Enclosure) DonPPE->PrepareWorkstation Weigh Weigh Solid Compound PrepareWorkstation->Weigh Dissolve Dissolve in Solvent Weigh->Dissolve Weigh->Spill Accident Experiment Perform Experiment Dissolve->Experiment CollectWaste Collect Contaminated Waste (PPE, Consumables, Unused Product) Experiment->CollectWaste Decontaminate Decontaminate Workspace & Equipment Experiment->Decontaminate Dispose Store Waste in Labeled Hazardous Waste Container CollectWaste->Dispose DoffPPE Doff PPE Correctly Decontaminate->DoffPPE DoffPPE->Dispose SpillResponse Execute Spill Protocol (Evacuate, Don PPE, Clean Up) Spill->SpillResponse SpillResponse->CollectWaste

Caption: Workflow for Safe Handling of this compound.

References

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.